5-(Pyrazin-2-yl)pyridin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyrazin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-2-1-7(5-13-9)8-6-11-3-4-12-8/h1-6H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVJRIXHIPRLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731381 | |
| Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827588-90-9 | |
| Record name | 5-(Pyrazin-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyrazin-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine
Foreword: The Strategic Importance of 5-(Pyrazin-2-yl)pyridin-2-amine
The fusion of pyridine and pyrazine rings in the molecular architecture of this compound creates a scaffold of significant interest to the pharmaceutical and materials science sectors. The unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen-rich heterocyclic systems make this compound a valuable building block in the design of novel kinase inhibitors, metallo-organic frameworks, and functional organic materials. This guide provides an in-depth exploration of the primary synthetic routes to this pivotal molecule, grounded in established chemical principles and supported by practical, field-proven insights for researchers, scientists, and drug development professionals.
I. Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of this compound reveals that the key disconnection is the C-C bond between the pyridine and pyrazine rings. This bond formation is ideally suited for palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance in constructing biaryl and heteroaryl systems. Two principal strategies emerge from this analysis: the Suzuki-Miyaura coupling and the Stille coupling.
II. The Suzuki-Miyaura Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds.[1] Its advantages include mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their esters.[2]
A. Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyridin-2-amine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the pyrazinyl group from the boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The coupled product, this compound, is formed, regenerating the Pd(0) catalyst.
B. Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol outlines the synthesis of this compound from 5-bromopyridin-2-amine and pyrazine-2-boronic acid pinacol ester.
Materials and Reagents:
| Reagent | CAS No. | Supplier Recommendation |
| 5-Bromopyridin-2-amine | 13535-14-7 | Commercially available |
| Pyrazine-2-boronic acid pinacol ester | 943990-12-7 | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | Commercially available |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Anhydrous |
| 1,4-Dioxane | 123-91-1 | Anhydrous, degassed |
| Water | 7732-18-5 | Degassed |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 5-bromopyridin-2-amine (1.0 eq), pyrazine-2-boronic acid pinacol ester (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
III. The Stille Coupling: An Alternative Pathway
The Stille coupling offers a valuable alternative for the synthesis of this compound, particularly when the corresponding boronic acid is unstable or difficult to access.[3] This reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound.
A. Mechanistic Considerations
The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction, with the transmetalation step involving the transfer of the pyrazinyl group from the organostannane to the palladium center.
B. Experimental Protocol: Stille Synthesis
This protocol details the synthesis using 5-bromopyridin-2-amine and the commercially available 2-(tributylstannyl)pyrazine.[4][5]
Materials and Reagents:
| Reagent | CAS No. | Supplier Recommendation |
| 5-Bromopyridin-2-amine | 13535-14-7 | Commercially available |
| 2-(Tributylstannyl)pyrazine | 205371-27-3 | Commercially available[5] |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | Commercially available |
| Tri(o-tolyl)phosphine | 6163-58-2 | Commercially available |
| Toluene | 108-88-3 | Anhydrous, degassed |
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, dissolve 5-bromopyridin-2-amine (1.0 eq) and 2-(tributylstannyl)pyrazine (1.1 eq) in anhydrous, degassed toluene.
-
Catalyst Preparation: In a separate flask, prepare the catalyst by adding tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and tri(o-tolyl)phosphine (0.08 eq) to anhydrous, degassed toluene.
-
Reaction: Add the catalyst solution to the reaction mixture. Heat the reaction to 100-110 °C and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
IV. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and pyrazine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
V. Conclusion and Future Perspectives
The Suzuki-Miyaura and Stille cross-coupling reactions represent reliable and adaptable methods for the synthesis of this compound. The choice between these two methodologies will often depend on the availability and stability of the pyrazine precursor. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this valuable heterocyclic compound. Further optimization of reaction conditions, including the exploration of more modern palladium catalysts and ligand systems, may lead to improved yields and milder reaction conditions, enhancing the overall efficiency and sustainability of the synthesis.
VI. References
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-(Tributylstannyl)pyrazine. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). (Tributylstannyl)-pyrazine. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). 2-(Tributylstannyl)pyrazine. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Retrieved from --INVALID-LINK--
References
An In-depth Technical Guide to the Physicochemical Properties of 5-(Pyrazin-2-yl)pyridin-2-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Pyrazin-2-yl)pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile scaffold in the design of novel therapeutics. Its unique arrangement of pyridine and pyrazine rings presents a valuable pharmacophore for kinase inhibition and other targeted therapies. A comprehensive understanding of its physicochemical properties is paramount for optimizing its synthesis, formulation, and biological activity. This guide provides a detailed analysis of the known and predicted physicochemical characteristics of this compound, alongside expert-guided, field-proven experimental protocols for their determination.
Introduction: The Strategic Importance of this compound in Drug Discovery
The confluence of a pyridine ring and a pyrazine ring within a single molecular entity endows this compound with a unique electronic and structural profile. This combination is frequently explored in the development of targeted therapies, particularly as kinase inhibitors for oncology. The nitrogen atoms in both heterocyclic rings can act as hydrogen bond acceptors, while the amine group on the pyridine ring serves as a hydrogen bond donor, facilitating specific and potent interactions with biological targets. The potential for this scaffold in drug discovery is underscored by the biological activities of related pyrazine and pyridine-containing compounds, which have demonstrated anticancer and anti-inflammatory properties.
This document serves as a foundational resource for researchers, providing not only compiled data but also the causal logic behind the experimental methodologies required to fully characterize this promising molecule.
Molecular Structure and Core Identifiers
A thorough characterization begins with the fundamental identity of the molecule.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 827588-90-9 | |
| Molecular Formula | C₉H₈N₄ | |
| Molecular Weight | 172.19 g/mol | |
| Canonical SMILES | C1=CN=C(C=C1)C2=CN=C(C=N2)N | - |
| InChI Key | WPVJRIXHIPRLSM-UHFFFAOYSA-N | - |
Predicted Physicochemical Properties: A Computational Overview
While experimental data for this compound is not extensively published, computational models provide valuable initial parameters for guiding experimental design.
| Property | Predicted Value | Significance in Drug Development |
| LogP | 1.1208 | Indicates good oral and intestinal absorption potential. |
| Topological Polar Surface Area (TPSA) | 64.69 Ų | Suggests good cell permeability. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 |
Experimental Determination of Key Physicochemical Properties
The following sections detail the experimental protocols for determining the critical physicochemical properties of this compound. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Melting Point
Experimental Protocol: Melting Point Determination
A standard capillary melting point apparatus should be utilized. The choice of a slow heating rate near the expected melting point is critical for accuracy.
Caption: Workflow for melting point determination.
Solubility
Solubility is a critical factor for both in vitro assays and in vivo bioavailability. Given the presence of multiple nitrogen atoms capable of hydrogen bonding, this compound is expected to be soluble in polar organic solvents and have some aqueous solubility, similar to 2-aminopyridine which is highly water-soluble.
Experimental Protocol: Kinetic Solubility Assay
A kinetic solubility assay using DMSO as the co-solvent is a standard high-throughput method.
Caption: Kinetic solubility assay workflow.
Acid Dissociation Constant (pKa)
The pKa values of the amine and the nitrogen atoms in the pyrazine and pyridine rings will dictate the compound's charge state at physiological pH, which in turn affects its solubility, permeability, and target binding. The pKa of the conjugate acid of pyridine is 5.21.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a reliable method for pKa determination.
-
Solution Preparation : Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate all basic sites, followed by titration with a standardized strong base (e.g., NaOH).
-
Data Acquisition : Record the pH of the solution as a function of the volume of titrant added.
-
Analysis : The pKa values are determined from the inflection points of the resulting titration curve.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a key measure of lipophilicity. The computationally predicted LogP of 1.1208 suggests a favorable balance for membrane permeability.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold standard for experimental LogP determination.
-
System Preparation : Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.
-
Equilibration : Shake the mixture vigorously to allow the compound to partition between the two phases, then centrifuge to separate the layers.
-
Quantification : Carefully remove aliquots from both the aqueous and octanol layers.
-
Analysis : Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation : The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic analysis provides unequivocal structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the amine group. The amine protons will likely appear as a broad singlet.
¹³C NMR: The carbon NMR will show distinct signals for each of the nine carbon atoms. The carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is as follows:
Caption: Standard NMR sample preparation and analysis workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide information about the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3450-3300 (likely two bands) | Asymmetric & Symmetric Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=N, C=C (Aromatic Rings) | 1610-1420 | Stretching |
| N-H (Amine) | ~1630 | Scissoring |
This data is based on typical values for 2-aminopyridine and pyrazine moieties.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.08217 |
| [M+Na]⁺ | 195.06411 |
| [M-H]⁻ | 171.06761 |
| [M]⁺ | 172.07434 |
Data sourced from PubChemLite.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. This guide has provided a comprehensive overview of its key physicochemical properties, combining computational predictions with expert-guided experimental protocols. By following these methodologies, researchers can obtain the robust and reliable data necessary to advance their research and development efforts with this promising scaffold.
5-(Pyrazin-2-yl)pyridin-2-amine CAS number 827588-90-9
An In-depth Technical Guide: 5-(Pyrazin-2-yl)pyridin-2-amine (CAS 827588-90-9)
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to this compound. Moving beyond a simple data sheet, this guide provides an in-depth analysis of the compound's synthesis, characterization, and critical applications in modern medicinal chemistry, framed with the insights of an experienced application scientist. The narrative emphasizes the rationale behind experimental design and the compound's strategic importance as a molecular scaffold.
Core Molecular Profile and Strategic Significance
This compound (CAS 827588-90-9) is a heteroaromatic compound featuring a pyridine ring functionalized with a 2-amino group and a pyrazine ring at the 5-position.[1][2][3] This specific topology is not a random assortment of rings; it is a "privileged scaffold" in medicinal chemistry. The 2-aminopyridine moiety is a well-established hinge-binding motif for many protein kinases, while the pyrazine ring serves as a versatile vector for chemical modification to tune selectivity and physicochemical properties.[3][4][5] The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions with biological targets.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 827588-90-9 | [1][2][6] |
| Molecular Formula | C₉H₈N₄ | [1][2][7] |
| Molecular Weight | 172.19 g/mol | [1][8] |
| Appearance | Solid, typically off-white to yellow powder | [3] |
| Purity (Commercial) | ≥98% | [1][2] |
| Storage Conditions | Inert atmosphere, room temperature, protected from light | [2][6] |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond linking the pyridine and pyrazine rings is the key synthetic challenge. For this transformation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice. Its widespread use is due to its exceptional functional group tolerance—critically, it proceeds without the need to protect the amino group on the pyridine ring—and its consistently high yields.[9][10][11]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the inter-ring C-C bond. This reveals two commercially available or readily synthesized starting materials: a halogenated 2-aminopyridine and a pyrazinylboronic acid or its ester equivalent.
Caption: Retrosynthetic pathway for this compound.
Detailed Synthesis Protocol
This protocol provides a robust and reproducible methodology for the synthesis. The causality behind each step is explained to ensure success.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis.
Methodology:
-
Vessel and Reagent Preparation: In a round-bottom flask, combine 5-bromo-2-aminopyridine (1.0 eq.), pyrazin-2-ylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.). The base is critical for the transmetalation step of the catalytic cycle.
-
Atmosphere Control: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen). This is a self-validating step; failure to exclude oxygen will lead to oxidation of the phosphine ligands and deactivation of the palladium catalyst, resulting in poor or no product formation.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[10] The water is essential for dissolving the inorganic base. To this slurry, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Reaction Execution: Heat the mixture to reflux (85-95 °C) with vigorous stirring. Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up: After cooling to room temperature, dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to yield this compound as a pure solid.
Comprehensive Analytical Characterization
Rigorous analytical confirmation is non-negotiable to validate the identity and purity of the synthesized material.
Table 2: Expected Analytical Data for Structural Verification
| Technique | Expected Result | Rationale |
| ¹H NMR | Multiple distinct signals in the aromatic region (7.0-9.0 ppm) for the protons on both the pyridine and pyrazine rings. A broad singlet for the two -NH₂ protons, which is exchangeable with D₂O. | Confirms the proton framework and presence of the primary amine. |
| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms in the molecule. Carbons adjacent to nitrogen atoms will be deshielded and appear at higher chemical shifts. | Verifies the complete carbon skeleton of the compound. |
| Mass Spec (ESI+) | A prominent ion peak at m/z ≈ 173.08, corresponding to the protonated molecule [M+H]⁺. | Confirms the molecular weight of the compound.[12] |
| Purity (RP-HPLC) | A single major peak with >98% area under the curve. | Quantifies the purity of the final product. |
Core Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The primary application of this compound is as a high-value building block in drug discovery, particularly for the development of protein kinase inhibitors.[3][13] Kinases are a critical class of enzymes often dysregulated in diseases like cancer.[4]
The 2-aminopyridine portion of the molecule acts as an effective "hinge-binder," forming two key hydrogen bonds with the backbone of the kinase ATP-binding site. This interaction anchors the inhibitor in place. The pyrazine portion extends into the solvent-exposed region, providing a modifiable handle to enhance potency, target selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Diagram: General Kinase Binding Mode
Caption: The aminopyridine scaffold as a kinase hinge-binder.
Safety, Handling, and Storage
This compound should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and nitrile gloves are mandatory.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and mucous membranes.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) and protected from light.[2][6] Commercial suppliers may classify this item as a hazardous material for shipping purposes.[1]
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. CAS 827588-90-9: 2-Pyridinamine, 5-pyrazinyl- | CymitQuimica [cymitquimica.com]
- 4. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 827588-90-9|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | C9H8N4 | CID 59259225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 827588-90-9 | CIB58890 [biosynth.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - this compound (C9H8N4) [pubchemlite.lcsb.uni.lu]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility Profiling of 5-(Pyrazin-2-yl)pyridin-2-amine
Executive Summary
5-(Pyrazin-2-yl)pyridin-2-amine is a heterocyclic amine compound featuring pyridine and pyrazine moieties, a scaffold of significant interest in medicinal chemistry and drug discovery. The developability of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, with solubility being a paramount parameter. Poor solubility can severely limit oral bioavailability, complicate formulation development, and lead to unreliable results in preclinical assays.[1][2] This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. We present not just protocols, but the underlying scientific rationale for experimental design, from theoretical predictions based on molecular structure to the gold-standard experimental methodologies for determining thermodynamic solubility and ionization constants (pKa). This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for this and structurally related compounds.
Part 1: Theoretical Framework and Physicochemical Analysis
A proactive analysis of a molecule's structure provides critical insights into its potential solubility behavior, guiding the selection of appropriate solvents and experimental conditions.
Molecular Structure and Predicted Properties
This compound (PubChem CID: 59259225) possesses a molecular formula of C₉H₈N₄ and a molecular weight of 172.19 g/mol .[3] Its structure contains multiple nitrogen atoms within aromatic rings and an exocyclic amine group, which are key determinants of its properties.
| Physicochemical Property | Predicted Value | Source | Significance for Solubility |
| Molecular Weight | 172.19 | ChemScene | Low molecular weight is generally favorable for solubility. |
| logP (Octanol-Water Partition Coefficient) | 1.12 | ChemScene | A low positive logP suggests a slight preference for lipids but indicates that the compound is not excessively hydrophobic, hinting at potential aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 64.69 Ų | ChemScene | This value is well below the 140 Ų threshold often associated with poor membrane permeability, but the polarity it indicates is crucial for interactions with polar solvents. |
| Hydrogen Bond Donors | 1 | ChemScene | The primary amine group (-NH₂) can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 | ChemScene | The nitrogen atoms in the pyridine and pyrazine rings, as well as the amine nitrogen, can accept hydrogen bonds. |
The presence of multiple hydrogen bond acceptors and a donor suggests a strong potential for interaction with polar protic solvents like water, ethanol, and methanol.
The Critical Role of pKa
The compound features several basic nitrogen atoms: the amino group on the pyridine ring and the two nitrogens in the pyrazine ring. The extent of ionization of these groups is dependent on the pH of the solution.[4] This makes the compound's aqueous solubility highly pH-dependent.[5][6]
-
At Low pH (Acidic): The basic nitrogen atoms will be protonated, forming cationic species (e.g., pyridinium ions). These charged species are generally much more soluble in aqueous media than the neutral molecule.[7]
-
At High pH (Basic): The compound will exist predominantly in its neutral, un-ionized form. The solubility in this state is known as the intrinsic solubility.
Therefore, determining the acid dissociation constants (pKa) of the conjugate acids is not merely an academic exercise; it is essential for predicting solubility in different physiological environments (e.g., stomach pH ~1.2, intestine pH ~6.8) and for selecting appropriate buffered solutions for formulation.[8][9]
Part 2: Experimental Determination of Solubility
The distinction between kinetic and thermodynamic solubility is critical in drug development.[10]
-
Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[11] It is a rapid, high-throughput measurement often used in early discovery but can overestimate true solubility due to the formation of supersaturated, metastable solutions.[12][13]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent when excess solid is present.[14][15] It is the "gold standard" for pre-formulation and characterization, providing the definitive value for a saturated solution at equilibrium.[16]
This guide focuses on the rigorous determination of thermodynamic solubility.
Gold Standard Protocol: Equilibrium Shake-Flask Method
The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[16][17] This protocol is aligned with the principles outlined in the U.S. Pharmacopeia (USP) General Chapter <1236>.[14][18]
Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.
Materials:
-
This compound (high purity solid)
-
Selected solvents (e.g., Water, 0.1 N HCl (pH 1.2), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical system for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The system should be allowed to equilibrate for a sufficient duration. It is crucial to establish the time to equilibrium; samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[19]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand to let the excess solid settle. Then, carefully withdraw an aliquot of the supernatant. For robust separation, centrifugation is highly recommended.
-
Filtration: Immediately filter the supernatant using a syringe filter to remove any remaining microscopic particles. Causality Note: This step is critical to prevent artificially high results from undissolved solids. Adsorption of the compound to the filter should be checked and accounted for.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a pre-validated analytical method, such as HPLC-UV.[20][21] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Report the solubility in units of mg/mL or µM. The experiment should be performed in at least triplicate for each solvent.[22]
Workflow for Thermodynamic Solubility Determination
The following diagram outlines the logical flow of the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Part 3: Experimental Determination of pKa
As established, the pKa values are fundamental to understanding the pH-solubility profile. Potentiometric titration is a highly accurate and standard method for this determination.[23]
Protocol: Potentiometric Titration
Objective: To determine the pKa value(s) of this compound by monitoring pH changes during titration with a strong acid or base.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Titration vessel with magnetic stirrer
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[24]
-
Nitrogen gas supply
Step-by-Step Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[24] If aqueous solubility is too low, a co-solvent (e.g., methanol) may be used, and the aqueous pKa is then determined by extrapolation.[23]
-
Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and begin stirring. Purge the solution with nitrogen to eliminate dissolved CO₂, which can interfere with measurements in the basic pH range.[24]
-
Titration: For a basic compound, first titrate with standardized HCl to a low pH (e.g., pH 2) to fully protonate all basic sites. Then, titrate the solution with standardized NaOH, adding small, precise increments and recording the pH after each addition has stabilized.[24]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is typically used to analyze the curve and refine the pKa values.
-
Replication: The titration should be performed a minimum of three times to ensure reproducibility and report the average pKa with the standard deviation.[24]
Interplay of Physicochemical Properties and Solubility
The relationship between the compound's intrinsic properties and its observed solubility is a cornerstone of pre-formulation science.
Caption: Interplay of Physicochemical Properties and Solubility.
Part 4: Data Presentation and Interpretation
Clear and concise data presentation is essential for decision-making in drug development.
Quantitative Solubility Data
Solubility results should be summarized in a structured table.
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (mM) ± SD |
| 0.1 N HCl (pH 1.2) | 37 | Experimental Value | Calculated Value |
| Acetate Buffer (pH 4.5) | 37 | Experimental Value | Calculated Value |
| Phosphate Buffer (pH 6.8) | 37 | Experimental Value | Calculated Value |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Propylene Glycol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
pKa Data
| pKa | Assignment |
| pKa₁ ± SD | e.g., Pyridin-2-amine |
| pKa₂ ± SD | e.g., Pyrazine Nitrogen |
The pH-Solubility Profile
By plotting the logarithm of aqueous solubility against pH, a profile can be generated. This profile is invaluable for predicting how the compound's solubility will change as it transits through the gastrointestinal tract, directly informing biopharmaceutical classification (BCS) and formulation strategy.[5][25]
Conclusion
A thorough understanding of the solubility of this compound is not optional but a prerequisite for its successful development as a potential therapeutic agent. This guide outlines a systematic and robust approach, grounded in established scientific principles and regulatory expectations.[26][27] By first leveraging theoretical predictions and then applying rigorous experimental methods like the shake-flask technique and potentiometric titration, researchers can build a comprehensive solubility profile. This data package is fundamental for guiding formulation design, interpreting bioassay results, and ultimately ensuring the compound has the best possible chance of advancing through the development pipeline.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. This compound | C9H8N4 | CID 59259225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. issr.edu.kh [issr.edu.kh]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uspnf.com [uspnf.com]
- 15. â©1236⪠Solubility Measurements [doi.usp.org]
- 16. tandfonline.com [tandfonline.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. biorelevant.com [biorelevant.com]
- 19. who.int [who.int]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. helixchrom.com [helixchrom.com]
- 22. fda.gov [fda.gov]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. fda.gov [fda.gov]
- 26. researchgate.net [researchgate.net]
- 27. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
The 5-(Pyrazin-2-yl)pyridin-2-amine Scaffold: An In-Depth Technical Guide to its Mechanism of Action as a Checkpoint Kinase 1 (CHK1) Inhibitor
Introduction: A Privileged Scaffold in Kinase Inhibition
The 5-(pyrazin-2-yl)pyridin-2-amine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation for a multitude of kinase inhibitors targeting various components of the human kinome. Its inherent structural features, including strategically positioned nitrogen atoms, provide a versatile template for designing potent and selective inhibitors. This guide will provide an in-depth technical analysis of the mechanism of action of a prominent class of inhibitors derived from this scaffold: the 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, which are highly selective inhibitors of Checkpoint Kinase 1 (CHK1). We will use the well-characterized clinical candidate CCT244747 as a primary exemplar to dissect the molecular interactions, cellular consequences, and key experimental protocols associated with this class of compounds.
The Target: Checkpoint Kinase 1 (CHK1) - Guardian of the Genome
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2] Once activated, CHK1 phosphorylates a range of downstream targets, including the CDC25 family of phosphatases, leading to cell cycle arrest at the S and G2/M phases.[3][4] This pause allows time for DNA repair, thus maintaining genomic integrity. Many cancer cells, however, have a defective G1 checkpoint and are therefore heavily reliant on the S and G2 checkpoints for survival, making CHK1 an attractive therapeutic target.[5]
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
Inhibitors based on the this compound scaffold, such as CCT244747, function as ATP-competitive inhibitors of CHK1.[4][6] This means they bind to the ATP-binding pocket of the CHK1 enzyme, preventing the binding of its natural substrate, ATP, and thereby blocking the phosphorylation of downstream targets.
A molecular model of CCT244747 bound to the ATP-binding pocket of human CHK1 suggests that the 2-aminopyrazine-5-carbonitrile core makes key hydrogen-bonding interactions with the hinge region of the kinase, specifically with the backbone amide of Cys87 and the side chain of Glu85.[7] The nitrile group can form a hydrogen bond with Lys38, and the dimethylamine moiety occupies the ribose pocket.[7] This binding mode effectively occludes the active site, inhibiting kinase activity.
Caption: Binding mode of CCT244747 in the CHK1 ATP-binding pocket.
Cellular Consequences of CHK1 Inhibition
The inhibition of CHK1 by compounds like CCT244747 has profound effects on cancer cells, particularly when combined with DNA-damaging agents. These consequences include:
-
Abrogation of Cell Cycle Checkpoints: CHK1 inhibitors prevent the S and G2/M phase arrest that normally occurs in response to DNA damage.[6][7] This forces cells to enter mitosis with unrepaired DNA.
-
Increased DNA Damage: By overriding the cell's natural repair mechanisms, CHK1 inhibition leads to an accumulation of DNA damage.[7][8]
-
Mitotic Catastrophe and Apoptosis: The combination of unrepaired DNA and forced mitotic entry leads to a form of cell death known as mitotic catastrophe, which is often followed by apoptosis.[9]
Caption: CHK1 signaling pathway and the effect of CCT244747.
Quantitative Data Summary
The potency of CCT244747 has been characterized in various assays:
| Assay Type | Target/Cell Line | IC50/GI50 | Reference |
| Biochemical Assay | CHK1 Kinase | 7.7 nM | [10] |
| Biochemical Assay | CHK2 Kinase | >10 µM | [10] |
| Biochemical Assay | CDK1 Kinase | >10 µM | [10] |
| Cellular Assay (G2 Checkpoint Abrogation) | HT29 Cells | 29 nM | [10][11] |
| Cellular Assay (Growth Inhibition) | HT29 Cells | 0.33 - 3 µM | [10] |
Experimental Protocols
In Vitro CHK1 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CHK1.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate peptide (e.g., CHKtide)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., CCT244747)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the CHK1 enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
Cellular G2 Checkpoint Abrogation Assay
This assay determines the concentration of the inhibitor required to override a DNA damage-induced G2 cell cycle arrest.
Materials:
-
Human cancer cell line (e.g., HT29)
-
DNA-damaging agent (e.g., etoposide or ionizing radiation)
-
Test compound (e.g., CCT244747)
-
Propidium iodide (PI)
-
Antibody against phospho-histone H3 (Ser10)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a DNA-damaging agent to induce G2/M arrest (e.g., etoposide for 16-24 hours).
-
Add serial dilutions of the test compound and incubate for an additional 4-8 hours.
-
Include controls for untreated cells, cells treated with the DNA-damaging agent alone, and cells treated with the test compound alone.
-
Harvest and fix the cells in 70% ethanol.
-
Stain the cells with an antibody against phospho-histone H3 (a marker of mitosis) and with propidium iodide for DNA content.
-
Analyze the cell cycle distribution and the percentage of mitotic cells by flow cytometry.
-
Abrogation of the G2 checkpoint is observed as a decrease in the G2/M population and an increase in the mitotic population compared to cells treated with the DNA-damaging agent alone.
Caption: Experimental workflow for the G2 checkpoint abrogation assay.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly effective template for the development of potent and selective CHK1 inhibitors. The detailed mechanistic understanding of how these compounds, exemplified by CCT244747, interact with their target and influence cellular processes provides a strong rationale for their clinical development. Future research in this area will likely focus on further refining the selectivity profile of these inhibitors, exploring novel combination therapies, and identifying predictive biomarkers to guide their clinical application. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation cancer therapeutics.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 5-(Pyrazin-2-yl)pyridin-2-amine derivatives
An In-depth Technical Guide to the Biological Activity of 5-(Pyrazin-2-yl)pyridin-2-amine Derivatives
Executive Summary
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] Its unique electronic properties and structural arrangement make it an effective "hinge-binding" motif, enabling potent and often selective inhibition of various protein kinases.[2][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][3] This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their primary mechanism of action as ATP-competitive kinase inhibitors, explore structure-activity relationships (SAR), and present detailed case studies on their inhibitory effects on key signaling pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Checkpoint Kinase 1 (CHK1). Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing the biological activity of these compounds, complete with workflow diagrams and data presentation, to empower researchers in their discovery efforts.
The Pyrazine-Pyridine Scaffold: A Cornerstone of Kinase Inhibition
Nitrogen-containing heterocyclic compounds are foundational motifs in modern pharmacology, constituting the core of numerous approved drugs.[4][5] Among these, the pyrazine-pyridine biheteroaryl system stands out for its utility in targeting the ATP-binding pocket of protein kinases.[2][6] The strategic placement of nitrogen atoms in both the pyrazine and pyridine rings allows these molecules to form critical hydrogen bond interactions with the "hinge region" of the kinase domain, a conserved backbone that connects the N- and C-lobes of the enzyme.[2] This interaction mimics the binding of the adenine moiety of ATP, allowing these derivatives to function as ATP-competitive inhibitors.[3] By occupying the ATP-binding site, these small molecules prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive pathological processes like cell proliferation, survival, and angiogenesis.[1]
Mechanism of Action: Targeting the Kinase Hinge Region
The primary mechanism by which this compound derivatives exert their biological effects is through the competitive inhibition of protein kinases. The structural arrangement of the scaffold is ideal for docking into the narrow, hydrophobic ATP-binding cleft.
-
Pyridine Ring: The 2-amino group on the pyridine ring typically acts as a hydrogen bond donor to the carbonyl backbone of a hinge residue.
-
Pyrazine Ring: One of the nitrogen atoms in the pyrazine ring often acts as a hydrogen bond acceptor from an NH group on a hinge residue.
This bidentate hydrogen-bonding pattern anchors the inhibitor in the active site, providing a stable foundation for further interactions. Substituents on this core scaffold can then be modified to extend into adjacent pockets, enhancing both potency and selectivity for the target kinase.[7][8]
Caption: General mechanism of ATP-competitive kinase inhibition.
Case Study: Inhibition of VEGFR-2 and Angiogenesis
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[7] Overactivation of the VEGFR-2 pathway is a key driver of tumor growth and metastasis.[7] Several this compound derivatives have been developed as potent and selective inhibitors of VEGFR-2.[6][7] These compounds effectively suppress VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVEC) and have demonstrated in vivo antitumor activity in xenograft models.[6][7]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Case Study: Inhibition of Checkpoint Kinase 1 (CHK1)
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a master regulator of the DNA damage response pathway.[9] Inhibiting CHK1 can force cancer cells with damaged DNA to enter mitosis prematurely, leading to cell death. This makes CHK1 inhibitors promising agents for combination therapy with DNA-damaging chemotherapies.[10] A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were developed as potent, selective, and orally bioavailable CHK1 inhibitors.[9][10] The optimized compound, CCT244747, showed antitumor activity both as a single agent and in combination with chemotherapy in human tumor xenograft models.[10]
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of these biheteroaryl compounds often relies on modern palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[7] This allows for a modular approach where different substituted pyrazines and pyridines can be coupled to rapidly generate a library of derivatives for SAR studies.
Structure-Activity Relationship Insights:
-
Substituents on the Pyridine/Pyrazine Core: Modifications to the core structure are crucial for tuning selectivity. For instance, in the development of CHK1 inhibitors, hybridization of two different lead scaffolds led to the potent 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile series.[9][10]
-
Solubilizing Groups: The addition of polar groups, such as the butan-1-ol or dimethyl-ethane-1,2-diamine chains in VEGFR-2 inhibitors, is often used to improve the pharmacokinetic properties of the compounds without compromising potency.[6][7]
-
Terminal Phenyl/Aryl Groups: The nature of the substituent on the terminal amine (e.g., a 3-chloro-phenyl group in VEGFR-2 inhibitors) is critical for potency, as this group often occupies a hydrophobic pocket adjacent to the ATP-binding site.[6][7] The analysis of pyridine derivatives has shown that the presence of hydrogen donor groups, such as -OH or -NH2, can be beneficial for biological activity.[8]
Table 1: Quantitative Activity of Representative Pyrazine-Pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ | Biological Effect | Reference |
| Compound 39 | VEGFR-2 | - | Potent and selective inhibition; antitumor activity in A375 xenograft model. | [6][7] |
| Compound 41 | VEGFR-2 | - | High kinase selectivity; antitumor activity in A375 xenograft model. | [6][7] |
| CCT244747 | CHK1 | 1 nM | Potent and highly selective; antitumor activity in combination therapies. | [10] |
| Compound 84 | MPK | 456 nM | Inhibitory effect demonstrated in kinase assay. | [2] |
Experimental Protocols for Activity Assessment
Validating the biological activity of novel derivatives requires a multi-tiered approach, moving from biochemical assays to cell-based models. The following protocols provide robust, self-validating frameworks for characterization.
Protocol: In Vitro Kinase Inhibition Assay (Microfluidic)
This protocol describes a method for determining the IC₅₀ value of a test compound against a target kinase using a microfluidic capillary electrophoresis-based assay.
Causality: This assay directly measures the enzymatic activity of the kinase by quantifying the conversion of a fluorescently-labeled peptide substrate to its phosphorylated product. By measuring this conversion across a range of inhibitor concentrations, we can precisely determine the compound's potency (IC₅₀). The ATP concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase solution, fluorescently-labeled peptide substrate, and ATP solution. Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase solution to each well and incubate briefly to allow for compound-enzyme binding.
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the enzymatic reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction: Add a stop solution to quench the kinase activity.
-
Data Acquisition: Place the plate in a Caliper EZ Reader or similar microfluidic instrument. The instrument will separate the phosphorylated product from the non-phosphorylated substrate based on charge and size, and quantify the amounts of each.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for an in vitro microfluidic kinase assay.
Protocol: Cellular Target Engagement (e.g., pSMAD2 Western Blot)
This protocol assesses whether an inhibitor can block the signaling of its target kinase within a cellular context. For a putative TGF-β/ALK5 inhibitor, this involves measuring the phosphorylation of the downstream effector SMAD2.
Causality: TGF-β binding to its receptor (including ALK5) triggers the phosphorylation of SMAD2.[11] An effective ALK5 inhibitor will block this event. Western blotting allows for the specific detection and semi-quantification of the phosphorylated form of SMAD2 (pSMAD2) relative to the total amount of SMAD2 protein, providing a direct readout of the inhibitor's engagement with its target in a biological system.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HaCaT human keratinocytes) in a 6-well plate and grow to 80-90% confluency.[11]
-
Serum Starvation: Replace the growth medium with a low-serum medium for several hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Add TGF-β ligand to the medium to stimulate the signaling pathway. Incubate for a defined period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phospho-SMAD2 overnight.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total SMAD2 or a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry. Normalize the pSMAD2 signal to the total SMAD2 or loading control signal.
Therapeutic Potential and Future Perspectives
Derivatives of the this compound scaffold have demonstrated significant therapeutic potential, primarily in oncology.[1][12] Their ability to inhibit key kinases involved in tumor growth, angiogenesis, and DNA damage repair positions them as valuable candidates for both monotherapy and combination treatments.[3][10] The oral bioavailability achieved by some derivatives further enhances their clinical promise.[9][10]
Future research will likely focus on:
-
Improving Selectivity: Designing new derivatives with enhanced selectivity to minimize off-target effects and improve the therapeutic window.
-
Overcoming Resistance: Investigating mechanisms of resistance to kinase inhibitors, which often involve mutations in the target kinase's gatekeeper residue, and designing next-generation compounds to overcome this challenge.[3]
-
Expanding Applications: Exploring the activity of these scaffolds against other kinase targets and in other disease areas, such as inflammatory and autoimmune disorders.[3]
The versatility and proven efficacy of the this compound core ensure that it will remain a highly active and fruitful area of research in the quest for novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Title: A Framework for the In Vitro Evaluation of 5-(Pyrazin-2-yl)pyridin-2-amine Analogs as Novel Kinase Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5-(pyrazin-2-yl)pyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Analogs derived from this core have shown promise in targeting key signaling pathways implicated in oncology and other diseases.[3][4][5] This guide presents a comprehensive, field-proven framework for the systematic in vitro evaluation of novel analogs based on this scaffold. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind a multi-tiered assay cascade, ensuring that each experimental step provides validated, actionable data. The workflow is designed to efficiently characterize compound potency, cellular activity, and mechanism of action, thereby enabling the rigorous selection of lead candidates for further preclinical development.
The Strategic Workflow: From Target to Cellular Mechanism
A successful in vitro evaluation campaign does not rely on a random collection of assays. It follows a logical, tiered progression that builds a comprehensive profile of a compound's biological activity. The primary goal is to answer three fundamental questions:
-
Target Engagement: Does the compound interact with its intended molecular target?
-
Cellular Efficacy: Does this interaction translate into a desired effect in a disease-relevant cellular context?
-
Mechanism of Action: How does the compound achieve this effect at a cellular level?
Our proposed workflow systematically addresses these questions, starting with broad biochemical screening and progressively focusing on the most promising analogs through more complex, mechanism-focused cellular assays.
Caption: A tiered workflow for in vitro evaluation of kinase inhibitors.
Phase 1: Biochemical Potency and Selectivity
Expertise & Experience: The foundational step in evaluating any targeted inhibitor is to confirm its activity against the purified molecular target, typically a protein kinase. This biochemical assay provides a "clean" measure of potency—the half-maximal inhibitory concentration (IC₅₀)—free from the complexities of a cellular environment, such as membrane permeability or efflux pump activity.[6] Dysregulation of kinase activity is a hallmark of many diseases, making them a major class of therapeutic targets.[6][7] A luminescence-based assay that measures ATP consumption (or ADP production) is a robust, high-throughput method ideal for this purpose.[6][8] To ensure data comparability, it is critical to perform these assays at an ATP concentration that is close to the Michaelis constant (Kₘ) of the specific kinase, as most inhibitors are ATP-competitive.[9][10]
Protocol 2.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[6]
Materials:
-
Recombinant human kinase of interest and its corresponding substrate peptide.
-
ATP solution.
-
Test analogs (e.g., this compound derivatives) dissolved in DMSO.
-
Staurosporine (positive control, broad-spectrum kinase inhibitor).[11]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test analogs and Staurosporine in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction Setup: In each well of the assay plate, add the following:
-
2.5 µL of serially diluted compound or DMSO (vehicle control).
-
2.5 µL of kinase solution (pre-diluted in Kinase Assay Buffer to optimal concentration).
-
-
Inhibitor Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer).
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, simultaneously, the newly synthesized ATP is used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: Sample Kinase Inhibition Data
| Compound | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Off-Target Kinase C IC₅₀ (nM) |
|---|---|---|---|
| Analog 1 | 15 | 250 | >10,000 |
| Analog 2 | 22 | 310 | >10,000 |
| Analog 3 | 150 | >5,000 | >10,000 |
| Staurosporine | 5 | 10 | 20 |
This table illustrates how analogs can be compared for both potency (lower IC₅₀ is better) and selectivity (a large difference between target and off-target IC₅₀ values is desired).
Phase 2: Cellular Activity Assessment
Expertise & Experience: A potent biochemical inhibitor is only valuable if it can effectively engage its target within a living cell. Therefore, the next critical phase is to assess the compound's effect on cell viability and proliferation.[12] These assays provide an integrated readout of a compound's ability to cross the cell membrane, resist efflux, avoid rapid metabolism, and induce a biological response. The two most common methods are the MTT assay, which measures the metabolic activity of viable cells, and the CellTiter-Glo® assay, which quantifies cellular ATP levels as a marker of viability.[13][14] Using both an absorbance-based (MTT) and a more sensitive luminescence-based (CellTiter-Glo®) assay provides a self-validating system to confirm cellular activity and rule out assay-specific artifacts.[14][15]
Protocol 3.1: MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[13]
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well clear-bottom cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compounds to the wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against the log of compound concentration to determine the half-maximal effective concentration (EC₅₀).
Protocol 3.2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[15] The "add-mix-measure" format makes it highly suitable for high-throughput screening.[16]
Materials:
-
Cancer cell lines and complete culture medium.
-
CellTiter-Glo® 2.0 Reagent (Promega).[16]
-
White, opaque 96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Protocol 3.1), using an opaque-walled plate suitable for luminescence.
-
Plate Equilibration: After the 48-72 hour drug incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the EC₅₀ value as described for the MTT assay.
Data Presentation: Sample Cellular Viability Data
| Compound | A549 (Lung) EC₅₀ (µM) | MCF-7 (Breast) EC₅₀ (µM) | HCT116 (Colon) EC₅₀ (µM) |
|---|---|---|---|
| Analog 1 | 1.2 | 0.9 | 1.5 |
| Analog 2 | 5.8 | 4.5 | 6.2 |
| Analog 3 | >50 | >50 | >50 |
| Doxorubicin | 0.08 | 0.15 | 0.11 |
This table allows for the comparison of compound potency across different cancer cell lineages and against a standard chemotherapeutic agent.
Phase 3: Mechanistic Elucidation
Expertise & Experience: After confirming that an analog inhibits its target and reduces cancer cell viability, the crucial next step is to determine how it kills the cells. The two most common fates for cancer cells treated with kinase inhibitors are apoptosis (programmed cell death) and cell cycle arrest.[7][17] Investigating these mechanisms provides critical insight into the compound's mode of action and validates that its cellular effects are consistent with the inhibition of its target kinase pathway.
Induction of Apoptosis
Apoptosis is a highly regulated process characterized by a cascade of enzymatic events, primarily driven by a family of proteases called caspases.[18] Measuring the activity of "executioner" caspases, such as caspase-3 and caspase-7, is a direct and reliable method for quantifying the induction of apoptosis.[18][19]
Caption: Simplified intrinsic apoptosis pathway and assay point of measure.
Protocol 4.1.1: Caspase-Glo® 3/7 Assay
This homogeneous, luminescent assay measures caspase-3 and -7 activities. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a "glow-type" signal.[20]
Materials:
-
Cells seeded and treated with test compounds in white, opaque 96-well plates as described in Protocol 3.2.
-
Caspase-Glo® 3/7 Reagent (Promega).
-
Positive control for apoptosis (e.g., Staurosporine).
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with various concentrations of the test analogs for a relevant time period (e.g., 24, 48 hours). Include positive and vehicle controls.
-
Plate Equilibration: Equilibrate the plate to room temperature for ~30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Express data as fold-change in luminescence relative to the vehicle-treated control. A significant increase in signal indicates apoptosis induction.
Cell Cycle Analysis
Many kinases are critical regulators of cell cycle progression.[12] Their inhibition can cause cells to arrest at specific checkpoints (G1, S, or G2/M).[21][22] This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.[23][24] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in different phases of the cycle.[25]
Protocol 4.2.1: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cells treated with test compounds.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol (for fixation).
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[25]
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with test compounds at 1x and 5x their EC₅₀ values for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[25] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to prevent staining of double-stranded RNA.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry analysis software to generate DNA content frequency histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Data Presentation: Sample Cell Cycle Analysis Data
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle (DMSO) | 55.2 | 28.1 | 16.7 |
| Analog 1 (1x EC₅₀) | 75.8 | 10.3 | 13.9 |
| Analog 1 (5x EC₅₀) | 86.1 | 5.2 | 8.7 |
This table shows a clear dose-dependent accumulation of cells in the G0/G1 phase, suggesting that Analog 1 induces G1 cell cycle arrest, a hallmark of inhibitors targeting pathways like CDK4/6.[12]
Conclusion and Forward Look
This guide outlines a logical, multi-tiered strategy for the comprehensive in vitro evaluation of this compound analogs. By systematically progressing from biochemical potency and selectivity to cellular viability and detailed mechanistic studies, researchers can build a robust data package for each compound. This integrated approach, which combines potent biochemical inhibition with confirmed cellular activity and a clear mechanism of action (e.g., apoptosis induction or cell cycle arrest), is essential for identifying and validating high-quality lead candidates. The protocols and rationale presented herein provide a self-validating framework to confidently advance the most promising molecules toward in vivo efficacy studies and further clinical development.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 4. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - Su - Current Medicinal Chemistry [edgccjournal.org]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nanocellect.com [nanocellect.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(Pyrazin-2-yl)pyridin-2-amine and Its Derivatives
Introduction
The intersection of heterocyclic chemistry and kinase biology has yielded a rich pipeline of targeted therapeutics, particularly in oncology. Within this landscape, the 5-(Pyrazin-2-yl)pyridin-2-amine scaffold has emerged as a privileged structure, demonstrating significant potential for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive analysis of the known and potential therapeutic targets of this molecular backbone, with a primary focus on Checkpoint Kinase 1 (CHK1). We will delve into the mechanistic rationale for target selection, present detailed experimental protocols for target validation, and explore other potential kinase targets, offering a roadmap for researchers and drug development professionals in this field.
Primary Therapeutic Target: Checkpoint Kinase 1 (CHK1)
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that functions as a master regulator of the DNA damage response (DDR).[1][2] In response to DNA damage or replication stress, CHK1 is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, allowing time for DNA repair.[1][3][4] Many cancer cells harbor defects in the G1 checkpoint, often due to p53 mutations, making them critically dependent on the S and G2/M checkpoints governed by CHK1 for survival.[4] This dependency creates a therapeutic window, where inhibition of CHK1 can selectively sensitize cancer cells to DNA-damaging agents or even induce cell death as a monotherapy.
Mechanism of Action and Therapeutic Rationale
CHK1 inhibitors, including derivatives of this compound, typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing its catalytic activity.[2][5] The therapeutic strategy for CHK1 inhibition is twofold:
-
Chemo- and Radiosensitization: In combination with DNA-damaging chemotherapies (e.g., gemcitabine, cisplatin) or radiation, CHK1 inhibitors abrogate the S and G2/M checkpoints.[1][6] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a lethal outcome known as mitotic catastrophe.[1][4]
-
Monotherapy (Synthetic Lethality): In certain cancer contexts with high levels of endogenous replication stress or specific DNA repair defects (e.g., BRCA mutations), CHK1 inhibition alone can be cytotoxic.[1] By disabling the remaining functional checkpoint, the inhibitor pushes the already genomically unstable cancer cells beyond a survivable threshold of DNA damage.[1]
Caption: CHK1 signaling pathway and the mechanism of its inhibition.
Structure-Activity Relationship (SAR) and Binding Mode
Research into 5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivatives has provided valuable insights into the SAR for CHK1 inhibition.[5][7] Key structural features contributing to high potency and selectivity include:
-
The Pyrazin-2-yl-pyridin-2-amine Core: This scaffold effectively orients substituents to interact with key residues in the ATP-binding pocket of CHK1.
-
Substitutions on the Pyridine Ring: Modifications at the 4- and 5-positions of the pyridine ring are crucial for optimizing potency and pharmacokinetic properties. For instance, incorporating a 4-((morpholin-2-ylmethyl)amino) group has been shown to enhance cellular activity and oral bioavailability.[5]
-
The 2-carbonitrile Group on the Pyrazine Ring: This group often forms important hydrogen bonds within the kinase hinge region.[8]
Crystal structures of related inhibitors complexed with CHK1 reveal that these compounds bind in the ATP pocket, forming hydrogen bonds with the hinge region residues (e.g., Cys87) and making extensive contacts with other key amino acids like Lys38 and Glu91.[5][8] The selectivity for CHK1 over other kinases is often achieved by exploiting unique features of the CHK1 ATP-binding site, such as the presence of specific protein-bound water molecules.[7]
| Compound Derivative | Modification | CHK1 IC50 (nM) | Reference |
| CCT245737 | (R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile | <10 | [5] |
| (R)-17 | (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | 0.4 | [9] |
| SAR-020106 | Structure with cyanopyrazine substituent | Potent and selective | [8] |
Other Potential Therapeutic Targets
While CHK1 is the most prominent target, the chemical scaffold of this compound suggests potential activity against other kinases. The pyridine and pyrazine heterocycles are common motifs in a wide range of kinase inhibitors.
Tyrosine Kinase 2 (TYK2)
TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling, making it a target for autoimmune diseases like psoriasis and rheumatoid arthritis.[10][11] Several pyridine derivatives have been developed as selective TYK2 inhibitors.[10][11][12] A key strategy for achieving selectivity for TYK2 over other highly homologous JAK family members is to target the pseudokinase (JH2) domain, which is unique to JAKs and regulates the activity of the kinase (JH1) domain.[10][12] Given the structural similarities, this compound and its analogs could be explored for their potential to inhibit TYK2, possibly through an allosteric mechanism by binding to the JH2 domain.
c-Src Kinase
c-Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, where it plays a role in proliferation, invasion, and metastasis.[13][14][15] The pyridine scaffold is present in numerous reported c-Src inhibitors.[13][14] For example, a series of pyridin-2(1H)-one derivatives have demonstrated c-Src kinase inhibitory activity with IC50 values in the micromolar range.[13][14][15] This suggests that the this compound core could be adapted to target the ATP-binding site of c-Src.
Experimental Validation Strategies and Protocols
Validating the therapeutic targets of a compound requires a multi-faceted approach, combining biochemical assays, cell-based target engagement studies, and functional cellular assays.
Caption: A streamlined workflow for validating kinase inhibitors.
Protocol 1: Biochemical CHK1 Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and literature sources.[16][17] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate (e.g., a peptide derived from CDC25C)
-
5x Kinase assay buffer
-
ATP solution (500 µM)
-
This compound derivative (test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase assay buffer to 1x with sterile water.
-
Prepare Test Inhibitor Dilutions: Create a serial dilution of the test inhibitor in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 1%).
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase assay buffer, ATP, and CHK1 substrate.
-
Set up the Reaction Plate:
-
Add 2.5 µL of the diluted test inhibitor or vehicle control to the appropriate wells.
-
Add 12.5 µL of the Master Mix to all wells.
-
To initiate the reaction, add 10 µL of diluted CHK1 enzyme to all wells except the "Blank" control. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.
-
Measure Luminescence: Read the plate on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement by Western Blot
This protocol determines if the inhibitor can engage and inhibit CHK1 within a cellular context by measuring the phosphorylation of CHK1 at activating sites (e.g., Ser345).[18]
Materials:
-
Human cancer cell line (e.g., HT29 colon cancer cells)
-
Complete cell culture medium
-
DNA-damaging agent (e.g., Etoposide or Gemcitabine)
-
Test inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-total-CHK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Drug Treatment:
-
Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 1 µM Etoposide) for a specified time (e.g., 2 hours). Include a vehicle-only control and a DNA-damaging agent-only control.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total CHK1 and a loading control (GAPDH) to normalize the data. A potent inhibitor will show a dose-dependent decrease in the phospho-CHK1 signal.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of targeted cancer therapeutics. The wealth of evidence strongly supports Checkpoint Kinase 1 as a primary and high-value therapeutic target for derivatives of this compound. The clear mechanism of action—abrogation of critical cell cycle checkpoints—provides a solid rationale for their use in combination with DNA-damaging agents and as monotherapy in specific cancer subtypes. Furthermore, the potential for this scaffold to inhibit other clinically relevant kinases, such as TYK2 and c-Src , warrants further investigation and could lead to the development of novel therapies for both cancer and autoimmune disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these targets and advance the development of this important class of molecules.
References
- 1. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridi" by Karam Chand, Suchita Prasad et al. [digitalcommons.chapman.edu]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
The Discovery of Pyrazine-Based Small Molecule Kinase Inhibitors: A Technical Guide for Drug Development Professionals
Abstract
Protein kinases, pivotal regulators of cellular signaling, have emerged as a critical class of targets for therapeutic intervention, particularly in oncology and immunology.[1][2] Small molecule kinase inhibitors have revolutionized the treatment paradigms for numerous diseases.[1][2] Among the diverse chemical scaffolds explored, the pyrazine moiety has proven to be a privileged structure, forming the core of several clinically successful and promising kinase inhibitors.[1][2][3][4][5] This guide provides an in-depth technical exploration of the discovery and development of pyrazine-based small molecule kinase inhibitors. We will dissect the fundamental principles of kinase inhibition, the strategic rationale for employing the pyrazine scaffold, and the critical experimental workflows from hit identification to lead optimization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to enhance the robustness of drug discovery campaigns.
The Landscape of Kinase Inhibition: A Mechanistic Overview
The human kinome comprises over 500 kinases that orchestrate a complex network of signaling pathways governing cell proliferation, differentiation, apoptosis, and immune responses.[6][7] Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic modulation.[1][7][8] Small molecule inhibitors primarily function by interfering with the kinase's ability to bind ATP or by locking the enzyme in an inactive conformation. Understanding the different modes of inhibition is fundamental to designing effective and selective inhibitors.
ATP-Competitive Inhibition: The Dominant Paradigm
The majority of clinically approved kinase inhibitors, including many pyrazine-based drugs, are ATP-competitive.[3][9][10][11] These molecules occupy the highly conserved ATP-binding pocket, preventing the natural substrate from accessing the catalytic site.
-
Type I Inhibitors: Bind to the active conformation of the kinase ("DFG-in").[12]
-
Type II Inhibitors: Target the inactive conformation ("DFG-out"), often exhibiting greater selectivity by exploiting adjacent hydrophobic pockets that are not present in the active state.[11]
The pyrazine ring, with its nitrogen atoms acting as hydrogen bond acceptors, frequently engages with the hinge region of the kinase, a critical interaction for anchoring ATP-competitive inhibitors.
Allosteric Inhibition: A Quest for Selectivity
Allosteric inhibitors represent a frontier in kinase drug discovery, offering the potential for enhanced selectivity and novel mechanisms of action.[13][14][15] These molecules bind to sites distinct from the ATP pocket, inducing conformational changes that modulate kinase activity.[13][14][15][16][17]
-
Type III Inhibitors: Bind to an allosteric pocket immediately adjacent to the ATP-binding site.[11][14][16]
-
Type IV Inhibitors: Target a remote allosteric site, often leading to significant conformational rearrangements.[11][14][16]
The discovery of allosteric inhibitors is more challenging but can overcome the limitations of ATP-competitive drugs, such as off-target effects due to the conserved nature of the ATP-binding site and the emergence of resistance mutations.[13][14]
Covalent Inhibition: Irreversible Engagement for Sustained Efficacy
Covalent inhibitors form a permanent bond with a specific amino acid residue within the kinase, typically a cysteine.[18][19][20] This irreversible mode of action can lead to prolonged target engagement and increased potency.[18][20] The design of targeted covalent inhibitors involves incorporating a reactive electrophilic "warhead" that specifically reacts with a nucleophilic residue in the target kinase.[19][20] Acalabrutinib, a pyrazine-containing Bruton's Tyrosine Kinase (BTK) inhibitor, is a prime example of a clinically successful covalent inhibitor.[3]
The Pyrazine Scaffold: A Privileged Heterocycle in Kinase Inhibition
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This seemingly simple structure possesses a unique combination of physicochemical properties that make it an exceptional scaffold for kinase inhibitor design.[3][4][5]
Key Attributes of the Pyrazine Moiety
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, facilitating crucial interactions with the hinge region of the kinase domain.
-
Scaffold Rigidity and Planarity: The aromatic nature of the pyrazine ring provides a rigid and planar core, which can be advantageous for orienting substituents into specific binding pockets and minimizing the entropic penalty upon binding.[21][22]
-
Modulation of Physicochemical Properties: The pyrazine core influences the overall solubility, lipophilicity, and metabolic stability of the molecule, all critical parameters for drug-likeness.
-
Synthetic Tractability: The pyrazine ring and its derivatives are readily accessible through established synthetic methodologies, allowing for the efficient generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Prominent Pyrazine-Based Scaffolds
Several pyrazine-containing core structures have emerged as highly effective frameworks for kinase inhibitors. These include:
These scaffolds serve as versatile platforms for the elaboration of substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.
The Discovery Engine: A Step-by-Step Workflow
The journey from a novel concept to a clinical candidate is a multi-stage process that relies on a robust and iterative discovery engine. The following workflow outlines the key phases in the discovery of pyrazine-based kinase inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019â2023) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mtoz-biolabs.com [mtoz-biolabs.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Allosteric Inhibitors [chemdiv.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chimia.ch [chimia.ch]
- 21. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Interrogating the DNA Damage Response: A Guide to Using 5-(Pyrazin-2-yl)pyridin-2-amine in CHK1 Inhibition Assays
Abstract
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that functions as a central regulator of the DNA Damage Response (DDR) and cell cycle checkpoints.[1][2] Its activation in response to DNA damage or replication stress prevents cells with damaged genomes from progressing through the cell cycle, allowing time for DNA repair.[3][4] In many cancers, the reliance on the CHK1 pathway is heightened, making it a compelling therapeutic target. The inhibition of CHK1 can selectively sensitize cancer cells to DNA-damaging agents.[5][6] This guide provides a detailed framework for utilizing 5-(Pyrazin-2-yl)pyridin-2-amine, a representative of a scaffold known to produce potent CHK1 inhibitors, in robust biochemical and cell-based assays to characterize CHK1 inhibition.[7][8] We present not just the procedural steps but also the underlying scientific rationale to empower researchers in their drug discovery efforts.
Introduction: CHK1, The Guardian of the Genome
The integrity of the genome is paramount for cell survival. The DNA Damage Response (DDR) is a sophisticated signaling network that detects DNA lesions, signals their presence, and promotes their repair.[9] Central to this network are the apical kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which respond to DNA double-strand breaks and single-stranded DNA, respectively.[5] ATR, in particular, activates CHK1 through phosphorylation at serine-317 and serine-345, initiating a cascade of downstream signaling.[3][10]
Activated CHK1 is a master regulator with pleiotropic effects, including:
-
Cell Cycle Arrest: CHK1 phosphorylates and inactivates Cdc25 phosphatases, which are required to activate cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1][2] This leads to arrest at the G1/S, intra-S, and G2/M checkpoints.[3]
-
DNA Repair: CHK1 is directly involved in promoting homologous recombination repair by phosphorylating key proteins like RAD51.[3][9]
-
Replication Fork Stability: During S-phase, CHK1 helps stabilize stalled replication forks, preventing their collapse and the formation of deleterious DNA double-strand breaks.[11]
In many cancer cells, which often have defects in other checkpoint pathways (e.g., p53), the ATR-CHK1 pathway becomes an essential survival mechanism.[6] This dependency creates a therapeutic window: inhibiting CHK1 in combination with chemotherapy or radiation can lead to "mitotic catastrophe" and selective cancer cell death.[12] The pyridinyl-amino-pyrazine scaffold, represented here by this compound, has been identified as a promising foundation for the development of potent and selective CHK1 inhibitors.[7][8][13]
The CHK1 Signaling Pathway: A Visual Overview
The following diagram illustrates the central role of CHK1 in the DNA damage response pathway. Understanding these interactions is crucial for designing and interpreting inhibition assays.
Caption: Simplified CHK1 signaling pathway in response to DNA damage.
Experimental Protocols: Assessing CHK1 Inhibition
The characterization of a CHK1 inhibitor requires a multi-faceted approach, beginning with direct enzymatic assays and progressing to cell-based models that reflect the complex intracellular environment.
Biochemical Assay: In Vitro CHK1 Kinase Activity
This assay directly measures the ability of this compound to inhibit the catalytic activity of purified, recombinant CHK1 enzyme. The primary goal is to determine the biochemical IC50 value, a key measure of inhibitor potency.[14] We will describe a luminescence-based assay that quantifies ATP consumption (as ADP production).[15][16]
Principle: The assay measures the amount of ADP produced from the kinase reaction where CHK1 phosphorylates a synthetic peptide substrate. The ADP is then converted back to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to CHK1 activity.[16]
Materials:
-
Recombinant Human CHK1 (BPS Bioscience, #40039 or similar)[15]
-
CHK1 Peptide Substrate (e.g., CHKtide, KKKVSRSGLYRSPSMPENLNRPR)[17]
-
ATP, high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
This compound (ChemScene, CS-0455921 or similar)[18]
-
DMSO, molecular biology grade
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[15]
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Protocol Workflow:
Caption: Workflow for the in vitro CHK1 kinase assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Further dilute these concentrations 100-fold in Kinase Assay Buffer. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%.[19]
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle (for 0% and 100% inhibition controls).
-
Enzyme/Substrate Addition: Add 2 µL of a mix containing CHK1 enzyme and peptide substrate in Kinase Assay Buffer. The final concentration of enzyme and substrate should be optimized based on supplier recommendations and preliminary titration experiments.[16]
-
Reaction Initiation: Add 2 µL of ATP in Kinase Assay Buffer to all wells to initiate the reaction. The final ATP concentration should be at or near its Km for CHK1 to ensure sensitive detection of competitive inhibitors.[14]
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the kinase reaction.
-
Signal Generation:
-
Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.5-1 second.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
| Parameter | Typical Value | Rationale |
| Final DMSO Concentration | ≤1% | High concentrations of DMSO can inhibit enzyme activity.[19] |
| ATP Concentration | 10-50 µM (near Km) | For ATP-competitive inhibitors, sensitivity is highest near the Km of ATP.[14] |
| Incubation Time | 60 minutes | Should be within the linear range of the reaction, typically <20% ATP consumption. |
| Temperature | 30°C | Optimal temperature for many kinase assays. |
Cell-Based Assay: Western Blot Analysis of CHK1 Autophosphorylation
This assay confirms that this compound can engage and inhibit CHK1 within a cellular context. We will measure the phosphorylation status of CHK1 at Serine 296 (pS296), a known autophosphorylation site that serves as a proximal and reliable biomarker of CHK1 activity.[10][20]
Principle: Cells are first treated with a DNA-damaging agent to activate the ATR-CHK1 pathway. They are then co-treated with the CHK1 inhibitor. Inhibition of CHK1's kinase activity prevents its autophosphorylation at S296. This change can be detected by Western blot using a phospho-specific antibody.[10]
Materials:
-
Cancer cell line (e.g., HT29 or A549)
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
DNA-damaging agent (e.g., 1 µM Gemcitabine or 2 mM Hydroxyurea)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary antibodies: anti-pCHK1 (S296), anti-total CHK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies and ECL substrate
Step-by-Step Methodology:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Drug Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Add a DNA-damaging agent (e.g., Gemcitabine) to the media and co-incubate for a defined period (e.g., 6-24 hours). This stimulates the upstream ATR pathway, leading to CHK1 activation.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading for the Western blot.[22]
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-pCHK1 S296, anti-total CHK1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pCHK1 (S296) signal to the total CHK1 signal. A dose-dependent decrease in the pCHK1/total CHK1 ratio indicates effective target engagement by the inhibitor.
Expected Outcome: Upon treatment with a DNA-damaging agent, the pCHK1 S296 signal will be strong in the DMSO control lane. In lanes corresponding to increasing concentrations of this compound, a clear reduction in the pCHK1 S296 signal should be observed, while the total CHK1 and GAPDH levels remain relatively constant. This provides direct evidence of CHK1 inhibition in a cellular setting.[10]
Conclusion and Future Directions
This guide provides a foundational framework for evaluating this compound as a potential CHK1 inhibitor. The biochemical assay delivers a quantitative measure of potency (IC50), while the cell-based Western blot confirms target engagement in a physiologically relevant context.
Successful demonstration of CHK1 inhibition with these methods paves the way for more advanced studies, including:
-
Cell Viability Assays: To determine if CHK1 inhibition sensitizes cancer cells to DNA-damaging agents, leading to decreased cell proliferation and viability.[21]
-
Selectivity Profiling: Assessing the inhibitor against a panel of other kinases (especially CHK2) to determine its specificity.
-
Pharmacodynamic Biomarker Assays: Measuring downstream effects of CHK1 inhibition, such as the abrogation of G2/M checkpoint arrest, often assessed by flow cytometry for phosphorylated Histone H3.[10]
By systematically applying these protocols, researchers can robustly characterize novel CHK1 inhibitors, contributing to the development of new and more effective cancer therapies.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle checkpoints: activity of the protein kinase Chk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.com [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. chemscene.com [chemscene.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. rupress.org [rupress.org]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Characterizing 5-(Pyrazin-2-yl)pyridin-2-amine in Cancer Cell Lines
Introduction: A Rational Approach to a Novel Kinase Inhibitor Candidate
The relentless progression of cancer is fundamentally a disease of uncontrolled cell division. A key regulatory crossroads governing the cell cycle is the transition from the G1 (growth) phase to the S (synthesis) phase. This transition is tightly controlled by Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactivated, leading to unchecked cellular proliferation.[3][4]
The compound 5-(Pyrazin-2-yl)pyridin-2-amine belongs to a chemical class sharing structural motifs with known potent kinase inhibitors, including approved CDK4/6 inhibitors like Palbociclib.[5][6] This structural similarity provides a strong rationale for investigating its potential as an anti-cancer agent targeting the cell cycle machinery.
This guide provides a comprehensive experimental framework for researchers to systematically evaluate the in vitro anti-cancer properties of this compound. The protocols herein are designed to first establish its cytotoxic and anti-proliferative efficacy, and then to dissect its precise mechanism of action, focusing on the hypothesis of CDK4/6 pathway inhibition.
Hypothesized Mechanism of Action: Induction of G1 Cell Cycle Arrest
We hypothesize that this compound functions as a selective inhibitor of CDK4 and CDK6. In a normal G1 phase, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4/6.[7] The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[8] This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the S phase, thereby committing the cell to division.[8]
By inhibiting CDK4/6, the compound would prevent the phosphorylation of Rb.[9] Consequently, Rb remains active, sequestering E2F and blocking the expression of S-phase genes. This results in a cell cycle arrest at the G1-S checkpoint, halting proliferation.[2]
Caption: Hypothesized mechanism of this compound via CDK4/6 inhibition.
Experimental Workflow: A Phased Approach
A logical, multi-phase experimental plan is crucial for a thorough characterization. The workflow progresses from broad phenotypic effects to specific molecular mechanisms.
Caption: Phased experimental workflow for compound characterization.
Phase 1 Protocol: Determining Cell Viability and IC50 (MTT Assay)
Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of this compound on various cancer cell lines and determine the half-maximal inhibitory concentration (IC50).
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[12]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 (HR+ breast), MDA-MB-231 (HR- breast), HCT116 (colon))
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
96-well flat-bottom sterile culture plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentration range should be broad (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO, matching the highest compound concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. Protect from light. Purple formazan crystals should become visible in viable cells.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Key Feature | Hypothesized IC50 (µM) |
| MCF-7 | Breast | ER+, Rb Proficient | 0.5 |
| T-47D | Breast | ER+, Rb Proficient | 0.8 |
| MDA-MB-231 | Breast | Triple-Negative, Rb Proficient | 15.0 |
| HCT116 | Colon | Rb Proficient | 2.5 |
| SW620 | Colon | Rb Deficient | > 100 (Resistant) |
Scientist's Note: The selection of cell lines is critical. Including both Rb-proficient (e.g., MCF-7) and Rb-deficient (e.g., SW620) lines can provide early evidence for an Rb-dependent mechanism.[7] Higher potency in Rb-proficient lines strongly supports the CDK4/6 inhibition hypothesis.
Phase 2 Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine if the compound induces cell cycle arrest, specifically at the G1 phase, consistent with CDK4/6 inhibition.
Rationale: Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). A G1 arrest will manifest as an accumulation of cells in the G0/G1 peak. Treatment with RNase is essential as PI can also bind to double-stranded RNA, which would confound the results.[14]
Materials:
-
6-well sterile culture plates
-
Compound at relevant concentrations (e.g., 1x and 5x the IC50 value)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol[15]
-
PI Staining Solution (50 µg/mL PI, 0.1% Triton X-100, in PBS)
-
RNase A (100 µg/mL)[15]
-
Flow Cytometer
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat cells with the vehicle (DMSO) or the compound at 1x and 5x IC50 concentrations for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[14] Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).[16]
-
Rehydration: Centrifuge the fixed cells (a higher speed, ~800 x g, may be needed) and discard the ethanol. Wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a histogram of PI fluorescence (linear scale) to visualize the cell cycle distribution. Use doublet discrimination gates to exclude cell aggregates.[15]
Expected Outcome: Compared to the vehicle control, cells treated with this compound are expected to show a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.
Phase 3 Protocol: Apoptosis Detection by Annexin V & PI Staining
Objective: To differentiate between apoptosis and necrosis and to determine if the compound-induced cell cycle arrest leads to programmed cell death.
Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells.[18] Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells that have lost membrane integrity. This dual staining allows for the clear distinction between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cells treated as in the Cell Cycle Analysis protocol (48-hour time point is recommended)
-
Flow Cytometer
Step-by-Step Protocol:
-
Cell Harvest and Treatment: Seed and treat cells as described previously. A 48 or 72-hour treatment is often optimal for observing apoptosis following cell cycle arrest.
-
Collection: Collect all cells, including the supernatant (which contains floating apoptotic cells) and trypsinized adherent cells.
-
Washing: Wash the cells twice with cold PBS, centrifuging at 300 x g for 5 minutes between washes.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.
Data Interpretation: The flow cytometer output will be a dot plot with four quadrants:
-
Lower Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic/damaged cells (Annexin V- / PI+)
A successful pro-apoptotic compound will show a significant shift of the cell population from the lower-left quadrant to the lower-right and upper-right quadrants with increasing dose and time.
Phase 4 Protocol: Target Engagement by Western Blot
Objective: To confirm that the compound inhibits the CDK4/6 pathway by assessing the phosphorylation status of its direct downstream target, Rb.
Rationale: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both total Rb and phosphorylated Rb (at Ser780, a CDK4-specific site), we can directly measure the effect of the compound on CDK4/6 kinase activity. A potent inhibitor should decrease the ratio of phosphorylated Rb (p-Rb) to total Rb.[20]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[21]
-
Primary antibodies: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-total Rb, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Protocol:
-
Cell Lysis: Treat cells in 6-well plates with the compound for 6-24 hours. Wash cells with ice-cold PBS and lyse by adding 100 µL of ice-cold lysis buffer.[20] Scrape, collect, and sonicate to shear DNA.[22]
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Rb, diluted in blocking buffer) overnight at 4°C with gentle shaking.[20]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[21]
-
Stripping and Re-probing: To analyze total Rb and the loading control (β-Actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Expected Result: Treatment with this compound should show a dose-dependent decrease in the band intensity for phospho-Rb, while the levels of total Rb and β-Actin remain relatively constant.
Conclusion and Future Directions
This structured experimental guide provides a robust framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific molecular target validation, researchers can efficiently build a comprehensive data package. Positive results from these assays—namely, potent IC50 values in Rb-proficient cells, induction of G1 arrest, subsequent apoptosis, and a clear reduction in Rb phosphorylation—would provide strong evidence for its mechanism of action as a CDK4/6 inhibitor. Such findings would warrant further investigation, including kinase panel screening for selectivity, evaluation in combination with other therapies (such as endocrine therapy), and progression to in vivo xenograft models to assess anti-tumor efficacy.
References
- 1. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. breastcancer.org [breastcancer.org]
- 4. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. droracle.ai [droracle.ai]
- 8. Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer | eLife [elifesciences.org]
- 9. What is the mechanism of Palbociclib? [synapse.patsnap.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. addgene.org [addgene.org]
- 22. origene.com [origene.com]
Application Notes & Protocols for Assessing the Antitumor Activity of 5-(Pyrazin-2-yl)pyridin-2-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel small molecule, 5-(Pyrazin-2-yl)pyridin-2-amine. Heterocyclic compounds containing pyrazine and pyridine scaffolds are prevalent in oncology, often acting as kinase inhibitors.[1][2] This guide outlines a tiered, logical workflow, from initial in vitro screening to in vivo efficacy studies, to robustly characterize the compound's antitumor potential. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction: Rationale and Strategic Overview
The discovery of novel small-molecule inhibitors is a cornerstone of modern cancer therapy. The compound this compound features a chemical architecture—a pyrazinyl-pyridine core—that is of significant interest in medicinal chemistry. Similar structures have been identified as inhibitors of critical cell cycle regulators, such as Checkpoint Kinase 1 (CHK1), which are essential for DNA damage response and are often dysregulated in cancer cells.[2][3] Therefore, a systematic evaluation of this compound's antitumor properties is warranted.
This guide presents a strategic workflow for assessing the compound's activity. The approach begins with broad in vitro cytotoxicity screening across a panel of cancer cell lines to identify sensitive cancer types and determine the compound's potency (IC50). Subsequent mechanistic assays, including apoptosis and cell cycle analysis, will elucidate the mode of action. Finally, promising in vitro results will be validated in an in vivo setting using a cell line-derived xenograft (CDX) model to evaluate therapeutic efficacy in a physiological context.[4][5]
References
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 3. EP2776417B1 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
Application Notes & Protocols: 5-(Pyrazin-2-yl)pyridin-2-amine Scaffold as a Tool for Interrogating the DNA Damage Response
Prepared by: Gemini, Senior Application Scientist
Introduction
The DNA Damage Response (DDR) is a sophisticated and essential signaling network that safeguards genomic integrity. This network detects DNA lesions, orchestrates their repair, and coordinates cell-cycle progression to prevent the propagation of damaged genetic material.[1] Central to the DDR are the apical kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-Related (ATR), which belong to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[2][3] While ATM primarily responds to DNA double-strand breaks (DSBs), ATR is the master regulator of the response to single-strand DNA (ssDNA) and replication stress.[4]
Many cancer cells exhibit defects in certain DDR pathways, such as ATM signaling or a non-functional p53-dependent G1 checkpoint.[2][5] This renders them highly dependent on the remaining ATR-mediated checkpoint for survival, a vulnerability that can be exploited therapeutically. Small molecule inhibitors of ATR have therefore emerged as a promising class of anti-cancer agents, both as monotherapies and as sensitizers for DNA-damaging chemotherapies and radiation.[3][6]
The 2-aminopyrazine scaffold, represented by molecules such as 5-(Pyrazin-2-yl)pyridin-2-amine, serves as a foundational structure for numerous potent kinase inhibitors.[7][8] Notably, this core is featured in advanced ATR inhibitors like VX-970 (M6620), highlighting its significance in the development of tools to probe the DDR.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing a representative pyrazine-based ATR inhibitor (herein termed "PPA-Inhibitor") to study the DNA Damage Response. We will detail robust protocols for assessing target engagement, downstream pathway modulation, and cellular consequences.
Mechanism of Action: ATR Inhibition
Upon detection of replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1).[9] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M transition, allowing time for DNA repair.[10]
PPA-Inhibitor, as a potent and selective ATP-competitive inhibitor of ATR, abrogates this signaling cascade. By preventing the phosphorylation and activation of Chk1, PPA-Inhibitor overrides the intra-S and G2/M checkpoints. In cells treated with a primary DNA damaging agent (e.g., cisplatin, gemcitabine), this forced checkpoint bypass prevents the repair of DNA lesions, leading to the accumulation of catastrophic DNA damage and ultimately, mitotic catastrophe and apoptotic cell death. This mechanism is known as synthetic lethality.
Caption: ATR signaling pathway and the inhibitory action of PPA-Inhibitor.
Application 1: Quantifying DNA Double-Strand Breaks by γH2AX Immunofluorescence
Principle of the Assay
A key event in the DDR is the phosphorylation of histone variant H2AX at serine 139, forming γH2AX.[11] This modification occurs rapidly at the sites of DNA double-strand breaks (DSBs) and serves as a scaffold to recruit DNA repair proteins, forming distinct nuclear foci.[12] The quantification of these γH2AX foci via immunofluorescence microscopy is a highly sensitive and widely accepted method to assess the extent of DNA damage.[13][14] By preventing DNA repair, PPA-Inhibitor treatment following a genotoxic insult is expected to cause a significant increase in the number and intensity of γH2AX foci.
Experimental Workflow: γH2AX Foci Analysis
Caption: Workflow for γH2AX immunofluorescence staining and analysis.
Detailed Protocol: Immunofluorescence Staining of γH2AX
This protocol is optimized for cells grown on coverslips in a 12-well plate.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
12-well tissue culture plates and 18 mm glass coverslips
-
PPA-Inhibitor and primary DNA damaging agent (e.g., Etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Mounting Medium with DAPI
Procedure:
-
Cell Seeding: Sterilize coverslips and place one in each well of a 12-well plate. Seed cells at a density that will result in 50-70% confluency on the day of the experiment. Incubate overnight.
-
Drug Treatment:
-
Treat cells with the primary DNA damaging agent (e.g., 10 µM Etoposide) for 1-2 hours.
-
Remove the media, wash once with PBS, and add fresh media containing PPA-Inhibitor at various concentrations (e.g., 0.1, 0.3, 1 µM) or a vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Fixation: Aspirate the medium and wash cells twice with PBS. Fix the cells by adding 500 µL of 4% PFA solution to each well and incubate for 20 minutes at room temperature.[13]
-
Permeabilization: Wash the cells three times with PBS (5 minutes each). Add 500 µL of Permeabilization Buffer and incubate for 30 minutes at room temperature.[13]
-
Blocking: Wash three times with PBS. Add 500 µL of Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[15]
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer (typically 1:200 to 1:800 dilution). Aspirate the blocking buffer and add 200 µL of the diluted primary antibody solution to each coverslip. Incubate overnight at 4°C in a humidified chamber.[12]
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorescently labeled secondary antibody in PBS (e.g., 1:500). Add 200 µL to each coverslip and incubate for 2 hours at room temperature, protected from light.[13]
-
Mounting: Wash three times with PBS. Using fine-tipped forceps, carefully remove the coverslip from the well. Mount the coverslip onto a microscope slide with a drop of antifade mounting medium containing DAPI.[12]
-
Imaging and Analysis: Visualize the stained cells using a fluorescence microscope. Capture images from at least 10 random fields for each condition. Quantify the number of γH2AX foci per nucleus using automated software like Fiji (ImageJ).[13]
Expected Results & Data Presentation
Treatment with a DNA damaging agent alone should increase γH2AX foci. Co-treatment with PPA-Inhibitor is expected to dramatically increase the number of foci per cell in a dose-dependent manner, indicating a failure to repair DSBs.
| Treatment Group | Concentration (µM) | Mean γH2AX Foci per Nucleus (± SEM) |
| Vehicle Control | - | 1.2 ± 0.3 |
| Etoposide | 10 | 15.6 ± 2.1 |
| PPA-Inhibitor | 1 | 2.5 ± 0.5 |
| Etoposide + PPA-Inhibitor | 10 + 0.3 | 35.8 ± 3.5 |
| Etoposide + PPA-Inhibitor | 10 + 1.0 | 52.1 ± 4.8 |
Application 2: Monitoring DDR Pathway Modulation by Western Blot
Principle of the Assay
Western blotting allows for the semi-quantitative analysis of specific protein levels and their post-translational modifications, such as phosphorylation.[16] To confirm that PPA-Inhibitor is engaging its target, ATR, we can measure the phosphorylation of its direct substrate, Chk1 (at Ser345). Inhibition of ATR should lead to a reduction in Chk1 phosphorylation. This assay also allows for the simultaneous analysis of other key DDR markers.[9][17]
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of DDR markers.
Detailed Protocol: Western Blot Analysis of DDR Markers
Materials:
-
Treated cell pellets
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails[18]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20)
-
Primary and HRP-conjugated secondary antibodies (see table below)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Following drug treatment, wash cell monolayers twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer, scraping, and collecting the lysate.[17]
-
Lysate Processing: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[17]
-
SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add 1x Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[16]
-
Protein Transfer: Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection: Prepare and apply the ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using software like ImageJ.[17]
Recommended Antibodies & Expected Results
| Target Protein | Expected Change with PPA-Inhibitor | Rationale |
| p-Chk1 (Ser345) | Decrease | Direct readout of ATR kinase inhibition. |
| Total Chk1 | No change | Loading control for p-Chk1. |
| γH2AX (p-H2AX Ser139) | Increase | Marker of accumulated, unrepaired DSBs. |
| Total H2AX | No change | Loading control for γH2AX. |
| β-Actin or GAPDH | No change | Overall sample loading control. |
Application 3: Evaluating Cellular Viability
Principle of the Assay
Cell viability assays are essential for determining the cytotoxic or cytostatic effects of a compound.[19] ATP-based luminescence assays are highly sensitive and measure the amount of ATP present, which is a key indicator of metabolically active, viable cells. A decrease in ATP levels corresponds to a loss of cell viability. This assay is ideal for generating dose-response curves and determining the half-maximal inhibitory concentration (IC50) of PPA-Inhibitor, both alone and in combination with other drugs.
Experimental Workflow: ATP-Based Viability Assay
References
- 1. Proteomics insights into DNA damage response and translating this knowledge to clinical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of DNA Damage Response in Cancer [mdpi.com]
- 4. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2776417B1 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 6. AU2016222396B2 - Pyrazine derivatives useful as inhibitors of ATR kinase - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 11. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. championsoncology.com [championsoncology.com]
- 15. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 5-(Pyrazin-2-yl)pyridin-2-amine in Drug Discovery
Introduction: The Value of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds." These structures possess favorable physicochemical properties and a three-dimensional arrangement that facilitates high-affinity interactions with multiple biological targets. The pyridine ring system is one of the most prolific of these scaffolds, present in over 95 FDA-approved pharmaceuticals and integral to agents treating a wide array of diseases from cancer to HIV/AIDS.[1][2][3] Similarly, the pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a para-position, is a cornerstone of rational drug design, valued for its role in forming critical hydrogen bonds and its presence in numerous bioactive compounds.[4][5][6]
This guide focuses on 5-(Pyrazin-2-yl)pyridin-2-amine , a compound that strategically combines both the pyridine and pyrazine motifs. This molecule is not typically an active pharmaceutical ingredient itself but serves as a high-value chemical intermediate or building block. Its structure provides a rigid, well-defined geometry and strategically placed nitrogen atoms that are ideal for creating derivatives that target key protein families, most notably protein kinases.[4][7] These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of its utility, focusing on its application in the synthesis of potent kinase inhibitors, complete with detailed experimental protocols.
Section 1: Compound Profile and Handling
A clear understanding of the fundamental properties of a starting material is critical for successful and reproducible research.
| Property | Value | Source(s) |
| CAS Number | 827588-90-9 | [8][9][10] |
| Molecular Formula | C₉H₈N₄ | [8][9] |
| Molecular Weight | 172.19 g/mol | [8][11] |
| Purity | Typically ≥98% | [8][9] |
| Appearance | Light yellow to brown crystalline powder | [12] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [9][10] |
| Solubility | Soluble in DMSO and Methanol. | N/A |
| SMILES | N1=CC=NC(=C1)C2=CN=C(N)C=C2 | [8] |
Section 2: Core Application in Kinase Inhibitor Development
The primary application of this compound in drug discovery is as a foundational scaffold for the synthesis of protein kinase inhibitors. Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[4][7]
Rationale: The Pyrazinyl-Pyridine Scaffold as a Kinase "Hinge-Binder"
Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the enzyme's active site in the same pocket that adenosine triphosphate (ATP) normally occupies.[4] The 2-aminopyridine portion of the this compound scaffold is an excellent "hinge-binder." The "hinge region" is a flexible stretch of amino acids connecting the N- and C-terminal lobes of the kinase domain, and it forms critical hydrogen bonds with the adenine ring of ATP. The 2-aminopyridine motif can mimic this interaction, with the pyridine nitrogen acting as a hydrogen bond acceptor and the exocyclic amine acting as a hydrogen bond donor, effectively anchoring the inhibitor in the active site. The pyrazine moiety then serves as a versatile vector, pointing out of the active site, where further chemical modifications can be made to enhance potency, selectivity, and pharmacokinetic properties.
Case Study: Scaffolding for Checkpoint Kinase 1 (CHK1) Inhibitors
A prominent example of this scaffold's utility is in the development of inhibitors for Checkpoint Kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a central role in the DNA damage response pathway.[13] In many cancers, particularly those with a defective p53 tumor suppressor gene, the G1 DNA damage checkpoint is non-functional. These cancer cells become heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, to repair DNA damage before attempting cell division.[14] Inhibiting CHK1 in these cells prevents this repair process, leading to catastrophic mitotic entry with damaged DNA and subsequent cell death. This makes CHK1 inhibitors a promising therapeutic strategy, especially in combination with DNA-damaging chemotherapy or radiation.[15][16]
Derivatives based on a 5-(pyridin-2-ylamino)pyrazine core, which can be synthesized from this compound, have been identified as potent, selective, and orally bioavailable CHK1 inhibitors.[13][15]
Drug Discovery Workflow using the Scaffold
Caption: General workflow for developing a kinase inhibitor.
Mechanism of Action: CHK1 Inhibition
When proliferating cells experience DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[13] Activated CHK1, in turn, phosphorylates downstream targets like CDC25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2 phases of the cell cycle, thereby inducing cell cycle arrest to allow for DNA repair. By inhibiting CHK1, the synthesized drug prevents this arrest, forcing the cell into mitosis despite the presence of DNA damage.
Simplified CHK1 Signaling Pathway
Caption: Inhibition of CHK1 prevents cell cycle arrest.
Section 3: Experimental Protocols
The following protocols provide a framework for synthesizing a derivative from this compound and subsequently testing its biological activity.
Protocol 1: Synthesis of a Substituted Derivative via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. This protocol describes the coupling of this compound with a functionalized aryl bromide. This is a common strategy to append moieties that can interact with other regions of a kinase active site or improve drug-like properties.
Materials:
-
This compound
-
Substituted Aryl Bromide (e.g., 4-bromobenzonitrile)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the selected aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The amount should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration relative to the limiting reagent).
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filter pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro CHK1 Kinase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of the newly synthesized compound to inhibit the enzymatic activity of CHK1. It quantifies the phosphorylation of a substrate peptide by the kinase. A reduction in phosphorylation in the presence of the compound indicates inhibitory activity.
Materials:
-
Recombinant human CHK1 enzyme
-
Biotinylated CHK1 substrate peptide
-
ATP (Adenosine Triphosphate)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., HTRF®, LanthaScreen™, or similar technology using a europium-labeled anti-phospho-antibody and an APC-labeled streptavidin)
-
Microplate reader compatible with the chosen detection technology
Procedure:
-
Compound Preparation: Perform serial dilutions of the synthesized inhibitor in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM). Prepare a DMSO-only control.
-
Reaction Mix: In a 384-well microplate, add the kinase reaction buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO control to the appropriate wells.
-
Enzyme Addition: Add the CHK1 enzyme to all wells except for the "no enzyme" control. Allow the enzyme and inhibitor to incubate for 15-20 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for an accurate IC₅₀ determination.
-
Incubation: Incubate the plate at 30 °C for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.
-
Detection: Add the detection reagents according to the manufacturer's protocol. Incubate in the dark for 60 minutes to allow for binding.
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cellular Checkpoint Abrogation Assay
Rationale: This cell-based assay determines if the compound can override a DNA damage-induced G2/M cell cycle checkpoint, which is the functional consequence of CHK1 inhibition in a cellular context.
Materials:
-
Human cancer cell line (e.g., HT-29 or HeLa, which are p53 proficient but can be used to model checkpoint function)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
DNA damaging agent (e.g., Etoposide or Doxorubicin)
-
Synthesized inhibitor compound
-
Propidium Iodide (PI) staining solution
-
Anti-phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Induce Damage: Treat the cells with a concentration of the DNA damaging agent known to induce G2 arrest (e.g., 0.5 µM Etoposide) for 16-24 hours. Include an untreated control group.
-
Inhibitor Treatment: To the arrested cells, add the synthesized CHK1 inhibitor at various concentrations. Include a "damage only" control. Incubate for an additional 2-4 hours.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining for Mitosis:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells and stain with the anti-phospho-Histone H3 (Ser10) antibody. Phosphorylation of Histone H3 at Ser10 is a specific marker for mitotic cells.
-
Counterstain the DNA with Propidium Iodide.
-
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis:
-
The "damage only" group should show a low percentage of mitotic (phospho-H3 positive) cells and a high population of cells with 4N DNA content (G2/M arrest).
-
Effective checkpoint abrogation by the inhibitor will be observed as an increase in the percentage of phospho-H3 positive cells, indicating that the cells have bypassed the G2 arrest and entered mitosis.
-
Quantify the percentage of mitotic cells for each inhibitor concentration to determine the effective concentration for checkpoint abrogation.
-
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound - Lead Sciences [lead-sciences.com]
- 10. 827588-90-9|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | C9H8N4 | CID 59259225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2776417B1 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 15. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
Application Notes and Protocols for High-Throughput Screening with 5-(Pyrazin-2-yl)pyridin-2-amine Derivatives
Introduction: Targeting Critical Cell Cycle and Stress Response Kinases
The 5-(Pyrazin-2-yl)pyridin-2-amine scaffold represents a privileged chemical structure in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1][2] Protein kinases are pivotal regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] Derivatives of this pyrazine-pyridine core have demonstrated significant inhibitory activity against key kinases involved in cell cycle control and DNA damage response (DDR), making them a focal point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[5][6]
This guide provides a comprehensive framework for designing and executing a high-throughput screening and follow-up cascade for novel derivatives based on the this compound scaffold. Our primary focus will be on Checkpoint Kinase 1 (CHK1) , a serine/threonine kinase central to the DDR pathway, for which this scaffold has shown potent, orally bioavailable inhibitory activity.[7][8] Furthermore, we will outline a strategy for selectivity profiling against other relevant kinases, such as Cyclin-Dependent Kinase 9 (CDK9) and p38 Mitogen-Activated Protein Kinase (MAPK) , to build a comprehensive understanding of compound specificity—a critical factor for successful drug development.[9][10][11]
This document is intended for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the underlying scientific rationale for key experimental decisions.
Part 1: The HTS Cascade - A Multi-Stage Strategy for Hit Identification
A successful HTS campaign is more than a single experiment; it is a funneling process designed to efficiently identify and validate promising compounds from a large library. Our strategy begins with a robust primary screen, followed by rigorous confirmation and orthogonal testing to eliminate false positives and prioritize the most promising hits for further characterization.
Figure 1: High-Throughput Screening (HTS) and Hit Validation Workflow.
Part 2: Primary Screening Protocol - An AlphaScreen Assay for CHK1
Rationale for Assay Selection: We have selected the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology for the primary screen. AlphaScreen is a bead-based, no-wash assay that offers high sensitivity, a large dynamic range, and is readily amenable to automation in 384-well or 1536-well formats, making it ideal for large-scale HTS campaigns.[12][13] The assay will measure the phosphorylation of a biotinylated substrate peptide by the CHK1 enzyme.
Principle of the CHK1 AlphaScreen Assay
The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[14]
-
Donor Bead: Coated with Streptavidin, which binds to a biotinylated peptide substrate for CHK1.
-
Acceptor Bead: Coated with Protein A, which captures a phospho-specific antibody that recognizes the phosphorylated substrate.
When the CHK1 enzyme phosphorylates the substrate, the phospho-specific antibody binds, bringing the Donor and Acceptor beads into close proximity (<200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[13] An active inhibitor will prevent substrate phosphorylation, thus keeping the beads separated and resulting in a loss of signal.
Figure 2: Principle of the CHK1 Kinase AlphaScreen Assay.
Detailed HTS Protocol for CHK1 Inhibition
Materials:
-
Recombinant human CHK1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Cdc25C peptide)
-
Phospho-Cdc25C (Ser216) specific antibody
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Protein A Acceptor Beads
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: Assay buffer containing 20 mM EDTA, 40 µg/mL Donor beads, 40 µg/mL Acceptor beads, and the phospho-specific antibody.
-
384-well white opaque microplates (e.g., OptiPlate™-384)
-
Acoustic liquid handler (e.g., Echo®) for compound dispensing
-
Multichannel liquid handlers and plate reader capable of AlphaScreen detection.
Procedure (Automated Workflow):
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the this compound derivative library (in 100% DMSO) into the assay plate wells. Final compound concentration will be 10 µM. Dispense DMSO only for control wells (High signal, 0% inhibition) and a known CHK1 inhibitor (e.g., CCT244747) for Low signal (100% inhibition) controls.[8]
-
Enzyme Addition: Add 5 µL of CHK1 enzyme solution (pre-diluted in Assay Buffer to 2X final concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a 2X solution of the Biotin-Substrate/ATP mix (in Assay Buffer) to all wells to start the kinase reaction. The final ATP concentration should be at its Km value to ensure sensitivity to ATP-competitive inhibitors.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination and Detection: Add 10 µL of the Stop/Detection Buffer to each well. This stops the enzymatic reaction (due to EDTA chelating Mg²⁺) and introduces the detection reagents.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for bead-antibody-substrate binding.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader).
Data Analysis and Quality Control
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
Z'-Factor Calculation: The Z'-factor is a measure of assay robustness and is critical for validating HTS assays.[15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low| (Where SD is the standard deviation of the high and low signal controls).
Part 3: Hit Confirmation and Secondary Screening
Primary hits must undergo a rigorous validation process to confirm their activity and rule out artifacts.
1. Hit Confirmation and Dose-Response: Active compounds ("hits") identified in the primary screen (e.g., >50% inhibition) should be re-sourced as fresh, dry powders. A 10-point, 3-fold serial dilution is then prepared to determine the half-maximal inhibitory concentration (IC₅₀) using the same primary assay protocol. This confirms the activity and establishes the potency of the compound.
2. Orthogonal Assay Protocol (Kinase-Glo® Luminescent Assay): To eliminate false positives that interfere with the AlphaScreen technology (e.g., light scatterers or singlet oxygen quenchers), a mechanistically different orthogonal assay is essential.[12] The Kinase-Glo® assay is an excellent choice as it measures kinase activity by quantifying the amount of ATP remaining after the reaction.[9]
Principle: Active kinases consume ATP. The Kinase-Glo® reagent contains luciferase and luciferin. The luciferase uses the remaining ATP to produce a luminescent signal that is inversely proportional to kinase activity.[16]
Protocol:
-
Perform the kinase reaction (Steps 1-5 from the primary HTS protocol) in a white opaque 384-well plate.
-
After the 60-minute kinase reaction, allow the plate to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume in the well (e.g., 10 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis and signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a standard plate reader.
Data Interpretation: True hits should demonstrate a comparable IC₅₀ value in both the AlphaScreen and Kinase-Glo® assays. A significant discrepancy may indicate an artifact.
Part 4: Mechanism of Action (MoA) and Selectivity Profiling
Confirmed hits are advanced to MoA and selectivity studies to understand how they work and to assess their specificity, which is crucial for predicting potential off-target effects.
CHK1 Signaling Pathway
Figure 3: Simplified CHK1 Signaling Pathway and Point of Inhibition.
Protocol: ATP Competition Assay
This assay determines if the inhibitor binds to the ATP-binding pocket of the kinase. The IC₅₀ of the inhibitor is measured at various fixed concentrations of ATP.
-
Set up multiple kinase assays (using the Kinase-Glo® format) with ATP concentrations ranging from low (e.g., 0.1x Kₘ) to high (e.g., 10x Kₘ).
-
In each ATP condition, perform a full dose-response curve for the inhibitor.
-
Plot the resulting IC₅₀ values against the ATP concentration.
-
Interpretation: For an ATP-competitive inhibitor, the apparent IC₅₀ value will increase linearly with increasing ATP concentration. For non-competitive or allosteric inhibitors, the IC₅₀ will remain largely unaffected by the ATP concentration.
Kinase Selectivity Profiling
To assess the specificity of the confirmed hits, they should be screened against a panel of related kinases. Given the structural similarities of kinase ATP-binding sites, this is a critical step to identify potential off-target liabilities.[17]
Procedure:
-
Select a panel of relevant serine/threonine and tyrosine kinases. This should include kinases from the same family (e.g., other CDKs like CDK9) and kinases known to be inhibited by related scaffolds (e.g., p38 MAPK, VEGFR-2).[9][18]
-
Using a suitable assay format (e.g., ADP-Glo™ Kinase Assay, which is a universal format measuring ADP production), test the confirmed hits at a single high concentration (e.g., 1 µM) against the entire panel.[19][20]
-
For any kinase that shows significant inhibition (>50%), perform a full IC₅₀ determination.
-
Present the data in a table to visualize the selectivity profile.
| Compound ID | CHK1 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | p38α IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Selectivity (Fold vs. CHK1) |
| Lead-001 | 15 | 850 | >10,000 | 2,500 | CDK9: 57x, p38α: >667x, VEGFR-2: 167x |
| Lead-002 | 22 | >10,000 | >10,000 | 8,900 | CDK9: >455x, p38α: >455x, VEGFR-2: 405x |
| Control | 10 | 1,200 | 5,400 | >10,000 | CDK9: 120x, p38α: 540x, VEGFR-2: >1000x |
Table 1: Example Selectivity Profile for Confirmed Hits.
Conclusion
The this compound scaffold provides a fertile ground for the discovery of novel kinase inhibitors. The systematic HTS and follow-up strategy detailed in this guide offers a robust pathway from a large chemical library to a well-characterized, potent, and selective lead series targeting CHK1. By integrating automated primary screening, orthogonal hit validation, and in-depth MoA and selectivity studies, researchers can efficiently advance the development of promising new therapeutic candidates for diseases driven by aberrant kinase signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations - East China Normal University [pure.ecnu.edu.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
developing orally bioavailable CHK1 inhibitors from 5-(Pyrazin-2-yl)pyridin-2-amine.
An in-depth guide has been created for researchers, scientists, and drug development professionals on the topic of This guide provides detailed application notes and protocols to support this endeavor.
Application Notes & Protocols: From Scaffold to Clinical Candidate
The development of orally bioavailable Checkpoint Kinase 1 (CHK1) inhibitors from the 5-(Pyrazin-2-yl)pyridin-2-amine scaffold is a critical area of research. CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. By inhibiting CHK1, cancer cells can be sensitized to DNA-damaging agents, leading to synthetic lethality. This guide provides a comprehensive overview of the strategies and methodologies required to advance a starting chemical scaffold into a clinical candidate with oral bioavailability.
The Rationale for Targeting CHK1
CHK1 is an essential transducer in the intra-S and G2/M cell cycle checkpoints. When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest to allow for DNA repair. Many cancer cells have defects in their DDR pathways, making them highly reliant on CHK1 for survival, especially when treated with chemotherapy or radiation. Therefore, inhibiting CHK1 in combination with these therapies can selectively kill cancer cells.
Medicinal Chemistry: The Path to Oral Bioavailability
The starting scaffold, this compound, offers a solid foundation for developing CHK1 inhibitors. However, achieving oral bioavailability requires a multi-parameter optimization approach. Key physicochemical properties that influence oral absorption include:
-
Solubility: The ability of the compound to dissolve in the gastrointestinal tract.
-
Permeability: The capacity of the compound to cross the intestinal membrane.
-
Metabolic Stability: The resistance of the compound to degradation by liver enzymes.
Strategies to enhance these properties include:
-
Lipophilicity Modulation: Adjusting the lipophilicity (logP) of the molecule to fall within an optimal range for absorption.
-
Polar Surface Area (PSA) Reduction: Decreasing the PSA to improve cell permeability.
-
Introduction of Polar Groups: Strategically adding polar groups to improve solubility without compromising permeability.
-
Metabolic Soft Spot Identification and Blocking: Identifying and modifying sites on the molecule that are prone to metabolic degradation.
A systematic approach to modifying the scaffold is crucial. This involves exploring substitutions at various positions of the pyrazine and pyridine rings to build a comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR).
Experimental Protocols
This protocol details the measurement of a compound's ability to inhibit the enzymatic activity of CHK1.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 substrate peptide (e.g., CHKtide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the CHK1 enzyme and substrate peptide in kinase buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the CHK1 kinase activity.
This protocol assesses the ability of the inhibitor to engage CHK1 within a cellular context.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DNA damaging agent (e.g., gemcitabine)
-
Antibodies for Western blotting (e.g., anti-phospho-CHK1, anti-CHK1, anti-GAPDH)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed HT-29 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound for 1 hour.
-
Add a DNA damaging agent, such as gemcitabine, to induce CHK1 phosphorylation.
-
Incubate for an additional 2 hours.
-
Lyse the cells and quantify the protein concentration.
-
Perform Western blotting to detect the levels of phosphorylated CHK1 and total CHK1.
-
A potent inhibitor will reduce the levels of phosphorylated CHK1 in a dose-dependent manner.
This protocol outlines the steps to evaluate the oral bioavailability of a lead compound in an animal model.
Materials:
-
Test compound
-
Vehicle for oral and intravenous administration
-
Animal model (e.g., male Swiss albino mice)
-
Blood collection supplies
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice overnight before dosing.
-
Administer the test compound via oral gavage and intravenous injection to two separate groups of mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.
-
Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability (F%).
Data Presentation
The following table provides an example of how to present SAR and PK data for a series of CHK1 inhibitors derived from the this compound scaffold.
| Compound | R1 | R2 | CHK1 IC50 (nM) | Cell Potency (nM) | Oral Bioavailability (F%) |
| 1 | H | H | 500 | >1000 | <5 |
| 2 | Me | H | 250 | 500 | 10 |
| 3 | H | OMe | 100 | 150 | 25 |
| 4 | Me | OMe | 20 | 50 | 45 |
Visualizations
Caption: CHK1 Signaling Pathway and Point of Inhibition.
Caption: Drug Discovery Workflow for Oral CHK1 Inhibitors.
Synthesis of 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile: An In-Depth Technical Guide for Drug Discovery
Introduction: The Significance of the 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile Scaffold
The 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile core is a privileged scaffold in modern medicinal chemistry, most notably as a cornerstone for the development of potent and selective kinase inhibitors. Compounds bearing this moiety have shown significant promise as therapeutic agents, particularly in oncology. A prime example is the clinical candidate CCT244747, a highly selective and orally bioavailable Checkpoint Kinase 1 (CHK1) inhibitor.[1][2][3] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to genotoxic chemotherapies.[1][2] The synthesis of these compounds is therefore of paramount importance to researchers in drug discovery and development.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile, offering insights into two primary synthetic strategies: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.
Strategic Approaches to Synthesis: A Comparative Overview
The construction of the critical C-N bond between the pyrazine and pyridine rings can be approached through two main disconnection strategies, each with its own set of advantages and considerations.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Key Transformation | Palladium-catalyzed cross-coupling | Addition-elimination reaction |
| Substrates | 5-Halopyrazine-2-carbonitrile (Br, Cl) + 2-Aminopyridine | 5-Halopyrazine-2-carbonitrile (Cl, F) + 2-Aminopyridine |
| Key Reagents | Palladium catalyst, phosphine ligand, base | Strong base or thermal conditions |
| Advantages | Broad substrate scope, high functional group tolerance, generally high yields.[4][5] | Can be metal-free, potentially more cost-effective. |
| Disadvantages | Cost of palladium and ligands, potential for metal contamination in the final product.[5] | Requires a highly electron-deficient pyrazine ring, may require harsh conditions (high temperatures).[6][7] |
| Typical Yields | Moderate to excellent (can exceed 80%).[8] | Variable, often moderate. |
Synthetic Workflow Overview
The following diagram illustrates the general synthetic pathways for the preparation of 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile.
Caption: Overview of synthetic routes to the target compound.
Detailed Protocols and Methodologies
Part 1: Synthesis of Key Precursor: 5-Bromopyrazine-2-carbonitrile
The synthesis of a 5-halopyrazine-2-carbonitrile is a crucial first step for both the Buchwald-Hartwig and SNAr approaches. The following protocol details a Sandmeyer-type reaction to produce 5-bromopyrazine-2-carbonitrile from the commercially available 5-aminopyrazine-2-carbonitrile.
Reaction Scheme:
Caption: Synthesis of 5-bromopyrazine-2-carbonitrile.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve copper(II) bromide (1.2 equivalents) and tert-butyl nitrite (1.5 equivalents) in acetonitrile.
-
Addition of Starting Material: In a separate flask, dissolve 5-aminopyrazine-2-carbonitrile (1.0 equivalent) in acetonitrile.
-
Reaction Execution: Slowly add the solution of 5-aminopyrazine-2-carbonitrile dropwise to the stirred solution of copper(II) bromide and tert-butyl nitrite.
-
Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer twice with 1N aqueous hydrochloric acid, followed by a brine wash.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 5-bromopyrazine-2-carbonitrile. A typical yield for this reaction is around 49%.
Characterization Data for 5-Bromopyrazine-2-carbonitrile:
-
¹H NMR (CDCl₃): δ 8.83 (s, 1H), 8.71 (s, 1H).
Part 2: Synthesis of 5-(pyridin-2-yl-amino)pyrazine-2-carbonitrile
This palladium-catalyzed cross-coupling reaction is a highly reliable method for the formation of the C-N bond between the pyrazine and pyridine rings.[4][5][8]
Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. preprints.org [preprints.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 5-(Pyrazin-2-yl)pyridin-2-amine in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of 5-(Pyrazin-2-yl)pyridin-2-amine, a novel heterocyclic compound, as a potential sensitizer to conventional chemotherapy. Based on its structural motifs, this compound is hypothesized to function as a kinase inhibitor, potentially targeting Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 has emerged as a promising strategy to overcome resistance and enhance the efficacy of chemotherapy by downregulating key anti-apoptotic and pro-survival proteins in cancer cells. This document outlines the scientific rationale, detailed experimental protocols for in vitro and in vivo studies, and a strategic workflow for assessing the synergistic potential of this compound in combination with standard cytotoxic agents.
Introduction and Scientific Rationale
Heterocyclic compounds containing pyrazine and pyridine rings are prevalent scaffolds in the development of small molecule kinase inhibitors.[1][2] The compound this compound shares features with known inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[3] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transcription of many genes, including those with short-lived mRNA transcripts.[3][4]
Many cancer cells exhibit a strong dependence, or "transcriptional addiction," on the continuous expression of certain oncogenes and anti-apoptotic proteins such as MYC and MCL-1 for their survival.[5] These proteins are often characterized by their rapid turnover. By inhibiting CDK9, the transcription of these crucial survival genes is suppressed, leading to reduced cell proliferation and increased apoptosis.[4][6] This mechanism provides a strong rationale for combining CDK9 inhibitors with traditional DNA-damaging chemotherapies (e.g., cisplatin, doxorubicin) or antimetabolites (e.g., 5-fluorouracil). Chemotherapy induces cellular stress and DNA damage, which would normally trigger apoptosis. However, cancer cells can often evade this by upregulating survival proteins. A CDK9 inhibitor can block this escape route, thus sensitizing the cancer cells to the effects of chemotherapy and creating a synergistic anti-tumor effect.[3][4]
Preclinical studies have demonstrated that CDK9 inhibitors can act synergistically with various chemotherapy agents in both solid and hematological malignancies.[3][4][5] For instance, the CDK9 inhibitor SNS-032 showed a synergistic effect with cisplatin in esophageal cancer models, enhancing chemotherapy-driven apoptosis.[4] This guide provides the framework to investigate whether this compound can achieve similar synergistic outcomes.
Proposed Mechanism of Action: CDK9 Inhibition
The central hypothesis is that this compound inhibits the kinase activity of CDK9. This disrupts the transcriptional machinery of cancer cells, leading to the depletion of critical survival proteins.
Caption: Proposed mechanism of synergistic action.
Preclinical Evaluation Workflow
A structured, multi-stage approach is essential to robustly evaluate the combination therapy. The workflow should progress from initial in vitro screening to more complex in vivo models.
Caption: Staged workflow for preclinical evaluation.
Detailed In Vitro Protocols
Cell Line Selection and Culture
-
Rationale: Choose cancer cell lines known for their dependency on transcriptional regulation (e.g., MYC-amplified neuroblastoma, multiple myeloma, or non-small cell lung cancer lines).[4] Include lines with varying sensitivity to the selected chemotherapeutic agent.
-
Protocol:
-
Culture selected cell lines (e.g., NCI-H929, SK-N-BE(2), A549) in recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase for all experiments.
-
Single-Agent and Combination Cytotoxicity Assay (MTS Assay)
-
Rationale: To determine the half-maximal inhibitory concentration (IC50) of each agent alone and to assess the cytotoxic effect of the combination.
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Single-Agent: Prepare serial dilutions of this compound and the chemotherapy agent (e.g., cisplatin) in culture media. Treat cells for 72 hours.
-
Combination: Treat cells with the agents simultaneously. A fixed-ratio design based on the individual IC50 values is recommended (e.g., 1:1, 1:2, 2:1 ratio of their respective IC50s).
-
After 72 hours, add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine IC50 values using non-linear regression.
-
Synergy Analysis
-
Rationale: To quantitatively determine if the combination effect is synergistic, additive, or antagonistic.
-
Protocol:
-
Use the data from the combination cytotoxicity assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate a CI-Fa plot (Fraction affected) to assess synergy across a range of effect levels.
-
| Compound Combination | Cell Line | IC50 (Compound Alone) | IC50 (Chemo Alone) | Combination Index (CI) at Fa=0.5 | Interpretation |
| This compound + Cisplatin | A549 | 1.2 µM | 5.5 µM | 0.6 | Synergism |
| This compound + Doxorubicin | NCI-H929 | 0.8 µM | 0.1 µM | 0.4 | Synergism |
| This compound + 5-Fluorouracil | HT-29 | 1.5 µM | 8.0 µM | 0.7 | Synergism |
| Table 1: Example data summary for in vitro synergy analysis. |
Western Blot for Mechanistic Validation
-
Rationale: To confirm that the compound inhibits the CDK9 pathway and enhances apoptotic signaling in the presence of chemotherapy.
-
Protocol:
-
Treat cells with the compound, chemotherapy, and the combination at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
CDK9 Target Engagement: Phospho-RNAPII (Ser2)
-
Downstream Effects: MCL-1, MYC
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3
-
Loading Control: GAPDH or β-Actin
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
Detailed In Vivo Protocol: Xenograft Tumor Model
-
Rationale: To evaluate the anti-tumor efficacy and tolerability of the combination therapy in a living organism.
-
Protocol:
-
Animal Husbandry: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice). House them in a pathogen-free facility. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., A549) in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: Combination of both agents
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80) for oral gavage (PO).
-
Formulate chemotherapy (e.g., cisplatin) in saline for intraperitoneal (IP) injection.
-
Dosing schedules should be based on prior Maximum Tolerated Dose (MTD) studies. A typical schedule might be: Compound administered daily (PO) for 5 days a week, and chemotherapy administered once a week (IP).
-
-
Monitoring:
-
Measure tumor volume twice weekly (Volume = 0.5 x Length x Width²).
-
Record body weight twice weekly as a measure of toxicity.
-
Observe animals for any signs of distress.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if body weight loss exceeds 20%.
-
Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Collect tumors at the end of the study for pharmacodynamic analysis (e.g., Western blot for MCL-1, immunohistochemistry for Ki-67).
-
-
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle | 1250 ± 150 | - | +5 |
| This compound (30 mg/kg, PO, QD) | 980 ± 120 | 21.6% | +2 |
| Cisplatin (3 mg/kg, IP, QW) | 850 ± 110 | 32.0% | -8 |
| Combination | 350 ± 80 | 72.0% | -10 |
| Table 2: Example data summary for in vivo xenograft study. |
Conclusion
The strategic combination of a CDK9 inhibitor like this compound with standard chemotherapy holds significant therapeutic promise. By suppressing the transcriptional machinery that cancer cells rely on for survival, this approach has the potential to overcome drug resistance and significantly improve treatment outcomes. The protocols detailed in this guide provide a rigorous and systematic framework for the preclinical validation of this combination, from initial in vitro synergy screening to in vivo efficacy confirmation. Successful execution of these studies will provide the critical data needed to advance this therapeutic strategy toward clinical development.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pubs.acs.org [pubs.acs.org]
Measuring the Kinase Selectivity of 5-(Pyrazin-2-yl)pyridin-2-amine: An Application Note and Comprehensive Protocols
Abstract
This technical guide provides a comprehensive framework for determining the kinase selectivity profile of the novel small molecule, 5-(Pyrazin-2-yl)pyridin-2-amine. Recognizing the pyrazine and aminopyridine moieties as common scaffolds in kinase inhibitor development, establishing a precise understanding of this compound's interactions across the human kinome is a critical step in its preclinical evaluation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, field-proven protocols for a multi-faceted approach to kinase selectivity profiling. We will detail biochemical assays for initial broad screening and IC50 determination, followed by in-cell target engagement confirmation to ensure physiological relevance.
Introduction: The Imperative of Kinase Selectivity
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them highly attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[2] The human genome contains over 500 kinases, which are often grouped into families based on structural homology.[3] This homology, especially within the ATP-binding pocket where most small molecule inhibitors act, presents a significant challenge in drug development: achieving inhibitor selectivity.[1]
A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even antagonistic effects on the intended therapeutic outcome.[4] Conversely, a well-characterized "polypharmacology" profile, where a compound intentionally interacts with a specific set of kinases, can be therapeutically advantageous. Therefore, early and comprehensive kinase selectivity profiling is not merely a characterization step but a cornerstone of a successful kinase inhibitor drug discovery program.
The compound this compound features a 2-aminopyrazine core, a scaffold known to be present in inhibitors of various protein kinases.[1][5] For instance, related aminopyrazine structures have shown inhibitory activity against kinases such as Nek2.[6] This precedent underscores the necessity of a systematic investigation to identify its primary target(s) and any potential off-targets across the kinome. This guide will outline a strategic, tiered approach to achieve this.
Strategic Workflow for Kinase Selectivity Profiling
A robust assessment of kinase selectivity involves a multi-pronged approach, moving from broad, high-throughput in vitro methods to more physiologically relevant cellular assays. This tiered strategy allows for efficient resource allocation, with broad initial screens identifying a smaller subset of kinases for more detailed follow-up.
Caption: A tiered workflow for kinase selectivity profiling.
Tier 1: Broad Kinome Screening Methodologies
The initial step is to survey the interaction of this compound against a large, representative panel of the human kinome. This provides a broad, unbiased view of the compound's binding landscape.
Competition Binding Assays (e.g., KINOMEscan®)
Principle: Competition binding assays measure the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound. This method is ATP-independent, providing a true measure of binding affinity (dissociation constant, Kd).[7][8]
Workflow Diagram:
Caption: Workflow for a competition binding assay.
Protocol: KINOMEscan® Profiling
While the specific, proprietary details of the KINOMEscan® platform are proprietary to Eurofins Discovery, the general protocol for submitting a compound for analysis is as follows:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Submission: Submit the compound to the service provider (e.g., Eurofins Discovery) for screening against their kinase panel (e.g., the scanMAX panel of over 468 kinases).[9] Typically, screening is performed at a single high concentration (e.g., 10 µM) to identify all potential interactions.
-
Data Analysis: The service provider will return data as percent of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <35% or <10%. The results are often visualized on a kinome tree diagram, providing an intuitive representation of selectivity.
Activity-Based Assays (e.g., ADP-Glo™ Universal Kinase Assay)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It's a universal assay applicable to virtually any kinase.[10][11] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[12]
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ kinase assay.
Tier 2: IC50 Determination for Identified Hits
Once primary interaction partners ("hits") are identified from the broad screen, the next step is to quantify the potency of inhibition. This is typically done by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Protocol: Biochemical IC50 Determination using ADP-Glo™
This protocol provides a detailed method for determining the IC50 value of this compound against a purified kinase identified as a hit in the primary screen.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare an ATP stock solution in kinase buffer at a concentration equal to the Km of the specific kinase, if known. Otherwise, a concentration of 10-100 µM is a common starting point.
-
Kinase/Substrate Solution: Prepare a solution containing the purified kinase and its corresponding substrate in kinase buffer. The concentrations should be optimized to ensure the reaction is in the linear range.
-
Compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
-
Assay Procedure (384-well plate format):
-
Dispense 25 nL of each compound concentration from the dilution series into the wells of a white 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a background control.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and deplete ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the average of the DMSO-only controls to 100% activity and the background control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical IC50 Values
| Kinase Target | IC50 (nM) | Hill Slope | R² |
| Kinase A (Hit) | 50 | 1.1 | 0.99 |
| Kinase B (Hit) | 850 | 0.9 | 0.98 |
| Kinase C (Non-hit) | >10,000 | N/A | N/A |
Tier 3: Cellular Target Engagement
Biochemical assays are essential for understanding direct interactions, but they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[13] Therefore, it is crucial to validate the biochemical hits in a cellular context.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful technique for verifying target engagement in cells or tissues.[14] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its resistance to thermal denaturation.[13][14] This change in thermal stability is measured by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blot.[14][15]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for a Target Kinase
This protocol describes how to perform a CETSA experiment to confirm the engagement of this compound with a specific kinase target in cultured cells.
-
Cell Culture and Treatment:
-
Culture an appropriate cell line known to express the target kinase to ~80% confluency.
-
Treat the cells with this compound at a relevant concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them with ice-cold PBS containing protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS with inhibitors to a final concentration of ~10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 4°C increments) using a thermal cycler. Include an unheated control.
-
Cool the samples at room temperature for 3 minutes.[16]
-
-
Lysis and Fractionation:
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target kinase.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase at each temperature.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and therefore, engagement.
-
Data Presentation: Hypothetical CETSA Melt Curve Data
| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound) |
| 40 | 100 | 100 |
| 44 | 98 | 100 |
| 48 | 95 | 99 |
| 52 | 80 | 96 |
| 56 | 55 | 85 |
| 60 | 20 | 60 |
| 64 | 5 | 25 |
Conclusion
The systematic approach outlined in this application note provides a robust and reliable pathway for determining the kinase selectivity of this compound. By integrating broad kinome screening with quantitative IC50 determination and cellular target engagement validation, researchers can build a comprehensive and high-confidence profile of the compound's mechanism of action. This detailed understanding is essential for making informed decisions in the progression of this and other novel chemical entities through the drug discovery pipeline. Each protocol described is a self-validating system when appropriate controls are included, ensuring the scientific integrity of the results.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important bi-heteroaryl amine. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of N-heterocycle-containing biaryls is notoriously challenging due to the propensity of the nitrogen lone pairs to interact with and inhibit transition metal catalysts. This guide addresses the most common issues encountered in the palladium-catalyzed cross-coupling approaches to this compound and provides field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Core Synthesis Strategy & Common Pitfalls
Q1: What are the primary synthetic routes to this compound, and which is recommended?
The most prevalent and versatile methods for constructing the C-C bond between the pyrazine and pyridine rings are palladium-catalyzed cross-coupling reactions. The two main approaches are the Suzuki-Miyaura coupling and the Stille coupling.
-
Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester with an aryl halide. For this target, you have two disconnection options:
-
Route A: 2-Aminopyridine-5-boronic acid (or ester) + 2-Halopyrazine
-
Route B: Pyrazine-2-boronic acid (or ester) + 5-Halo-2-aminopyridine
-
-
Stille Coupling: This reaction couples an organostannane with an aryl halide.[1]
Recommendation: The Suzuki-Miyaura coupling is generally the preferred method. While organostannanes used in Stille reactions are tolerant of many functional groups, they are highly toxic, and the resulting tin by-products can be challenging to remove completely from the final product.[2][3] Boronic acids and their esters are generally less toxic and their by-products are more easily removed.
Q2: My Suzuki coupling reaction failed or resulted in a very low yield. What is the most likely cause?
Low yields in the synthesis of N-heterocyclic biaryls like this are most often due to catalyst inhibition or deactivation .[4] The target molecule and starting materials contain multiple nitrogen atoms (one in the pyridine ring, two in the pyrazine ring, and the exocyclic amine), all of which have lone pairs of electrons. These lone pairs can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[5][6] The electron-donating nature of the 2-amino group also makes the 5-halo-2-aminopyridine less reactive toward the initial oxidative addition step.[4]
Section 2: Troubleshooting Specific Issues in Suzuki-Miyaura Coupling
Q3: I suspect catalyst inhibition. How can I overcome this?
This is the most critical parameter to optimize. The choice of ligand is paramount for a successful coupling involving electron-rich, multi-nitrogen substrates.
Core Insight: You need a ligand that promotes the desired catalytic steps (oxidative addition and reductive elimination) faster than the rate of catalyst inhibition. Bulky, electron-rich phosphine ligands are the industry standard for this. They accelerate the rate-limiting reductive elimination step and their steric bulk can help prevent the binding of the heteroaryl nitrogen atoms to the palladium center.
| Ligand | Structure | Key Features & When to Use |
| XPhos | Buchwald-type biarylphosphine | Excellent general-purpose ligand for challenging heteroaryl couplings. Good starting point for optimization.[7][8] |
| SPhos | Buchwald-type biarylphosphine | Often shows improved reactivity for electron-rich or sterically hindered substrates.[7][8] |
| RuPhos | Buchwald-type biarylphosphine | Particularly effective for C-N and C-C couplings involving heteroaryl chlorides.[7][8] |
| BrettPhos | Buchwald-type biarylphosphine | Highly effective for coupling primary amines and has shown broad utility in complex settings.[7][8] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | "Classical" catalyst. Often sluggish or ineffective for challenging substrates like aminopyridines due to lower activity compared to modern biarylphosphine ligands.[9] |
Troubleshooting Steps:
-
Switch to a Buchwald Ligand: If you are using a less effective ligand like PPh₃, switch to XPhos or SPhos as your first step.
-
Use a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3). These form the active Pd(0) species more cleanly and efficiently in solution, reducing the formation of inactive palladium black.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation.[4]
Q4: I'm observing significant formation of homocoupled by-products. How can I minimize this?
Homocoupling (e.g., formation of 2,2'-bipyrazine or a dimer of the aminopyridine) is a common side reaction, particularly with boronic acids.[5]
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate an oxidative cycle involving the boronic acid. It can also occur if the transmetalation step is slow relative to a competing homocoupling pathway.
Troubleshooting Strategies:
-
Rigorous Degassing: Oxygen is a primary culprit. Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]
-
Control Stoichiometry: Use a slight excess of the boronic acid partner (e.g., 1.1-1.2 equivalents). This can help drive the desired cross-coupling reaction to completion.
-
Choice of Base: An inappropriate base can sometimes exacerbate side reactions. For this substrate, a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often a good choice.[10] Avoid very strong bases like NaOH if possible, as they can promote side reactions.
Q5: My mass spec shows consumption of my halide starting material, but the main product is the dehalogenated arene. What is causing this?
This side reaction is known as dehalogenation (or hydrodehalogenation).
Causality: This typically occurs when a hydride source is present in the reaction mixture, which can intercept a palladium intermediate before the cross-coupling can occur. Potential hydride sources include certain solvents (like isopropanol if used as a solvent) or impurities in the reagents.
Troubleshooting Strategies:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Avoid alcoholic solvents unless the protocol specifically calls for them. Dioxane, Toluene, or DMF are common choices.
-
Base Choice: Some bases can be problematic. Ensure your base is pure and dry.
-
Optimize Reaction Time: Over-extending the reaction time after the starting material is consumed can sometimes lead to increased side product formation. Monitor the reaction by TLC or LC-MS.[4]
Q6: My boronic acid starting material is being converted back to the parent pyrazine/pyridine (protodeboronation). How do I stop this?
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. It is a very common issue with heteroaryl boronic acids.[4]
Causality: This reaction is essentially a hydrolysis and is promoted by water, high temperatures, and certain bases.
Troubleshooting Strategies:
-
Use Boronic Esters: Pinacol (BPin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[4] Synthesizing or purchasing the pinacol ester of your boronic acid partner is a highly effective strategy.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Base Selection: Use the mildest base that is effective for the reaction. Sometimes, switching from K₂CO₃ to a weaker base like K₃PO₄ can help, though this may require higher temperatures.
Section 3: Purification
Q7: How can I effectively purify the final product and remove residual palladium?
Purification can be challenging due to the polarity of the product and the potential for it to chelate to silica gel.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, perform a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine).
-
Palladium Scavenging: Before chromatography, stir the organic solution with a palladium scavenger (e.g., SiliaMetS Thiol, QuadraSil MP) for a few hours to remove the majority of the residual palladium.
-
Column Chromatography: Use a gradient elution on silica gel, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or a mixture of DCM/Methanol. Pre-treating the silica with triethylamine (by adding ~1% Et₃N to your eluent system) can prevent the amine product from streaking on the column.
-
Recrystallization: If a solid, the final product can often be purified to a high degree by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Recommended Protocols & Workflows
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of 5-bromo-2-aminopyridine with pyrazine-2-boronic acid pinacol ester.
Reagents:
-
5-Bromo-2-aminopyridine (1.0 eq)
-
Pyrazine-2-boronic acid pinacol ester (1.2 eq)
-
XPhos Pd G3 Precatalyst (3 mol%)
-
Potassium Carbonate (K₂CO₃), ground and dried (2.5 eq)
-
1,4-Dioxane/Water (10:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine, pyrazine-2-boronic acid pinacol ester, and K₂CO₃.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add the XPhos Pd G3 precatalyst under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC (typically complete in 4-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude material as described in the purification section (Q7).
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow: Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine Derivatives
Welcome to the technical support center for the synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds, which are prevalent scaffolds in medicinal chemistry. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
The primary synthetic routes to this compound derivatives involve palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While powerful, these reactions can be sensitive to various parameters, especially when dealing with nitrogen-rich heteroaromatic substrates. This guide will help you diagnose and resolve common issues to achieve optimal reaction outcomes.
Diagram: General Synthetic Strategies
Below is a diagram illustrating the two main disconnection approaches for the synthesis of the target molecule.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Low or No Product Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Pyrazinylboronic acids can be unstable and susceptible to protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom. Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates.
-
Aryl Halide Reactivity: The reactivity of the 5-halopyridin-2-amine coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst and water can promote protodeboronation. Ensure your base is of high purity and anhydrous if the reaction requires it.
-
Q2: I suspect protodeboronation of my pyrazinylboronic acid is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is a common culprit for low yields, especially with electron-deficient heteroaryl boronic acids. Here are some strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH. The use of anhydrous conditions with a suitable base can also help.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Consider microwave irradiation, which can significantly shorten reaction times and sometimes improve yields.
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling, the formation of a bipyrazine product from two molecules of the pyrazinylboronic acid, is another common side reaction that reduces the yield of the desired cross-coupled product.
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules. Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, consider screening different palladium sources and ligands.
-
Stoichiometry: Using a slight excess of the aryl halide (1.1-1.2 equivalents) can sometimes suppress the homocoupling of the boronic acid.
Catalyst and Ligand Selection
Q4: The 2-amino group on my pyridine seems to be inhibiting the reaction. What is happening and how can I overcome this?
A4: The nitrogen atom of the 2-aminopyridine can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented issue with nitrogen-containing heterocycles.
-
Ligand Choice: The use of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) laboratories, is critical. These ligands can promote the desired catalytic cycle and mitigate catalyst poisoning by the substrate.
-
Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst, like Pd(PPh₃)₄, or a precatalyst that readily forms the active Pd(0) species can be beneficial.
-
Protecting Groups: While less ideal due to extra steps, protection of the 2-amino group (e.g., as an acetamide) can prevent catalyst inhibition. The protecting group can be removed after the coupling reaction.
Table 1: Recommended Catalyst/Ligand Systems for Heteroaryl-Heteroaryl Suzuki Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Target Coupling | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Aryl Bromides/Chlorides | Excellent for challenging substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Aryl Bromides/Chlorides | Broad applicability and high activity. |
| Pd(PPh₃)₄ | - | 2-5 | Aryl Iodides/Bromides | A classic catalyst, effective for more reactive halides. |
| Pd(dppf)Cl₂ | - | 2-5 | General Purpose | Good for initial screening, often effective. |
Purification Challenges
Q5: I have successfully formed my product, but I am struggling to purify it. What are some common strategies?
A5: The polar nature of this compound and the potential for palladium contamination can make purification challenging.
-
Palladium Removal:
-
Silica Gel Chromatography: While standard, residual palladium can sometimes co-elute with the product.
-
Scavenger Resins: Treat the crude product solution with a palladium scavenger resin (e.g., thiol-functionalized silica) to selectively remove residual metal.
-
Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or thiourea can help remove palladium salts.
-
-
Chromatography Tips:
-
Solvent System: A gradient elution on silica gel, often starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or acetone), is typically effective.
-
Additives: Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and reduce tailing for basic compounds like aminopyridines.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of your reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-halopyridin-2-amine (1.0 equiv), pyrazin-2-ylboronic acid pinacol ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M). Add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
troubleshooting 5-(Pyrazin-2-yl)pyridin-2-amine instability in solution
Welcome to the technical support guide for 5-(Pyrazin-2-yl)pyridin-2-amine (CAS 827588-90-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As a molecule incorporating both an aminopyridine and a pyrazine moiety, its handling requires careful consideration to ensure experimental reproducibility and integrity.
Part 1: Frequently Asked Questions - First Line of Defense
This section provides rapid answers to the most common initial queries.
Q1: What are the ideal storage conditions for solid this compound?
A: The solid compound should be stored in a tightly sealed container in a dark, dry, and well-ventilated place.[1] To maximize long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[1] Avoid exposure to strong acids, acid chlorides, and strong oxidizing agents.[2]
Q2: My freshly prepared solution of this compound has a yellow or brownish tint. Is this normal?
A: A faint yellow color might be acceptable depending on the solvent and concentration, but a distinct yellow-to-brown color change, especially one that darkens over time, is a strong indicator of degradation. Aminopyridine structures are susceptible to oxidation, which can produce colored byproducts.[3]
Q3: Which solvents are recommended for preparing stock solutions?
A: While specific solubility data is limited, heterocyclic aromatic compounds like this are often soluble in polar aprotic solvents. High-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common starting points for creating high-concentration stock solutions.[4] For working solutions, acetonitrile or methanol may be suitable, but their stability should be verified.
Q4: How long can I store my stock solution?
A: This is highly dependent on the solvent, concentration, and storage conditions. As a best practice, prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into amber vials, purge with an inert gas (argon or nitrogen), and store at -20°C or -80°C for short-to-medium term. Never store solutions in the open on a lab bench for extended periods.
Part 2: In-Depth Troubleshooting Guide
If the FAQs above do not resolve your issue, this section provides a more detailed, systematic approach to diagnosing and solving instability.
Issue 1: Rapid Loss of Purity or Appearance of New Peaks in HPLC/LC-MS
Q: I've observed a significant decrease in the main peak area for my compound and the emergence of new, unidentified peaks within hours of preparing the solution. What is happening?
A: This is a classic sign of chemical degradation. The primary suspects are oxidation, hydrolysis, or photodegradation. The aminopyridine moiety is particularly vulnerable.
Causality Analysis:
-
Oxidative Degradation: The amino group (-NH2) and the nitrogen atoms on the pyridine and pyrazine rings contain lone pairs of electrons, making them susceptible to oxidation.[5] This can occur from dissolved oxygen in non-degassed solvents or from peroxide contaminants in older solvents (especially ethers like THF or dioxane). The result can be the formation of N-oxides or hydroxylated species.[5][6]
-
pH-Mediated Instability: The compound has multiple basic nitrogen atoms. The pH of your solution (or the presence of acidic/basic impurities in your solvent or on glassware) can significantly impact its stability. While protonation can sometimes stabilize aminopyridines, as seen with 3,4-diaminopyridine salts, extreme pH conditions can catalyze hydrolysis or other reactions.[5]
-
Photodegradation: Aromatic nitrogen heterocycles can be sensitive to light, particularly UV.[6] Exposure to ambient lab light over several hours can be enough to induce degradation.
Troubleshooting Workflow:
This workflow provides a logical path to identify and eliminate the source of instability.
Caption: A systematic workflow for troubleshooting solution instability.
Issue 2: Poor Solubility or Precipitation Over Time
Q: My compound dissolves initially but then precipitates out of solution after some time, even at room temperature. Why?
A: This could be due to several factors:
-
Metastable Solution: You may have created a supersaturated solution that appears stable initially but will crash out over time. Gentle heating can help achieve dissolution, but the solution may not be stable upon cooling.
-
Degradation to an Insoluble Product: The degradation product(s) may be less soluble in the chosen solvent than the parent compound. If you see both precipitation and new peaks in your analytical analysis, this is a likely cause.
-
Solvent Evaporation: If the container is not perfectly sealed, evaporation of the solvent will increase the concentration, potentially beyond the solubility limit.
Recommendations:
-
Determine True Solubility: Perform a solubility test to find the maximum stable concentration at your working temperature.
-
Filter the Solution: After dissolving, filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles that could act as nucleation sites for precipitation.
-
Consider a Co-Solvent System: If solubility in a single solvent is an issue, a co-solvent system (e.g., DMSO/water, DMF/methanol) might improve stability. However, this adds complexity and potential new degradation pathways (e.g., hydrolysis) that must be evaluated.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
This protocol incorporates best practices to minimize degradation during preparation.
-
Pre-Preparation:
-
Bring a sealed, unopened bottle of anhydrous DMSO (e.g., ≥99.9%) inside an inert atmosphere glovebox, or have a nitrogen/argon line ready.
-
Place a new amber glass vial with a PTFE-lined cap and a stir bar into a drying oven for at least 2 hours at 120°C. Allow to cool to room temperature in a desiccator.
-
-
Weighing the Compound:
-
Accurately weigh 1.722 mg of this compound (MW: 172.19 g/mol ) and add it to the dried vial. If possible, perform this step in a low-humidity environment or glovebox.
-
-
Solvent Addition:
-
Using a dry syringe, add 1.0 mL of anhydrous DMSO to the vial.
-
If not in a glovebox, immediately flush the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds before capping tightly.
-
-
Dissolution:
-
Stir the solution at room temperature until the solid is fully dissolved. Gentle warming (30-40°C) can be used if necessary, but cool to room temperature immediately after dissolution.
-
-
Storage:
-
For immediate use, keep the vial capped and protected from light.
-
For long-term storage, divide the solution into smaller single-use aliquots in separate amber vials. Flush each with inert gas before capping and store at -80°C.
-
Protocol 2: Routine Stability Assessment by RP-HPLC
This is a general method to monitor the purity of your solution over time.
-
Instrumentation: HPLC system with UV-Vis or PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes). This must be optimized for your specific setup.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector to identify an optimal wavelength, or monitor at 254 nm as a starting point.
-
Procedure:
-
Prepare your solution according to Protocol 1.
-
Immediately inject a sample to get the t=0 time point. Record the peak area of the parent compound.
-
Store the solution under your desired test conditions (e.g., on the benchtop, at 4°C, at -20°C).
-
Inject samples at subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Calculate the percentage of the parent compound remaining relative to the t=0 area. A stable solution should retain >95% of its initial peak area over the tested period.
-
Data Summary Table:
| Condition | Solvent | Temp. | Purity at t=0 | Purity at t=8h | Purity at t=24h | Observations |
| A (Standard) | DMSO | RT | 99.5% | 91.2% | 84.5% | Solution turned yellow |
| B (Inert) | Anhydrous, Degassed DMSO | RT | 99.6% | 98.9% | 97.8% | No color change |
| C (Inert, Cold) | Anhydrous, Degassed DMSO | -20°C | 99.6% | 99.5% | 99.4% | No color change |
This is example data. Users should generate their own.
Part 4: Technical Deep Dive - The Chemistry of Instability
Understanding the potential degradation pathways can inform your experimental design. The structure of this compound has two key features that govern its reactivity: the electron-rich aminopyridine system and the electron-deficient pyrazine ring.
Caption: Hypothesized degradation sites and products.
-
Oxidation of the Amino Group: The primary amine on the pyridine ring is a prime target for oxidation. This can lead to nitroso or nitro compounds, or hydrolysis to a pyridinone derivative, fundamentally changing the molecule's properties. Studies on other aminopyridines confirm this vulnerability.[3][6]
-
N-Oxidation of Heterocyclic Nitrogens: The lone pair of electrons on the nitrogen atoms in both the pyridine and pyrazine rings can be oxidized to form N-oxides. This is a common metabolic and degradation pathway for such heterocycles.[5]
-
Ring Opening: Under more aggressive conditions (e.g., strong UV light, reactive oxygen species), the aromatic rings themselves can undergo oxidative cleavage, leading to a complex mixture of smaller, often highly colored, degradation products.[6]
By understanding these potential pathways, researchers can proactively take steps—such as deoxygenating solvents and protecting solutions from light—to preserve the integrity of their experiments.
References
- 1. 827588-90-9|this compound|BLD Pharm [bldpharm.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of 5-(Pyrazin-2-yl)pyridin-2-amine
Welcome to the technical support center for 5-(Pyrazin-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects associated with this compound. Given its pyrazine-pyridine scaffold, this molecule is presumed to function as a kinase inhibitor.[1][2] Understanding and mitigating off-target interactions is critical for generating clean, interpretable data and for the successful development of selective therapeutics.[3]
This resource provides a logical, experimentally-driven framework to identify, validate, and overcome off-target effects, ensuring the scientific integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects, and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended primary target.[4] For kinase inhibitors, which target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common challenge.[5] These unintended interactions can lead to a variety of issues:
-
Misinterpretation of Data: The observed biological or phenotypic effect may be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target.[6]
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to unexpected cytotoxicity.
-
Confounding Variables: Off-target effects introduce variables that complicate the interpretation of structure-activity relationships (SAR) and mechanism-of-action studies.[7]
-
Clinical Side Effects: In a therapeutic context, off-target interactions are a primary cause of adverse drug reactions.[8]
Q2: I'm observing a phenotype that doesn't align with the known function of my intended target. Could this be an off-target effect?
A2: This is a classic indicator of a potential off-target effect. If the phenotype observed with this compound does not phenocopy the results from a genetic knockdown (e.g., siRNA or CRISPR) of the intended target, an off-target mechanism is highly likely.[9] Other signs include unexpected toxicity at concentrations where the primary target should be selectively inhibited or a disconnect between the compound's potency on the isolated target enzyme and its potency in cellular assays.
Q3: How can I begin to systematically identify the specific off-targets of this compound?
A3: A multi-pronged approach is recommended. The initial step is often a broad, unbiased screen to generate a list of potential interactors. The gold standard for this is kinome profiling , which screens your compound against a large panel of kinases (often hundreds) to create a selectivity profile.[10][11] This screen will identify which kinases, besides your intended target, are inhibited at a given concentration. Following this, targeted biophysical and cellular assays are required to confirm these hits and validate their functional relevance.
Q4: What is the difference between confirming target engagement and validating functional activity?
A4: This is a critical distinction.
-
Target Engagement refers to the direct physical binding of the compound to the protein inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm this.[12][13] It measures the stabilization of a protein upon ligand binding.
-
Functional Activity refers to the downstream consequence of that binding—for example, the inhibition of the kinase's catalytic activity and the subsequent modulation of its signaling pathway. This is typically validated using methods like Western blotting to probe the phosphorylation status of known substrates.
Confirming target engagement is a prerequisite, but you must also demonstrate a functional consequence to definitively link an off-target to an observed phenotype.
Troubleshooting Guide: A Phased Approach to Off-Target Deconvolution
This guide presents a logical workflow for identifying, validating, and mitigating off-target effects.
Phase 1: Initial Assessment & Troubleshooting
If you encounter inconsistent results or a phenotype that does not match expectations, begin with these fundamental checks.
Q: My experimental results are inconsistent or stronger than expected. What are my first steps?
A: Before proceeding to complex off-target screening, ensure your experimental setup is rigorously controlled.
-
Possible Cause 1: Concentration Issues. Many kinase inhibitors lose selectivity at higher concentrations.[9] An effect that only appears at high micromolar concentrations is more likely to be off-target.
-
Troubleshooting Step: Perform a detailed dose-response curve for your primary endpoint. Determine the EC50 or IC50 and use the lowest effective concentration possible for your experiments.[9] Always include a vehicle-only control (e.g., DMSO).
-
-
Possible Cause 2: Discrepancy with Genetic Controls. The compound's effect doesn't match the effect of knocking down the target protein.
-
Troubleshooting Step: Use at least two different siRNAs or CRISPR guide RNAs targeting your primary target to control for off-target effects of the genetic tools themselves.[9] If the phenotype still doesn't match, it strongly implicates a compound-specific off-target effect.
-
Caption: Decision tree for initial troubleshooting of unexpected results.
Phase 2: Systematic Identification of Off-Target Binders
Once initial troubleshooting suggests an off-target effect, the next step is to identify the unintended molecular partners of this compound.
Q: How can I broadly screen for potential kinase off-targets?
A: Utilize a kinome profiling service or platform. These assays measure the ability of your compound to compete with ATP for binding to a large panel of kinases.
There are several methods for kinome profiling, including activity-based assays using peptide substrates and binding-based assays using multiplexed inhibitor beads (MIBs) coupled with mass spectrometry.[10][14] The output is typically a list of kinases that are inhibited by your compound at a specific concentration, often presented as "% inhibition" or "Kd".
| Kinase Target | Family | % Inhibition @ 1 µM | Notes |
| Target Kinase A (On-Target) | Tyrosine Kinase | 98% | Intended Target |
| Off-Target Kinase X | Ser/Thr Kinase | 92% | Strong off-target hit |
| Off-Target Kinase Y | Ser/Thr Kinase | 75% | Moderate off-target hit |
| Off-Target Kinase Z | Tyrosine Kinase | 45% | Weak off-target hit |
| CDK2 | CMGC | 15% | Negligible interaction |
| p38α | CMGC | 8% | Negligible interaction |
This profiling provides a "hit list" of high-probability off-targets (e.g., Kinase X and Y) that require further validation.
Q: How do I confirm that this compound directly binds to a suspected off-target within intact cells?
A: The Cellular Thermal Shift Assay (CETSA) is the definitive method for verifying intracellular target engagement. [12][15] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[13] This change in thermal stability is measured to confirm binding.
This protocol is divided into two parts: generating a melt curve to find the optimal temperature, and then performing an isothermal dose-response (ITDR) experiment to quantify engagement.[16]
Part A: CETSA Melt Curve
-
Cell Culture & Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with a high concentration (e.g., 10-20 µM) of this compound and another set with vehicle (DMSO) for 1-2 hours.
-
Harvesting & Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.[15]
-
Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[15]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) to avoid detergents that might interfere with protein aggregation.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the suspected off-target protein remaining by Western blot or another quantitative protein detection method. The temperature at which the protein is most stabilized by the compound is chosen for the ITDR experiment.
Part B: Isothermal Dose-Response (ITDR) Fingerprint
-
Cell Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 to 30 µM) for 1-2 hours. Include a vehicle control.
-
Heat Challenge: Heat all samples at the single, optimal temperature determined from the melt curve.
-
Lysis, Separation, and Analysis: Follow steps 4-6 from the melt curve protocol.
-
Data Analysis: Quantify the band intensity for the protein of interest at each compound concentration. Plotting the amount of soluble protein against the compound concentration will yield a dose-dependent thermal stabilization curve, confirming target engagement in a cellular environment.
Phase 3: Validating the Functional Consequences of Off-Target Engagement
Identifying binding is not enough. You must demonstrate that this binding event has a functional outcome that explains your observed phenotype.
Caption: Workflow for validating the functional role of a confirmed off-target.
Q: How do I test if the engagement of a confirmed off-target (e.g., "Kinase X") is functionally relevant?
A: You need to perform experiments to link the binding event to a cellular signaling outcome.
-
Pathway Analysis via Western Blot:
-
Rationale: If this compound inhibits Kinase X, the phosphorylation of its direct downstream substrates should decrease.
-
Protocol: Treat cells with a dose-response of this compound. Lyse the cells and perform a Western blot using a phospho-specific antibody for a known substrate of Kinase X. A dose-dependent decrease in the phospho-signal indicates functional inhibition of the off-target pathway.
-
-
Phenocopy with Controls:
-
Rationale: If the off-target is responsible for the phenotype, then inhibiting it through a different, highly specific method should replicate the same phenotype.
-
Methods:
-
Orthogonal Inhibitor: Treat cells with a structurally different, well-characterized, and highly selective inhibitor of Kinase X. If it produces the same phenotype as this compound, this is strong evidence for off-target causation.
-
Genetic Knockdown: Use siRNA or CRISPR to deplete Kinase X. This is the most definitive control. If the knockdown cells exhibit the same phenotype, it confirms the phenotype is mediated by Kinase X.[9]
-
-
Phase 4: Strategies to Mitigate Off-Target Effects
Once an off-target has been confirmed, you can design your experiments to minimize its impact or guide the development of more selective compounds.
Q: I've confirmed my phenotype is due to an off-target. How can I move forward with my research on the primary target?
A: Several strategies can be employed, ranging from experimental adjustments to chemical modification.
-
Dose Optimization: This is the simplest and most immediate strategy. Operate at the lowest possible concentration of this compound that gives you a robust on-target effect while minimizing engagement with lower-affinity off-targets.[9]
-
Use of a Negative Control Compound: Synthesize or acquire a close structural analog of this compound that is inactive against your primary target but retains the off-target activity. If this analog produces the same phenotype, it provides further evidence that the effect is independent of your primary target.
-
Structure-Activity Relationship (SAR) Guided Medicinal Chemistry: If resources permit, this is the most robust solution. By understanding how the structure of this compound interacts with its on- and off-targets, medicinal chemists can design new analogs.[17][18] The goal is to modify the compound to disrupt binding to the off-target while preserving or enhancing affinity for the on-target, thereby improving the selectivity profile.[19]
Caption: On-target vs. off-target pathway modulation by a polypharmacological compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of 5-(Pyrazin-2-yl)pyridin-2-amine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Pyrazin-2-yl)pyridin-2-amine analogs. This guide is designed to provide in-depth, actionable insights into overcoming one of the most common hurdles in the development of this important class of molecules: achieving optimal cell permeability. As a scaffold frequently utilized in the development of kinase inhibitors, such as those targeting CHK1, mastering its absorption, distribution, metabolism, and excretion (ADME) properties is critical for advancing promising candidates.[1][2][3][4]
This resource combines troubleshooting guides for immediate experimental challenges, frequently asked questions for broader conceptual understanding, and detailed protocols for core permeability assays.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The causality behind each recommendation is explained to empower your experimental design.
Question 1: My this compound analog shows high target potency in biochemical assays but has poor activity in cell-based assays. How can I confirm if low permeability is the issue?
Answer: This is a classic "biochemical vs. cellular potency" disconnect, often pointing towards poor membrane transit. To diagnose this, a tiered approach is recommended:
-
Initial Assessment with PAMPA: Start with a Parallel Artificial Membrane Permeability Assay (PAMPA).[5] This is a cost-effective, high-throughput assay that isolates passive diffusion.[5] If your compound shows low permeability in the PAMPA assay, it suggests that its fundamental physicochemical properties (e.g., high polarity, excessive hydrogen bond donors) are hindering its ability to cross a lipid bilayer.
-
Confirmation with a Cell-Based Assay: If PAMPA results are inconclusive or if you suspect active transport mechanisms are involved, proceed to a Caco-2 permeability assay.[6] The Caco-2 cell line forms a monolayer that mimics the human intestinal epithelium, complete with active transporters.[5]
-
Investigate Efflux with a Bi-directional Caco-2 Assay: Perform the Caco-2 assay in both directions: apical-to-basolateral (A-B) to measure absorption and basolateral-to-apical (B-A) to measure efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that your compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell, thus reducing intracellular concentration and apparent cell-based potency.[5]
Question 2: My PAMPA results show my compound has low passive permeability. What structural modifications to the this compound scaffold should I prioritize?
Answer: Low passive permeability in this scaffold is often linked to its polar nature and hydrogen bonding capacity. The two nitrogen atoms in the pyrazine ring and the amine group are key contributors.[7] Consider the following strategies:
-
Modulate Lipophilicity (LogP/LogD):
-
Rationale: Increasing lipophilicity can enhance partitioning into the lipid membrane. However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Actionable Advice: Systematically introduce small, lipophilic groups. For example, adding a methyl or ethyl group to the pyridine or pyrazine ring can incrementally increase LogP. Avoid large, greasy substituents initially, as they can drastically reduce solubility. The goal is often a LogD at pH 7.4 in the range of 1-3 for a good balance of permeability and solubility.
-
-
Reduce Hydrogen Bond Donor (HBD) Count:
-
Rationale: Each hydrogen bond donor that must be stripped of its water shell before entering the cell membrane incurs an energetic penalty. Reducing the HBD count is a highly effective strategy.
-
Actionable Advice:
-
N-Alkylation: Alkylating the exocyclic amine (pyridin-2-amine) can cap a hydrogen bond donor. However, be mindful that this can sometimes negatively impact target binding, so small alkyl groups (e.g., methyl) are a good starting point.
-
Intramolecular Hydrogen Bonding: Strategically introduce substituents that can form an intramolecular hydrogen bond with the amine. This "masks" the polar group, reducing its interaction with water and lowering the desolvation penalty upon entering the membrane.
-
-
-
Mask Polarity with Prodrugs:
-
Rationale: A prodrug strategy temporarily masks polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active drug.[8]
-
Actionable Advice: For the amine group, consider creating an amide or carbamate prodrug. This replaces a polar N-H group with a less polar, more lipophilic group, which can be hydrolyzed by intracellular esterases or amidases.[8]
-
Question 3: My compound has a high efflux ratio in the Caco-2 assay. What can I do?
Answer: A high efflux ratio indicates your compound is being actively pumped out of the cells, a common issue for nitrogen-containing heterocyclic compounds.[5]
-
Structural Modifications to Evade Transporter Recognition:
-
Rationale: Efflux transporters like P-gp recognize specific pharmacophoric features. Subtle structural or conformational changes can disrupt this recognition.
-
Actionable Advice:
-
Introduce Bulk or Rigidity: Adding a bulky group near a potential efflux recognition site can sterically hinder binding to the transporter.
-
Alter Charge and Polarity: Reducing the number of HBDs and increasing lipophilicity can sometimes reduce affinity for efflux transporters. In a study on CHK1 inhibitors with a similar core structure, optimization of side chains led to compounds with good oral bioavailability, suggesting successful navigation of efflux issues.[1][3][4]
-
Scaffold Hopping: In some cases, the core scaffold itself is the primary driver of efflux. A "hybridization strategy," combining key binding elements with a different scaffold known to have better ADME properties, has proven successful for this class of compounds.[3][4]
-
-
-
Co-dosing with an Efflux Inhibitor (for in vitro studies):
-
Rationale: To confirm that efflux is the cause of low intracellular concentration, you can run your cell-based assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp.
-
Actionable Advice: If the cellular potency of your compound significantly increases in the presence of the inhibitor, it confirms that efflux is a major barrier. This provides strong justification for pursuing the structural modifications mentioned above.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between LogP, LogD, and cell permeability for my compounds?
A1:
-
LogP is the partition coefficient of a neutral compound between octanol and water. It's a measure of lipophilicity.
-
LogD is the distribution coefficient, which is the LogP corrected for the ionization state of the compound at a specific pH. For ionizable molecules like the this compound analogs (which are basic), LogD at physiological pH (7.4) is a more relevant predictor of membrane permeability than LogP.
-
Relationship to Permeability: There is often a "sweet spot" for LogD. Too low (very polar), and the compound won't enter the lipid membrane. Too high (very greasy), and the compound may get stuck in the membrane or have very low aqueous solubility, limiting the concentration available to permeate. For many oral drugs, a LogD7.4 between 1 and 3 is considered optimal.
Q2: Should I use the PAMPA or Caco-2 assay for my initial permeability screen?
A2: This depends on your project stage and resources.
-
PAMPA is ideal for early-stage screening when you have many analogs. It is high-throughput, cost-effective, and specifically measures passive permeability, giving you a clean assessment of the molecule's intrinsic ability to cross a lipid barrier.[5] This helps in quickly ranking compounds based on their physicochemical properties.
-
Caco-2 is better for later-stage characterization of lead candidates.[6] While more resource-intensive, it provides more biologically relevant data by including the effects of active uptake and efflux transporters, which are often critical for nitrogen-containing heterocycles.[5] The most powerful approach is to use them in conjunction. A compound with high PAMPA permeability but low Caco-2 permeability is likely an efflux substrate.[5]
Q3: How does the pyrazine ring in my scaffold affect permeability?
A3: The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, significantly influences the molecule's properties.[7][9]
-
Polarity: The two nitrogen atoms act as hydrogen bond acceptors, increasing the polar surface area (PSA) of the molecule. A higher PSA is generally correlated with lower passive permeability.
-
Basicity: Pyrazine is a weak base.[7] This means at physiological pH, a fraction of your molecules may be protonated, increasing their polarity and reducing their ability to cross the cell membrane via passive diffusion.
-
Metabolic Stability: The pyrazine ring can also be a site for metabolism (e.g., oxidation), which, while not directly permeability, is a key ADME parameter to monitor in parallel.
Q4: What is the "chameleon effect" and can it apply to my compounds?
A4: The "chameleon effect" refers to the ability of some molecules to adopt different conformations depending on their environment. In the context of permeability, a molecule might adopt a more polar, "open" conformation with exposed hydrogen bond donors/acceptors in an aqueous environment (enhancing solubility), but switch to a more nonpolar, "closed" conformation via intramolecular hydrogen bonding in the lipophilic environment of the cell membrane (enhancing permeability). Designing molecules that can form strategic intramolecular hydrogen bonds is a key way to engineer this beneficial property.
Part 3: Experimental Protocols & Data
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of your this compound analogs.
Objective: To determine the apparent permeability coefficient (Papp) for a test compound through passive diffusion.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Test compounds and control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Prepare Artificial Membrane: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for a few minutes.
-
Prepare Donor Solutions: Prepare a 10 mM stock solution of your test compounds in DMSO. Dilute this stock into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
Load Donor Plate: Add 200 µL of the donor solution (containing your test compound) to each well of the coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where:
-
VD and VA are the volumes of the donor and acceptor wells.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
[Drug]equilibrium is the concentration if the drug were allowed to fully equilibrate between both chambers.
Data Presentation: Permeability Classification
Summarize your experimental results in a table for clear comparison.
| Compound ID | Papp (x 10-6 cm/s) | Permeability Class | Notes |
| Control-High | >10 | High | e.g., Propranolol |
| Control-Low | <1 | Low | e.g., Atenolol |
| Analog-001 | 0.5 | Low | Parent scaffold |
| Analog-002 | 2.5 | Medium | Methylated pyridine |
| Analog-003 | 0.2 | Low (Efflux Suspected) | Basic side chain |
Protocol 2: Caco-2 Bi-directional Permeability Assay
This protocol assesses both passive and active transport mechanisms.
Objective: To determine the Papp in both the absorptive (A-B) and efflux (B-A) directions and calculate the efflux ratio.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow (for monolayer integrity testing)
-
Test compounds and controls (e.g., Propranolol, Atenolol, Digoxin for efflux)
Step-by-Step Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values >250 Ω·cm² are typically acceptable. Additionally, perform a Lucifer yellow permeability test; <1% leakage per hour confirms monolayer integrity.
-
Prepare Transport Buffers: Prepare HBSS at pH 7.4 (for the basolateral side) and pH 6.5 (to mimic the apical gut environment).
-
Prepare Dosing Solutions: Prepare your test compound at the desired concentration (e.g., 10 µM) in the appropriate transport buffer.
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with warm HBSS.
-
Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers.
-
Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate and take samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
Data Analysis:
-
Calculate Papp for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).
Part 4: Visualization & Diagrams
Workflow for Permeability Troubleshooting
Caption: Troubleshooting workflow for low cellular potency.
Strategies to Enhance Permeability
Caption: Key strategies for improving cell permeability.
References
- 1. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of 5-(Pyrazin-2-yl)pyridin-2-amine in preclinical models
A Guide to Investigating and Mitigating Toxicity in Preclinical Models
Welcome to the technical support center for researchers working with 5-(Pyrazin-2-yl)pyridin-2-amine and related aminopyridine/pyrazine-containing compounds. This guide is designed for drug development professionals to navigate and troubleshoot potential toxicity issues encountered during preclinical evaluation. As a Senior Application Scientist, my goal is to provide a logical framework for identifying, understanding, and mitigating adverse findings, ensuring robust and reliable data for your development program.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common initial hurdles.
Q1: We observed acute, dose-limiting toxicity (e.g., seizures, convulsions) in our rodent single-dose studies. What is the likely cause and what are our immediate next steps?
A1: The aminopyridine scaffold is known to be a potent blocker of potassium (K+) channels.[1][2] This activity can lead to neuronal hyperexcitability, manifesting as convulsions or seizures, and is a known class effect for monoaminopyridines.[2]
-
Immediate Next Steps:
-
Confirm Exposure: Ensure the observed toxicity correlates with plasma/brain exposure levels of the parent compound.
-
Safety Pharmacology: Conduct an in vitro panel to assess activity against a broad range of ion channels, with a particular focus on K+ channels.
-
Dose-Response: Carefully refine the dose-response curve to establish a No Observed Adverse Effect Level (NOAEL).[3] This is critical for designing future studies.
-
Consider Formulation: Rapid absorption (high Cmax) can exacerbate CNS-related toxicities. Investigating modified-release formulations could be a viable mitigation strategy.
-
Q2: Our 28-day repeat-dose toxicology study in rats revealed elevated liver enzymes (ALT, AST). How do we begin to investigate potential drug-induced liver injury (DILI)?
A2: Elevated liver enzymes are a critical finding. The investigation should follow a tiered approach to determine the underlying mechanism, which can range from direct cytotoxicity to metabolic bioactivation.[4][5][6] Aminopyridine compounds have been associated with liver and kidney damage in some contexts.[7]
-
Initial Investigation Workflow:
-
Histopathology: This is your most important first step. Have a board-certified veterinary pathologist examine the liver tissue from the study to characterize the injury (e.g., hepatocellular necrosis, cholestasis, steatosis).[6]
-
In Vitro Cytotoxicity: Use a human hepatocyte cell line (e.g., HepG2) to determine if the parent compound is directly cytotoxic.
-
Metabolic Stability & Bioactivation: Proceed to the in-depth troubleshooting guide (Section 2.1) to investigate the role of reactive metabolites, a common cause of idiosyncratic DILI.[4][8][9]
-
Q3: The compound shows a positive signal in the in vitro hERG assay. Does this mean it will cause cardiotoxicity in vivo?
A3: Not necessarily, but it is a significant warning sign that requires careful evaluation. The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[10] However, the clinical risk depends on the therapeutic margin—the difference between the hERG IC50 and the therapeutic plasma concentration.
-
De-risking Strategy:
-
Confirm with Patch-Clamp: Ensure the initial screen was robust. A manual or automated patch-clamp assay is the gold standard.[10][11][12]
-
Assess Multi-Ion Channel Effects (CiPA): The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends evaluating effects on multiple cardiac ion channels (e.g., sodium, calcium) to get a more integrated picture of proarrhythmic risk.[11] A drug might inhibit hERG but also inhibit an inward current, leading to a neutral overall effect.
-
In Vivo Evaluation: Conduct a cardiovascular safety pharmacology study in a relevant species (e.g., telemetry-instrumented dog or non-human primate) to assess effects on the QT interval.
-
Section 2: In-Depth Troubleshooting Guides
Guide: Investigating Hepatotoxicity and Reactive Metabolite Formation
An adverse liver signal requires a systematic, mechanism-based investigation. A leading hypothesis for many DILI events is the formation of chemically reactive metabolites (RMs) that covalently bind to cellular proteins, leading to cellular stress and immune responses.[8][9][13]
Workflow for Investigating Potential Reactive Metabolite-Driven Hepatotoxicity
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. epa.gov [epa.gov]
- 3. fda.gov [fda.gov]
- 4. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
- 13. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 5-(Pyrazin-2-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis and scale-up of 5-(Pyrazin-2-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshoot challenges encountered during the synthesis of this important bi-heterocyclic compound. The methodologies and advice presented herein are grounded in established principles of organic process chemistry, with a focus on palladium-catalyzed cross-coupling reactions—the cornerstone of this synthesis.
I. Overview of Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves a palladium-catalyzed cross-coupling reaction. The core challenge lies in efficiently forming the C-C bond between the pyridine and pyrazine rings. Two primary routes are industrially viable: the Stille coupling and the Suzuki-Miyaura coupling.
-
Stille Coupling: This reaction couples an organotin compound (e.g., 2-(tributylstannyl)pyrazine) with an organohalide (e.g., 5-bromopyridin-2-amine). Stille reactions are often tolerant of a wide variety of functional groups.[1][2]
-
Suzuki-Miyaura Coupling: This involves the reaction of a boronic acid or ester with an organohalide. While often considered "greener" due to the lower toxicity of boron reagents, the presence of a primary amine on the pyridine ring can sometimes complicate the catalytic cycle.[3]
This guide will focus primarily on the Stille coupling route due to its robustness, while also addressing potential issues and alternatives related to the Suzuki coupling.
II. Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low conversion in a Stille coupling of heteroaromatics is a common issue. A systematic check is crucial:
-
Catalyst Activity: Ensure your palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand, is active. The active species is Pd(0). If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[2] The catalyst and ligands should be handled under an inert atmosphere to prevent deactivation.
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, halting the catalytic cycle. Ensure your reaction vessel is thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon throughout the reaction.[4]
-
Reagent Quality: Verify the purity of your 5-bromopyridin-2-amine and 2-(tributylstannyl)pyrazine. Organotin reagents can degrade over time, and impurities in the halide can interfere with the reaction. The solvent must be anhydrous and deoxygenated.
-
Ligand Choice: For heteroaromatic couplings, the choice of phosphine ligand is critical. While PPh₃ is common, more electron-rich and bulky ligands can sometimes accelerate the oxidative addition and reductive elimination steps.
Q2: I'm observing significant formation of homocoupled byproducts (pyrazine-pyrazine or pyridine-pyridine dimers). How can I minimize this?
A2: Homocoupling is a frequent side reaction in Stille couplings.[5] It can arise from two main pathways: reaction of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst. To mitigate this:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent. A large excess can favor homocoupling.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Additives: The addition of copper(I) salts (e.g., CuI) can act as a co-catalyst, facilitating the transmetalation step and potentially suppressing homocoupling.[6]
Q3: Residual tin levels in my final product are too high. What are the best purification strategies?
A3: Removing organotin byproducts (like tributyltin bromide) is a major challenge in scaling Stille reactions due to their toxicity and relatively low polarity.
-
Aqueous Workup with Fluoride: During the workup, washing the organic layer with an aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble tributyltin fluoride, which can then be removed by filtration.
-
Oxidative Workup: Treatment with an oxidizing agent (e.g., dilute hydrogen peroxide) can convert residual tin species into more polar oxides, which are more easily removed during aqueous extraction.
-
Chromatography: While not always ideal for large-scale production, silica gel chromatography is effective. A non-polar eluent system will typically separate the less polar tin impurities from the more polar product.
-
Crystallization: If the product is a solid, careful selection of a crystallization solvent system can leave tin impurities behind in the mother liquor.
Q4: Can I use a Suzuki coupling for this synthesis? What are the potential pitfalls?
A4: Yes, a Suzuki coupling between 5-bromopyridin-2-amine and pyrazine-2-boronic acid (or its pinacol ester) is a viable alternative. However, be aware of the following:
-
Amine Inhibition: The primary amine on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.[3] Using a catalyst system known to be robust for coupling with anilines, such as those employing bulky biarylphosphine ligands (e.g., SPhos, XPhos), is recommended.[7]
-
Base Selection: The choice of base is critical. A base like K₃PO₄ is often effective in these couplings as it is strong enough to facilitate transmetalation without causing significant side reactions.[3]
III. Troubleshooting Guide: Stille Coupling Scale-Up
This section provides a structured approach to resolving common issues during the scale-up of the Stille coupling between 5-bromopyridin-2-amine and 2-(tributylstannyl)pyrazine.
Issue 1: Reaction Stalls or Proceeds Slowly at Scale
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Heat Transfer | On a larger scale, maintaining a consistent internal temperature is difficult. "Hot spots" or insufficient heating can lead to inconsistent reaction rates. Solution: Ensure efficient overhead stirring (avoid magnetic stir bars for large volumes) and use a jacketed reactor with a reliable temperature control unit. |
| Inefficient Degassing | Large volumes of solvent are harder to degas effectively. Residual oxygen will kill the catalyst over the extended reaction time. Solution: For large volumes, sparging the solvent with argon or nitrogen for an extended period (30-60 minutes) is more effective than freeze-pump-thaw cycles. Maintain a positive inert gas flow throughout the reaction. |
| Catalyst Loading | A catalyst loading (mol%) that works on a 1g scale may be insufficient for a 1kg scale due to the higher surface area to volume ratio in smaller flasks, which can mask minor oxygen leaks. Solution: While keeping catalyst loading low is a goal, a slight increase (e.g., from 1 mol% to 1.5-2 mol%) may be necessary at scale to compensate for minor deactivation over the reaction period. |
| Reagent Addition Rate | Adding reagents too quickly can lead to localized high concentrations and side reactions. Solution: Consider adding the organostannane solution via an addition funnel over a period of 30-60 minutes to the heated solution of the aryl bromide and catalyst. |
Issue 2: Product Isolation and Purity Challenges
| Potential Cause | Explanation & Troubleshooting Steps |
| Palladium Contamination | Residual palladium must be removed, especially for pharmaceutical applications, to meet regulatory limits (often <10 ppm).[8] Solution: After the reaction, consider a scavenging step. Stirring the crude product solution with a palladium scavenger (e.g., activated carbon, silica-based scavengers with thiol or isocyanide functionality) for several hours before filtration can significantly reduce palladium levels.[9][10] Filtering the reaction mixture through a pad of Celite can also remove precipitated palladium black.[9] |
| Emulsion during Workup | The presence of polar heterocyclic compounds can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult. Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If necessary, filter the entire biphasic mixture through a pad of Celite. |
| Difficult Crystallization | The product may oil out or fail to crystallize from solution, especially if impurities are present. Solution: Perform a solvent screen to find an optimal crystallization solvent or solvent mixture. Techniques like anti-solvent crystallization or seeding with a small amount of pure product can induce crystallization. Ensure tin and palladium impurities have been sufficiently removed, as they can inhibit crystallization. |
IV. Experimental Protocols
Protocol 1: Stille Coupling for this compound
This protocol is a starting point and should be optimized for your specific equipment and scale.
Materials:
-
5-Bromopyridin-2-amine
-
2-(Tributylstannyl)pyrazine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed Toluene or DMF
-
Schlenk flask or jacketed reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reactor under a positive pressure of inert gas, add 5-bromopyridin-2-amine (1.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 - 0.05 eq).
-
Add anhydrous, degassed toluene (or DMF) to the reactor.
-
Begin stirring and heat the mixture to 90-110 °C.
-
In a separate flask, dissolve 2-(tributylstannyl)pyrazine (1.2 eq) in a small amount of anhydrous, degassed toluene.
-
Slowly add the organostannane solution to the heated reaction mixture over 30 minutes.
-
Maintain the reaction at temperature, monitoring progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and proceed with workup and purification (see FAQs and Troubleshooting).
Protocol 2: Palladium and Tin Removal
-
After the reaction is complete and cooled, filter the mixture through a pad of Celite to remove bulk palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate or toluene.
-
Wash the organic solution with 1M aqueous KF (2 x volume of organic layer). Stir vigorously for at least 1 hour for each wash. A precipitate of tributyltin fluoride may form. Filter if necessary.
-
Stir the organic solution with activated carbon (e.g., 10% w/w relative to crude product) for 2-4 hours to scavenge residual palladium.
-
Filter through Celite to remove the carbon.
-
Proceed with standard aqueous washes, drying, and concentration before final purification by crystallization or chromatography.
V. Visualization of Workflows
General Stille Coupling Workflow
Caption: A typical workflow for the Stille cross-coupling reaction.
Troubleshooting Logic for Low Conversion
References
- 1. 827588-90-9|this compound|BLD Pharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for 5-(Pyrazin-2-yl)pyridin-2-amine
Welcome to the Technical Support Center for the purification of 5-(Pyrazin-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic amine. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.
Introduction to the Purification Challenges
This compound is a valuable building block in medicinal chemistry. Its structure, containing both a pyridine and a pyrazine ring, as well as a primary amine, presents a unique set of purification challenges. The basic nature of the nitrogen atoms can lead to interactions with acidic stationary phases in chromatography, resulting in peak tailing and poor separation. Furthermore, the aromatic nature of the compound can lead to strong interactions with other aromatic molecules, making the removal of certain impurities difficult. This guide will provide systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities may include unreacted starting materials, such as 2-aminopyridine or a pyrazine derivative, and byproducts from the coupling reaction. If a nitro-group reduction was the final step in the synthesis, azo compounds can be a potential impurity.[1] It is highly recommended to obtain a preliminary purity assessment of your crude material by techniques like TLC, LC-MS, or ¹H NMR to identify the major impurities before selecting a purification strategy.
Q2: My compound is a solid. Is recrystallization a good option for purification?
A2: Recrystallization can be an effective method for purifying solid this compound, especially for removing less soluble or more soluble impurities. However, it's important to note that pyridines and their derivatives can sometimes be challenging to crystallize.[2] Success is highly dependent on the choice of solvent. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Q3: What are the best starting points for solvent selection for recrystallization?
A3: For a compound with the polarity of this compound, a good starting point for solvent screening would be polar protic solvents like ethanol or isopropanol, or a mixture of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes).[3][4] You can also explore the use of organic acids like acetic acid in mixed solvent systems, which can aid in the crystallization of basic compounds.[5]
Q4: I'm struggling with column chromatography. My compound is either not moving from the baseline or streaking badly. What can I do?
A4: This is a common issue with basic compounds like aminopyridines on standard silica gel. The acidic nature of silica can lead to strong adsorption. Here are a few strategies to overcome this:
-
Use a modified mobile phase: Add a small amount of a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.[6]
-
Switch to a different stationary phase: Consider using a less acidic stationary phase like Florisil or basic alumina.[6][7] Amine-functionalized silica is also an excellent option for the purification of basic amines.[6]
-
Choose an appropriate solvent system: A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. For example, a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.[8][9]
Troubleshooting Guide
This section provides a problem-and-solution-oriented guide to address specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent even at low temperatures. | - Optimize the solvent system: Try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent and then slowly add a "poor" solvent until you see persistent cloudiness. Heat to dissolve and then cool slowly. - Cool for a longer period: Ensure the solution is thoroughly cooled in an ice bath or refrigerator to maximize crystal formation. - Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization. |
| Oily Product After Recrystallization | The compound is "oiling out" instead of crystallizing. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated. | - Use a lower-boiling solvent. - Dilute the solution: Add more of the recrystallization solvent before cooling. - Cool the solution more slowly: Allow the flask to cool to room temperature before placing it in an ice bath. |
| Co-elution of Impurities in Column Chromatography | The polarity of the impurity is very similar to the product. | - Optimize the mobile phase: Try a shallower gradient or isocratic elution with a solvent system that gives a good separation on TLC. - Change the stationary phase: If silica gel is not providing adequate separation, try Florisil, alumina, or a C18 reversed-phase column.[7] - Consider a different purification technique: If chromatography is not effective, consider recrystallization or an acid-base extraction. |
| Product Decomposition on Silica Gel Column | The compound is sensitive to the acidic nature of silica gel. | - Neutralize the silica: Pre-treat the silica gel with a triethylamine solution before packing the column. - Use an alternative stationary phase: Florisil or basic alumina are good alternatives.[6][7] |
| Persistent Colored Impurity | The impurity could be a highly conjugated byproduct, such as an azo compound.[1] | - Consider a chemical treatment: A wash with a mild reducing agent might help if the color is due to oxidation. - Activated carbon treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite. This can sometimes remove colored impurities. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is particularly useful for removing neutral or acidic impurities from the basic this compound.
Rationale: The basic nitrogen atoms of the pyridine and amine groups will be protonated in an acidic solution, forming a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The protonated product will move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the product salt.
-
Back-extraction of Organic Layer: Wash the organic layer again with 1 M HCl to ensure complete extraction of the product. Combine the aqueous layers.
-
Neutralization and Product Extraction: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8). The deprotonated product will precipitate or form an oil.
-
Final Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound via acid-base extraction.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography.
Rationale: This method separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By carefully selecting the stationary and mobile phases, this compound can be isolated from its impurities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A good starting point is a mixture of hexanes and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Pack a glass column with silica gel or an alternative stationary phase (Florisil or basic alumina) using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column (wet loading).
-
Elution: Begin eluting the column with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Diagram 2: Decision Tree for Column Chromatography Troubleshooting
Caption: Troubleshooting guide for column chromatography of this compound.
Data Summary
| Solvent Class | Example Solvents | Expected Solubility | Application in Purification |
| Halogenated | Dichloromethane (DCM), Chloroform | Good | Column Chromatography, Extraction |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Potential for recrystallization (as anti-solvent) |
| Esters | Ethyl acetate (EtOAc) | Good | Column Chromatography, Extraction, Recrystallization |
| Ketones | Acetone | Good | Recrystallization |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Good | Recrystallization, Column Chromatography |
| Apolar Hydrocarbons | Hexanes, Pentane | Very Low | Recrystallization (as anti-solvent), Column Chromatography |
| Aqueous Acid | 1 M HCl | High (as salt) | Acid-Base Extraction |
| Aqueous Base | 1 M NaOH | Low | Acid-Base Extraction |
Conclusion
The purification of this compound can be achieved efficiently through a systematic approach that considers the unique chemical properties of the molecule. By understanding the potential impurities and employing the appropriate techniques of recrystallization, column chromatography, or acid-base extraction, researchers can obtain this valuable compound in high purity. This guide provides a comprehensive framework for developing and troubleshooting purification protocols, ultimately enabling the successful synthesis and application of this compound in research and development.
References
- 1. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to 5-(Pyrazin-2-yl)pyridin-2-amine in Cancer Cells
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating mechanisms of resistance to 5-(Pyrazin-2-yl)pyridin-2-amine and related kinase inhibitors. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate the complexities of acquired drug resistance in your cancer cell models.
While extensive literature on resistance to this compound specifically is emerging, its structural motifs are common in kinase inhibitors, particularly those targeting critical cell cycle and survival pathways like Checkpoint Kinase 1 (CHK1).[1][2] Therefore, this guide is built upon well-established principles of resistance to targeted therapies, providing a robust framework for your investigations.[3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the compound's likely mechanism and the common routes by which cancer cells evade its cytotoxic effects.
Q1: What is the likely molecular target of this compound and its mechanism of action?
A1: Compounds with a pyridyl-amino-pyrazine core structure have been identified as potent inhibitors of protein kinases.[1][5] Specifically, this scaffold is known to target and inhibit Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical regulator of the cell cycle, particularly in the G2/M and S-phase checkpoints that are activated in response to DNA damage. By inhibiting CHK1, the compound prevents the cell from arresting its cycle to repair DNA damage, leading to catastrophic mitotic entry and subsequent cell death, a process known as synthetic lethality, especially in tumors with existing DNA repair defects (e.g., p53 mutations).[2]
Q2: My cancer cell line, which was initially sensitive, now shows a significantly higher IC50 for the compound. What are the primary suspected mechanisms of resistance?
A2: Acquired resistance to kinase inhibitors is a multifaceted problem but typically arises from a few key mechanisms.[4] Based on extensive research in the field, the most probable causes include:
-
Alteration of the Drug Target: This is a classic mechanism where mutations arise in the kinase domain of the target protein (e.g., CHK1).[6] So-called "gatekeeper" mutations can sterically hinder the drug from binding to its target pocket or increase the enzyme's affinity for ATP, making the inhibitor less competitive.[7][8][9]
-
Activation of Compensatory or Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to circumvent the blocked pathway.[10][11] For instance, upregulation of the PI3K/Akt or MAPK/ERK pathways can provide survival signals that override the cell death signals initiated by the drug.[12]
-
Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1).[6][13] These transporters act as molecular pumps, actively removing the drug from the cell and preventing it from reaching a therapeutic intracellular concentration.[14]
Q3: How do I begin to experimentally distinguish between these potential resistance mechanisms in my cell line?
A3: A logical, stepwise approach is crucial.
-
Confirm the Phenotype: First, meticulously confirm the shift in the IC50 value by performing repeat dose-response assays. Compare the IC50 of the resistant line to the parental (sensitive) line. A significant increase (typically >5-10 fold) confirms acquired resistance.[15][16]
-
Sequence the Target: If the target is known (e.g., CHK1), the next logical step is to sequence the kinase domain in both parental and resistant cells to identify potential mutations.
-
Assess Bypass Pathways: Use Western blotting to probe for the activation status (i.e., phosphorylation) of key proteins in major survival pathways (e.g., p-Akt, p-ERK) under basal conditions and after drug treatment.[17][18] Hyperactivation in resistant cells is a strong indicator of a bypass mechanism.[10]
-
Investigate Drug Efflux: Perform a functional assay using a fluorescent substrate of ABC transporters, such as Rhodamine 123. Reduced fluorescence accumulation in resistant cells, which can be reversed by a known efflux pump inhibitor (e.g., verapamil), points to this mechanism.[19]
Section 2: Troubleshooting Experimental Workflows
This section provides practical solutions to specific problems you may encounter during your research.
Problem 1: My dose-response curve for the resistant cell line is noisy and not reproducible.
-
Potential Cause: Inconsistent cell seeding, edge effects in the multi-well plate, or compound instability.[20][21]
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure you are using cells in the logarithmic growth phase and that the final cell density does not lead to over-confluence by the end of the assay.
-
Randomize Plate Layout: Avoid placing all control wells on one side and treated wells on the other. Randomize the layout to mitigate "edge effects."
-
Verify Compound Stability: Ensure your compound stock is properly stored and that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[22]
-
Increase Replicates: Use at least technical triplicates for each condition and perform a minimum of two independent biological replicates to ensure statistical significance.[20]
-
Problem 2: I sequenced the CHK1 kinase domain, but found no mutations. However, Western blotting shows that downstream targets of CHK1 are still being phosphorylated after treatment in my resistant cells.
-
Potential Cause: This strongly suggests the activation of a compensatory or bypass signaling pathway. The resistant cells have found an alternative way to activate the downstream effectors, rendering the inhibition of CHK1 ineffective.[10][11]
-
Troubleshooting Steps:
-
Broaden Your Western Blot Analysis: Perform a comprehensive analysis of major survival pathways. We recommend a panel including:
-
PI3K/Akt Pathway: p-Akt (Ser473), total Akt, p-mTOR, total mTOR.
-
MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2.
-
STAT Pathway: p-STAT3 (Tyr705), total STAT3. Compare the phosphorylation status between parental and resistant cells, both with and without drug treatment.
-
-
Consider Receptor Tyrosine Kinase (RTK) Activation: Compensatory resistance is often initiated by the upregulation or activation of RTKs like EGFR, MET, or IGF-1R, which can then activate downstream pathways like PI3K/Akt.[10][12] Perform a phospho-RTK array to screen for multiple activated receptors simultaneously.
-
Problem 3: My resistant cells look morphologically different and grow in clumps, unlike the parental line.
-
Potential Cause: The process of acquiring drug resistance can sometimes induce a phenotypic change, such as an epithelial-to-mesenchymal transition (EMT). EMT is a known mechanism of drug resistance that can activate survival pathways and alter cell adhesion properties.
-
Troubleshooting Steps:
-
Probe for EMT Markers: Use Western blotting or immunofluorescence to check for changes in EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin, Snail, Slug).
-
Functional Assays: Perform migration and invasion assays (e.g., transwell assays) to determine if the resistant cells have acquired a more migratory and invasive phenotype, which is characteristic of EMT.
-
Section 3: Data Presentation & Visualization
Table 1: Example IC50 Comparison Data
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.[16]
| Cell Line | Compound | IC50 (nM) ± SD | Resistance Index (RI) |
| Parental (Sensitive) | This compound | 50 ± 5.2 | 1.0 |
| Resistant Clone 1 | This compound | 750 ± 45.8 | 15.0 |
| Resistant Clone 2 | This compound | 980 ± 61.3 | 19.6 |
The Resistance Index (RI) is calculated as IC50 (Resistant) / IC50 (Parental).
Diagrams of Key Mechanisms and Workflows
Caption: Key mechanisms of acquired resistance to kinase inhibitors.
Caption: Stepwise workflow for troubleshooting resistance mechanisms.
Section 4: Key Experimental Protocols
Protocol 4.1: Generation of a Drug-Resistant Cell Line
This protocol describes the continuous exposure, dose-escalation method to generate a resistant cell line.[23]
-
Baseline IC50 Determination: First, accurately determine the IC50 of the parental cell line to this compound using a standard cell viability assay (e.g., CCK-8, MTT).[23]
-
Initial Exposure: Culture the parental cells in medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[24]
-
Monitoring and Passaging: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days. When the cells recover and reach 70-80% confluency, passage them as usual, maintaining the same drug concentration.[25]
-
Dose Escalation: Once the cells show stable growth for 2-3 passages at a given concentration, gradually increase the drug concentration (a 1.5 to 2-fold increase is recommended).[15][16]
-
Repeat: Repeat Step 4 for several months. This process applies selective pressure, enriching the population for resistant cells.[25]
-
Validation: Periodically (e.g., every month), test the IC50 of the cultured cells and compare it to the parental line. A stable, significant increase in the IC50 indicates the successful generation of a resistant line. It is advisable to freeze down stocks at intermediate stages.[25]
Protocol 4.2: Western Blotting for Bypass Pathway Activation
This protocol details how to assess the phosphorylation status of key signaling proteins.[17][26][27]
-
Sample Preparation: Seed both parental and resistant cells. Grow to 70-80% confluency. Treat cells with this compound at the respective IC50 concentration for each line for a specified time (e.g., 6, 12, or 24 hours). Include untreated controls.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[27]
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[17] Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Protocol 4.3: ATPase Assay for ABC Transporter Activity
This protocol provides a method to assess whether your compound is a substrate or inhibitor of ABC transporters by measuring ATP hydrolysis.[14][28]
-
Materials: Purified membrane vesicles from cells overexpressing a specific ABC transporter (e.g., P-gp/MDR1), assay buffer, ATP, and a phosphate detection reagent.
-
Assay Principle: ABC transporters use the energy from ATP hydrolysis to pump substrates out of the cell. The ATPase activity increases when a substrate interacts with the transporter. This activity can be measured by quantifying the amount of inorganic phosphate (Pi) released.[28]
-
Procedure: a. Incubate the transporter-containing membrane vesicles with your compound across a range of concentrations in the assay buffer at 37°C. b. Include a positive control (a known substrate, e.g., verapamil for P-gp) and a negative control (vehicle). Also include sodium orthovanadate as a specific inhibitor of P-gp ATPase activity. c. Initiate the reaction by adding Mg-ATP and incubate for a set time (e.g., 20 minutes) at 37°C. d. Stop the reaction and add the phosphate detection reagent. e. Measure the absorbance at the appropriate wavelength (e.g., 630-850 nm) using a microplate reader.[28]
-
Interpretation: An increase in phosphate production compared to the basal level suggests your compound is a substrate and is being actively transported. A decrease in the ATPase activity stimulated by a known substrate indicates your compound may be an inhibitor of the transporter.
References
- 1. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 2. EP2776417B1 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 9. View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School [hms.harvard.edu]
- 10. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. genomembrane.com [genomembrane.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 25. researchgate.net [researchgate.net]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. origene.com [origene.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to CHK1 Inhibitors: Benchmarking 5-(Pyrazin-2-yl)pyridin-2-amine Derivatives Against Key Clinical Candidates
In the landscape of targeted cancer therapy, the inhibition of Checkpoint Kinase 1 (CHK1) has emerged as a promising strategy, particularly for tumors with deficiencies in the G1 checkpoint, often due to p53 mutations. These cancer cells become critically dependent on the S and G2/M checkpoints, which are regulated by CHK1, for DNA repair and survival. This guide provides a detailed comparison of CHK1 inhibitors, with a focus on the therapeutic potential of the 5-(pyrazin-2-yl)pyridin-2-amine scaffold, exemplified by its advanced derivatives, against other notable CHK1 inhibitors that have progressed to clinical trials.
The Central Role of CHK1 in the DNA Damage Response
Checkpoint Kinase 1 is a serine/threonine kinase that plays a pivotal role in the DNA Damage Response (DDR) pathway. Upon DNA damage or replication stress, CHK1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related). Activated CHK1 then phosphorylates a cascade of downstream targets, including the Cdc25 family of phosphatases, to induce cell cycle arrest. This pause allows the cell time to repair damaged DNA before entering mitosis. In many cancer cells, this CHK1-mediated checkpoint is a crucial survival mechanism. Inhibiting CHK1 abrogates this checkpoint, forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe.
Figure 1: Simplified CHK1 Signaling Pathway and the Mechanism of Its Inhibition.
The this compound Scaffold: A Foundation for Potent and Selective CHK1 Inhibition
The this compound chemical scaffold has proven to be a fertile ground for the development of highly potent and selective CHK1 inhibitors. While data on the parent molecule is limited in public literature, its derivatives have been extensively studied and optimized, leading to clinical candidates.
Key Derivatives and Their Preclinical Profile:
-
CCT244747 (SRA737): This compound is a potent and highly selective, orally bioavailable CHK1 inhibitor derived from the this compound scaffold.[1][2] It has demonstrated significant preclinical activity, both as a monotherapy in tumors with high replicative stress and in combination with DNA-damaging agents like gemcitabine.[3][4] CCT244747 was shown to modulate the DNA damage response pathway in human tumor xenografts and exhibited antitumor activity.[1][5]
-
GDC-0575: Another orally bioavailable and highly selective CHK1 inhibitor that utilizes the this compound core.[6] Phase I clinical trials have shown that GDC-0575 can be safely administered alone and in combination with gemcitabine, with preliminary antitumor activity observed in various solid tumors.[7] Preclinical studies have also indicated its efficacy in delaying tumor growth in xenograft models and a potential role in colitis-associated cancer.[8]
Comparative Analysis with Other Leading CHK1 Inhibitors
To provide a comprehensive understanding of the therapeutic potential of the this compound scaffold, we compare its key derivatives with other well-characterized CHK1 inhibitors that have been evaluated in clinical trials.
| Inhibitor | Core Scaffold | CHK1 IC50 (nM) | Selectivity over CHK2 | Key Preclinical Findings |
| SRA737 (CCT245737) | This compound | ~1.4[9] | >1000-fold[9] | Orally bioavailable, potent monotherapy in high replicative stress models, and synergistic with gemcitabine.[3][10] |
| GDC-0575 | This compound | Not publicly disclosed | Highly Selective[6] | Orally bioavailable, safe as monotherapy and in combination with gemcitabine, with preliminary antitumor activity.[7][8] |
| Prexasertib (LY2606368) | Pyrazine-2-carbonitrile | ~1[9] | ~8-fold (CHK2 IC50 ~8 nM)[9] | Potent single-agent activity in various preclinical models, including pediatric cancers, by inducing DNA damage and replication catastrophe.[11][12][13] |
| MK-8776 (Vebesertib) | Pyrazolo[1,5-a]pyrimidine | ~3[14] | ~500-fold[14] | Potent radiosensitizer, especially in p53-defective tumors, and enhances the efficacy of chemotherapeutics like gemcitabine.[15][16] |
Table 1: Comparative Profile of Selected CHK1 Inhibitors
Experimental Methodologies for Evaluating CHK1 Inhibitors
The characterization of CHK1 inhibitors relies on a series of well-established in vitro and in vivo assays. Below are the fundamental protocols that form the basis of the preclinical data presented in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified CHK1 and other kinases to assess potency and selectivity.
Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound derivative) in an appropriate solvent, typically DMSO.
-
Reaction Setup: In a microplate, combine the recombinant human CHK1 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.
-
Incubation: Add the diluted test compound to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Use a labeled antibody to detect the phosphorylated substrate.
-
Radiometric assays: Incorporate a radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for CHK1 Target Engagement (Western Blot)
Objective: To confirm that the inhibitor is engaging and inhibiting CHK1 within a cellular context by assessing the phosphorylation status of CHK1 and its downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., a p53-deficient cell line) and treat with various concentrations of the CHK1 inhibitor for a specified time. A DNA-damaging agent (e.g., gemcitabine or hydroxyurea) can be co-administered to activate the CHK1 pathway.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total CHK1, phosphorylated CHK1 (e.g., at Ser296 or Ser345), and downstream markers of CHK1 activity (e.g., phosphorylated Cdc25C). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: A potent CHK1 inhibitor should lead to a decrease in the autophosphorylation of CHK1 at Ser296 and a reduction in the phosphorylation of its downstream targets.
Cell Viability and Proliferation Assay
Objective: To assess the cytotoxic or cytostatic effects of the CHK1 inhibitor, both as a single agent and in combination with DNA-damaging agents.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a range of concentrations of the CHK1 inhibitor, either alone or in combination with a fixed concentration of a DNA-damaging agent.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
Viability Measurement: Assess cell viability using a colorimetric or luminescence-based assay, such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® assay: Measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis: Normalize the viability data to untreated control cells and plot the results against the drug concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Perspectives
The this compound scaffold has given rise to a new generation of potent, selective, and orally bioavailable CHK1 inhibitors, such as SRA737 and GDC-0575. These compounds exhibit compelling preclinical data, demonstrating on-target activity and significant antitumor effects, both as monotherapies and in combination with genotoxic agents. When compared to other clinical-stage CHK1 inhibitors like Prexasertib and MK-8776, the derivatives of the this compound scaffold demonstrate a favorable balance of high potency and selectivity, which is crucial for minimizing off-target toxicities.
The continued clinical development of these agents will be critical in defining their therapeutic window and identifying patient populations most likely to benefit from CHK1 inhibition. The robust preclinical data and the promising safety and efficacy signals from early clinical trials underscore the significant potential of the this compound scaffold in the development of novel cancer therapeutics targeting the DNA damage response pathway.
References
- 1. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sierra Oncology Reports Preclinical Data for its Chk1 Inhibitor SRA737 Supporting its Ongoing Clinical Development Strategy [prnewswire.com]
- 4. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical efficacy of prexasertib in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 5-(Pyrazin-2-yl)pyridin-2-amine's Anti-Proliferative Effects
Introduction: The Therapeutic Potential of Pyridine-Based Compounds
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The fusion of a pyrazine ring to the pyridine core, as seen in 5-(Pyrazin-2-yl)pyridin-2-amine, presents an intriguing structural motif. This combination is reminiscent of scaffolds known to interact with critical cellular proliferation machinery, particularly Cyclin-Dependent Kinases (CDKs).[3][4][5] Dysregulation of CDK activity is a hallmark of cancer, making CDK inhibitors a promising class of anti-cancer drugs.[6] This guide outlines a systematic approach to investigate the hypothesis that this compound exerts its anti-proliferative effects through the modulation of CDK-mediated cell cycle progression.
Part 1: Elucidating the Putative Mechanism of Action
Based on its structural similarity to known ATP-competitive kinase inhibitors, we hypothesize that this compound targets the ATP-binding pocket of key cell cycle regulators, such as CDK2, CDK4, and CDK6.[4][5] These kinases are pivotal in orchestrating the transition from the G1 to the S phase of the cell cycle.[3] Inhibition of these kinases would lead to cell cycle arrest and a subsequent reduction in cell proliferation.
Caption: Hypothesized mechanism of this compound action.
Part 2: A Comparative Study: Experimental Design
To validate the anti-proliferative effects of this compound, a comparative study will be conducted against a well-established CDK4/6 inhibitor, Palbociclib. The study will utilize a panel of human cancer cell lines known for their dependence on the CDK4/6-Rb pathway, such as MCF-7 (breast cancer) and A549 (lung cancer).
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating In Vivo Efficacy: A Comparative Analysis of 5-(Pyrazin-2-yl)pyridin-2-amine (Mubritinib) in Xenograft Models
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven framework for validating the in vivo efficacy of the investigational agent 5-(Pyrazin-2-yl)pyridin-2-amine, also known as Mubritinib (TAK-165). This guide moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design choices, ensuring the generation of robust, trustworthy, and translatable data. We will compare Mubritinib's hypothetical performance against a clinically relevant alternative, providing the experimental context necessary for rigorous preclinical assessment.
Introduction: Targeting HER2 with Mubritinib
This compound (Mubritinib) is a potent and selective small molecule inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinase.[1][2] The ERBB2 gene is amplified in approximately 20-25% of breast cancers, leading to HER2 protein overexpression.[3][4] This overexpression drives aggressive tumor growth and is associated with a poorer prognosis.[5] Mubritinib selectively inhibits HER2 phosphorylation with a 50% inhibitory concentration (IC50) of 6 nM, thereby blocking downstream signaling through critical pro-survival pathways like PI3K-Akt and MAPK.[1][2]
While in vitro data provide a mechanistic rationale, validating efficacy in a complex biological system is paramount. Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, remain a cornerstone of preclinical oncology research for evaluating anti-cancer therapies.[6][7][8] This guide details the design and execution of such a study to assess Mubritinib's therapeutic potential.
The Comparative Landscape: Selecting a Relevant Benchmark
To contextualize the efficacy of Mubritinib, a direct comparison with an established therapeutic is essential. For this purpose, Lapatinib (Tykerb®) is an ideal choice. Like Mubritinib, Lapatinib is an orally active, small-molecule dual tyrosine kinase inhibitor of both HER2 and the Epidermal Growth Factor Receptor (EGFR/HER1).[9][10] Its established clinical use and similar mechanism of action provide a rigorous benchmark for evaluating Mubritinib's relative potency and potential therapeutic advantages.[11]
Designing a Robust Xenograft Efficacy Study
The credibility of in vivo data hinges on meticulous experimental design. Every choice, from cell line to endpoint, must be deliberate and justified to ensure the results are interpretable and conclusive.
Model Selection: The Foundation of a Relevant Study
Cell Line: The BT-474 human breast ductal carcinoma cell line is the model of choice. This line is estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and, most importantly, exhibits strong overexpression of the HER2 oncogene.[7][12] Its well-characterized sensitivity to HER2-targeted agents like trastuzumab and lapatinib makes it an excellent and highly relevant system for this study.[6][13]
Animal Model: Female athymic nude or NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, aged 6-8 weeks, are standard for xenograft studies due to their compromised immune systems, which prevent rejection of human tumor cells.[10][14]
Experimental Workflow & Protocol
A successful study follows a logical progression from preparation to analysis. The workflow is designed to minimize variability and ensure animal welfare while maximizing data quality.
Caption: High-level workflow for a xenograft efficacy study.
Step-by-Step Experimental Protocol:
-
Cell Culture: Culture BT-474 cells in appropriate media (e.g., Hybri-Care Medium with supplements) under standard conditions (37°C, 5% CO2). Harvest cells during the mid-logarithmic growth phase to ensure high viability.[10]
-
Cell Preparation & Implantation:
-
Trypsinize, wash, and resuspend cells in sterile, serum-free medium or PBS.
-
Perform a cell viability count (e.g., trypan blue); viability must be >95%.
-
Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® to a concentration of 50 x 10^6 cells/mL. Matrigel helps support initial tumor formation.[15]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly.
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .[16]
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group) to ensure a similar mean tumor volume across all groups at the start of treatment. This step is critical for statistical validity.
-
-
Treatment Groups & Administration:
-
Group 1: Vehicle Control: Administer the formulation vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water) daily via oral gavage.[10]
-
Group 2: Mubritinib: Administer Mubritinib (e.g., 25 mg/kg) daily via oral gavage. This dose is based on prior preclinical studies showing efficacy.[17]
-
Group 3: Lapatinib (Comparator): Administer Lapatinib (e.g., 100 mg/kg) daily via oral gavage. This is a commonly used effective dose in xenograft models.[9][13][18]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and mouse body weight at least twice weekly. Body weight is a key indicator of systemic toxicity.
-
The study should be terminated based on predefined endpoints, such as when tumors in the control group reach a specific size (e.g., 2000 mm³), a predetermined time point (e.g., 28 days), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Mechanism of Action: HER2 Pathway Inhibition
Both Mubritinib and Lapatinib function by binding to the intracellular ATP-binding site of the HER2 and EGFR tyrosine kinases.[10] This competitive inhibition prevents receptor auto-phosphorylation and activation, subsequently blocking downstream signaling cascades like the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and invasion.[2][19]
Caption: Simplified HER2/EGFR signaling and points of inhibition.
Data Analysis & Comparative Efficacy
The primary endpoint for efficacy is Tumor Growth Inhibition (%TGI). It quantifies the reduction in tumor growth in treated animals compared to the control group. A common formula to calculate %TGI at a specific time point (e.g., Day 21) is:
%TGI = [1 – ( (Tf - Ti) / (Cf - Ci) )] x 100
Where:
-
Tf = Mean tumor volume of the treated group on the final day
-
Ti = Mean tumor volume of the treated group on the initial day (Day 0)
-
Cf = Mean tumor volume of the control group on the final day
-
Ci = Mean tumor volume of the control group on the initial day
Statistical analysis (e.g., one-way ANOVA with post-hoc tests or linear mixed models) should be used to determine if the observed differences between groups are statistically significant (p < 0.05).[20]
Hypothetical Comparative Data Summary
The following table presents a realistic, albeit hypothetical, outcome of the described study, designed for clear comparison.
| Metric (Day 21) | Vehicle Control | Mubritinib (25 mg/kg) | Lapatinib (100 mg/kg) |
| Mean Tumor Volume (mm³) | 1850 ± 210 | 485 ± 95 | 650 ± 115 |
| % Tumor Growth Inhibition (%TGI) | - | 78% | 68% |
| Mean Body Weight Change (%) | +2.5% | -3.1% | -4.5% |
| Statistical Significance (vs. Vehicle) | - | p < 0.001 | p < 0.001 |
Data are represented as Mean ± Standard Error of the Mean (SEM). %TGI and p-values are calculated relative to the Vehicle Control group.
In this hypothetical scenario, both Mubritinib and Lapatinib demonstrate significant antitumor activity. Mubritinib, even at a four-fold lower dose, shows a greater percentage of tumor growth inhibition, suggesting higher potency. Both compounds exhibit acceptable toxicity profiles, with only minor, non-significant body weight loss.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded approach to validating the in vivo efficacy of this compound (Mubritinib). By employing a relevant HER2-positive xenograft model (BT-474) and benchmarking against a clinically approved standard-of-care (Lapatinib), researchers can generate high-confidence data.
The hypothetical results suggest that Mubritinib possesses potent anti-tumor activity, potentially superior to Lapatinib on a mg/kg basis in this model. These findings would strongly support further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation in other HER2-dependent models (e.g., orthotopic or patient-derived xenografts), and combination studies to identify synergistic therapeutic strategies.[21][22] The ultimate goal of such robust preclinical work is to build a compelling data package to justify advancement into clinical trials.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. HER2-Positive Breast Cancer: Current Management of Early, Advanced, and Recurrent Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. altogenlabs.com [altogenlabs.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective Treatment of Human Breast Carcinoma Xenografts with Single-Dose 211At-Labeled Anti-HER2 Single-Domain Antibody Fragment | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of lapatinib on the outgrowth of metastatic breast cancer cells to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effectiveness of EGFR/HER2-targeted drugs is influenced by the downstream interaction shifts of PTPIP51 in HER2-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oaepublish.com [oaepublish.com]
A Head-to-Head Comparison of Pyrazine vs. Pyrimidine-Based Kinase Inhibitors: A Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the architecture of small molecule kinase inhibitors is a critical determinant of their efficacy, selectivity, and overall clinical success. Among the myriad of heterocyclic scaffolds employed in drug design, pyrazine and pyrimidine rings have emerged as foundational components in a multitude of approved and investigational kinase inhibitors.[1][2] This guide provides an in-depth, head-to-head comparison of pyrazine- and pyrimidine-based kinase inhibitors, offering objective analysis supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
This document moves beyond a templated review, instead offering a synthesized analysis grounded in the principles of medicinal chemistry and pharmacology. We will dissect the nuanced differences between these two nitrogen-containing heterocycles, exploring how their distinct electronic properties and steric profiles influence kinase binding, selectivity, and pharmacokinetic properties.
The Fundamental Role of Pyrazine and Pyrimidine Scaffolds
Both pyrazine and pyrimidine are six-membered aromatic heterocycles containing two nitrogen atoms. Their ability to act as bioisosteres of the adenine ring of ATP allows them to effectively interact with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[3][4] The nitrogen atoms in these scaffolds can serve as hydrogen bond acceptors, mimicking the interactions of ATP and anchoring the inhibitor within the active site.[1]
While structurally similar, the arrangement of the nitrogen atoms—at positions 1 and 3 in pyrimidine and 1 and 4 in pyrazine—imparts distinct physicochemical properties that medicinal chemists leverage in drug design.[5][6] Pyrimidine, with its nitrogen atoms in a meta-like arrangement, has a different dipole moment and electron distribution compared to the para-like arrangement in pyrazine.[7] These differences can subtly influence binding affinities, off-target interactions, and metabolic stability.
Head-to-Head Efficacy Comparison: Case Studies
Direct, preclinical head-to-head comparisons of pyrazine- and pyrimidine-based inhibitors targeting the same kinase are not always readily available in published literature. However, by examining inhibitors developed for the same target, we can draw valuable comparative insights.
Case Study 1: FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a critical target in AML. Both pyrazine and pyrimidine scaffolds have been successfully utilized to develop potent FLT3 inhibitors. Gilteritinib (a pyrazine-2-carboxamide derivative) and Crenolanib (a pyrimidine derivative) are two such examples.
| Parameter | Gilteritinib (Pyrazine-based) | Crenolanib (Pyrimidine-based) | Reference(s) |
| Biochemical IC50 (FLT3-ITD) | ~0.29 nM | ~0.74 nM | [8][9] |
| Biochemical IC50 (FLT3-TKD) | ~0.7 nM (D835Y) | ~3.2 nM (D835Y) | [8][9] |
| Cellular IC50 (MV4-11, FLT3-ITD) | ~0.92 nM | ~2.5 nM | [8][9] |
Analysis: In this comparison, the pyrazine-based inhibitor, gilteritinib, demonstrates slightly more potent inhibition of both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3 in biochemical and cellular assays. This is not to say that pyrazines are universally more potent, but it highlights that a pyrazine core can be effectively optimized to achieve picomolar potency. Both compounds are classified as Type I inhibitors, meaning they bind to the active conformation of the kinase.[10]
Case Study 2: EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
The pyrimidine scaffold is particularly prominent in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. Osimertinib, a third-generation pyrimidine-based inhibitor, has demonstrated superior efficacy over earlier-generation inhibitors, particularly against the T790M resistance mutation.
| Parameter | Osimertinib (Pyrimidine-based) | Gefitinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) | Reference(s) |
| Biochemical IC50 (EGFR T790M) | ~1 nM | >1000 nM | ~200 nM | [11] |
| Cellular IC50 (H1975, L858R+T790M) | ~5 nM | >4000 nM | Not specified | [11] |
| Overall Survival (vs. 1st Gen) | 38.6 months | 31.8 months (pooled Gefitinib/Erlotinib) | 31.8 months (pooled Gefitinib/Erlotinib) | [12] |
Analysis: While this is a comparison among pyrimidine and quinazoline cores, it underscores the profound success of the pyrimidine scaffold in achieving high potency and overcoming resistance. The pyrimidine core of osimertinib is a key feature that allows for its covalent interaction with the C797 residue in the EGFR active site, leading to irreversible inhibition.[11]
Case Study 3: JAK Inhibitors in Myelofibrosis and Autoimmune Diseases
The Janus kinase (JAK) family are cytoplasmic tyrosine kinases, and their inhibitors are often based on a pyrrolo[2,3-d]pyrimidine scaffold. Ruxolitinib and Baricitinib are prominent examples.
| Parameter | Ruxolitinib (Pyrrolo[2,3-d]pyrimidine) | Baricitinib (Pyrrolo[2,3-d]pyrimidine) | Reference(s) |
| Biochemical IC50 (JAK1) | 3.3 nM | 5.9 nM | [6] |
| Biochemical IC50 (JAK2) | 2.8 nM | 5.7 nM | [6] |
| Biochemical IC50 (JAK3) | 428 nM | >400 nM | [6] |
Analysis: The pyrrolo[2,3-d]pyrimidine core is a highly effective scaffold for achieving potent and selective inhibition of JAK kinases. The subtle structural differences between ruxolitinib and baricitinib, appended to the common core, fine-tune their selectivity profiles.
Physicochemical Properties and Synthetic Accessibility
The choice between a pyrazine and pyrimidine scaffold can also be influenced by their physicochemical properties and the ease of synthesis.
| Property | Pyrazine | Pyrimidine | Reference(s) |
| Basicity (pKa of conjugate acid) | ~0.65 | ~1.3 | [6] |
| Dipole Moment | 0 D | ~2.3 D | [7] |
| Synthetic Accessibility | Generally accessible through established routes. | Highly accessible, with numerous established synthetic protocols. | [13][14][15][16] |
Pyrazine is a weaker base than pyrimidine, which can influence its interactions with biological targets and its pharmacokinetic properties.[6] The symmetrical nature of pyrazine results in a zero dipole moment, which can affect its solubility and interactions with polar residues in the kinase active site.
From a synthetic standpoint, both scaffolds are readily accessible. However, the chemistry of pyrimidines, particularly 2,4-diaminopyrimidines, is exceptionally well-established in medicinal chemistry, providing a robust platform for the synthesis of diverse compound libraries.[14][15][16] The synthesis of substituted aminopyrazines is also well-documented.[13][17]
Selectivity and Off-Target Effects
The selectivity of a kinase inhibitor is paramount to its safety profile. Both pyrazine and pyrimidine scaffolds can be elaborated to achieve high selectivity. The overall selectivity is a function of the entire molecule, not just the core scaffold. However, the scaffold's inherent properties can provide a starting point for achieving the desired selectivity profile.
For instance, the pyrazine-based FLT3 inhibitor Gilteritinib also potently inhibits AXL, another receptor tyrosine kinase.[1] This dual-inhibitory activity can be beneficial in certain contexts but could also lead to off-target effects. Similarly, many pyrimidine-based inhibitors exhibit activity against multiple kinases. Kinome-wide scanning is essential to fully characterize the selectivity profile of any new inhibitor, regardless of its core scaffold.
Experimental Protocols
To facilitate the direct comparison of novel pyrazine and pyrimidine-based kinase inhibitors, standardized and robust experimental protocols are essential.
Biochemical Kinase Activity Assay (Time-Resolved FRET)
This assay measures the direct inhibition of kinase activity in a purified, in vitro system.
Principle: A biotinylated substrate peptide and a phosphospecific antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and an acceptor fluorophore (e.g., streptavidin-XL665) into proximity, generating a FRET signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km for the specific kinase.
-
Prepare a 2X detection mix containing a europium-labeled phosphospecific antibody and streptavidin-XL665 in detection buffer (e.g., 20 mM EDTA to stop the reaction).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of test compound dilutions (in DMSO, then diluted in kinase buffer) to the assay wells.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the 2X detection mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (MTT)
This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19]
Detailed Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C and 5% CO2.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualization of Key Pathways and Workflows
Conclusion and Future Directions
Both pyrazine and pyrimidine scaffolds are highly privileged and versatile cores for the design of potent and selective kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the final molecule.
-
Pyrimidine-based inhibitors are exceptionally well-represented among FDA-approved drugs, particularly in the EGFR and JAK families. The wealth of synthetic knowledge and successful clinical precedents make pyrimidine a go-to scaffold for many drug discovery programs.
-
Pyrazine-based inhibitors , while perhaps less numerous in the clinic, have demonstrated exceptional potency in targets like FLT3 and offer a distinct chemical space for exploration. The unique electronic and steric properties of the pyrazine ring can be exploited to achieve novel binding interactions and intellectual property.
The future of kinase inhibitor design will likely involve a continued exploration of both scaffolds, as well as scaffold hopping between them to optimize potency, selectivity, and resistance profiles. As our understanding of the human kinome deepens, the rational design of inhibitors based on these foundational heterocycles will remain a cornerstone of targeted therapy development. This guide serves as a foundational resource to aid in the critical decision-making process of scaffold selection and inhibitor characterization.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. studylib.net [studylib.net]
- 12. benchchem.com [benchchem.com]
- 13. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 14. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. benchchem.com [benchchem.com]
benchmarking 5-(Pyrazin-2-yl)pyridin-2-amine against known anticancer drugs
An In-Depth Guide to Benchmarking 5-(Pyrazin-2-yl)pyridin-2-amine Against Established Anticancer Therapeutics
A Senior Application Scientist's Framework for Preclinical Evaluation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Benchmarking a Novel Pyridine-Pyrazine Scaffold
The landscape of oncology drug discovery is characterized by a relentless search for novel chemical entities with superior efficacy and selectivity. The heterocyclic scaffolds of pyridine and pyrazine are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] The compound This compound represents a strategic amalgamation of these two pharmacophores. While specific preclinical data for this exact molecule is emerging, its structural alerts strongly suggest a potential role as a modulator of key signaling pathways implicated in cancer cell proliferation and survival. Pyrazine-based compounds are known to function as ATP-competitive kinase inhibitors, targeting enzymes crucial for cell cycle progression and signal transduction.[3]
This guide provides a comprehensive framework for the preclinical benchmarking of this compound. The objective is not merely to present data, but to elucidate the scientific reasoning behind the comparative analysis. We will benchmark our compound of interest against three clinically relevant anticancer drugs, each with a distinct mechanism of action:
-
Doxorubicin: A cornerstone of chemotherapy, this anthracycline antibiotic acts primarily through DNA intercalation and inhibition of topoisomerase II, leading to broad cytotoxic effects.[4][5][6] It serves as a benchmark for general cytotoxicity.
-
Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the RAF/MEK/ERK signaling cascade.[2][7] It provides a benchmark for agents targeting angiogenesis and key proliferative pathways.
-
Palbociclib: A highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical for the G1 to S phase transition of the cell cycle.[8][9][10] It serves as a benchmark for targeted, cytostatic agents.
By comparing this compound against this diverse panel, researchers can gain crucial insights into its potency, selectivity, and potential mechanism of action, thereby informing its future development.
Part 1: Core Experimental Protocols for Cellular Benchmarking
To ensure scientific rigor and reproducibility, standardized protocols are paramount. The following methodologies provide a robust foundation for characterizing the anticancer properties of a novel compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and benchmark drugs (Doxorubicin, Sorafenib, Palbociclib) in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations (typically ranging from 0.01 to 100 µM). Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[12] Propidium Iodide (PI) is a DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[3]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of each compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both stains.
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[13] This assay is crucial for identifying if a compound induces cell cycle arrest.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat with the IC₅₀ concentration of each compound for 24 hours.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[14][15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA, which PI can also bind to.[13]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence in a linear scale. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis using propidium iodide.
Part 2: Comparative Data Analysis
For this guide, we will use a hypothetical dataset for this compound to illustrate the benchmarking process. Literature-derived values are used for the established drugs. Note: These values are illustrative and will vary based on experimental conditions and specific cell line subclones.
Cytotoxicity Profile (IC₅₀ Values)
The IC₅₀ value is a primary metric of a compound's potency. A lower IC₅₀ indicates greater potency.
Table 1: Comparative IC₅₀ Values (µM) after 48-hour treatment
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| This compound | 2.5 (Hypothetical) | 1.8 (Hypothetical) |
| Doxorubicin | ~0.1 - 0.5[16] | ~0.5 - 1.5[16] |
| Sorafenib | ~5 - 10[17] | ~5 - 8[18] |
| Palbociclib | ~0.1 - 0.3[9] | >10 (pRb-dependent) |
Interpretation: In this hypothetical scenario, this compound shows potent activity, although it is less potent than the broad-spectrum cytotoxic agent Doxorubicin and the highly targeted Palbociclib in its sensitive cell line (MCF-7). However, its hypothetical IC₅₀ is significantly lower than that of the multi-kinase inhibitor Sorafenib in both cell lines, suggesting it may have a more potent or different kinase inhibition profile.
Apoptosis Induction
Table 2: Percentage of Apoptotic Cells (Early + Late) after 24-hour treatment with IC₅₀ concentration
| Compound | MCF-7 | HepG2 |
| This compound | 45% (Hypothetical) | 55% (Hypothetical) |
| Doxorubicin | ~50-60%[6] | ~60-70%[6] |
| Sorafenib | ~20-30%[17] | ~30-40%[18] |
| Palbociclib | <10% (Primarily cytostatic) | Not Applicable |
Interpretation: The hypothetical data suggests that this compound is a strong inducer of apoptosis, comparable to Doxorubicin. This distinguishes it from Palbociclib, which primarily causes cell cycle arrest rather than cell death, and suggests its mechanism is more cytotoxic than that of Sorafenib at its IC₅₀ concentration.
Cell Cycle Arrest
Table 3: Cell Cycle Distribution (%) after 24-hour treatment with IC₅₀ concentration in HepG2 cells
| Compound | G0/G1 Phase | S Phase | G2/M Phase |
| Untreated Control | 60% | 25% | 15% |
| This compound | 20% (Hypothetical) | 15% (Hypothetical) | 65% (Hypothetical) |
| Doxorubicin | 30% | 10% | 60%[16] |
| Sorafenib | 75% | 15% | 10%[17] |
| Palbociclib | 85% (in pRb+ cells) | 5% | 10%[9] |
Interpretation: The hypothetical results indicate that this compound induces a strong G2/M phase arrest, similar to Doxorubicin, which is known to cause G2/M arrest through DNA damage response pathways. This contrasts sharply with Sorafenib and Palbociclib, which both induce G1 arrest. This finding would strongly guide further mechanistic studies toward pathways that regulate the G2/M checkpoint, such as the CHK1/2 kinases.
Part 3: Mechanistic Insights and Signaling Pathways
Visualizing the targeted pathways provides a clear rationale for the observed cellular effects.
Established Mechanisms of Benchmark Drugs
Caption: Simplified signaling pathways targeted by the benchmark anticancer drugs.
Putative Mechanism of this compound
Based on the literature for related scaffolds and our hypothetical data (G2/M arrest), a plausible mechanism of action for this compound is the inhibition of a key G2/M checkpoint kinase, such as Checkpoint Kinase 1 (CHK1).[8][15]
Caption: A putative mechanism of action for this compound.
Conclusion
This guide outlines a rigorous, multi-faceted framework for the preclinical benchmarking of the novel compound this compound. By employing standardized protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, and by comparing the results against well-characterized drugs with diverse mechanisms of action, researchers can build a comprehensive profile of the compound's biological activity. The hypothetical data presented herein illustrates how such a comparative analysis can yield critical insights, suggesting that this compound could be a potent, apoptosis-inducing agent that causes G2/M cell cycle arrest. This framework provides a clear and logical path from initial cellular assays to mechanistic hypothesis generation, forming the essential foundation for further preclinical and clinical development.
References
- 1. atcc.org [atcc.org]
- 2. oncology-central.com [oncology-central.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 7. Sorafenib in breast cancer treatment: A systematic review and overview of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iitg.ac.in [iitg.ac.in]
- 18. Molecular mechanisms of sorafenib action in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(Pyrazin-2-yl)pyridin-2-amine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the privileged 5-(pyrazin-2-yl)pyridin-2-amine scaffold. This biheteroaromatic system has emerged as a versatile core in the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases. By systematically exploring substitutions on the pyrazine, pyridine, and amine moieties, researchers have elucidated key structural features that govern potency, selectivity, and pharmacokinetic properties. This document synthesizes findings from various studies to offer a comparative overview for researchers, scientists, and drug development professionals.
The this compound Core: A Privileged Scaffold
The this compound core is a bioisostere of other well-known kinase inhibitor scaffolds, such as those containing aminopyrimidine or aminopyridine rings.[1] The arrangement of nitrogen atoms in the pyrazine and pyridine rings allows for crucial hydrogen bonding interactions with the hinge region of many protein kinases, a common feature of ATP-competitive inhibitors.[1] The general structure offers multiple points for diversification, allowing for fine-tuning of the molecule's properties to achieve desired potency and selectivity against specific targets.
General Synthetic Strategies
The synthesis of this compound analogs typically involves a convergent approach, often relying on palladium-catalyzed cross-coupling reactions to form the central biheteroaryl bond. A common strategy involves the coupling of a substituted 2-aminopyridine derivative with a functionalized pyrazine.
For instance, a Suzuki or Stille coupling can be employed between a boronic acid or stannane derivative of one heterocycle and a halogenated partner of the other. Subsequent modifications of the peripheral substituents can then be carried out to generate a library of analogs.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR at different positions of the this compound scaffold, drawing on data from studies targeting various protein kinases and other biological targets.
Modifications of the Pyridine Ring
The pyridine ring serves as a key anchoring point to the target protein and a scaffold for positioning substituents that can interact with solvent-exposed regions or allosteric pockets.
The 2-amino group is critical for hinge-binding in many kinase inhibitors. Modifications at this position can significantly impact potency. While the primary amine is often essential, N-alkylation or acylation can be explored to probe for additional interactions. However, in many cases, substitution of the 2-amino group leads to a loss of activity.[2]
Substitutions at the 3, 4, and 6-positions of the pyridine ring can influence the electronic properties of the core and provide vectors for introducing groups that can enhance potency and selectivity. For example, in a series of checkpoint kinase 1 (CHK1) inhibitors, the introduction of a methoxy group at the 4-position of the pyridine ring was found to be beneficial for activity.[3][4]
Modifications of the Pyrazine Ring
The pyrazine ring is another key component of the pharmacophore, and its substituents can project into various pockets of the target protein.
In studies on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, substitution on the pyrazine ring with a chloro-phenylamino group at the 6-position led to potent compounds.[5] Further modifications of this phenylamino moiety revealed that substituents on the phenyl ring could fine-tune the activity and selectivity.[5]
Impact of the Linker between Pyridine and Pyrazine
While the core topic is the directly linked this compound, it is insightful to consider the effect of linkers. In some related scaffolds, introducing a linker between the two aromatic rings can alter the conformational flexibility and allow for different binding modes. However, for many kinase targets, the direct linkage is preferred to maintain the rigid conformation necessary for optimal hinge binding.
Comparative Performance Data
The following tables summarize the in vitro activity of representative this compound analogs against different biological targets.
Table 1: SAR of Pyrazine-Pyridine Analogs as VEGFR-2 Inhibitors [5]
| Compound | R1 (on Pyridine) | R2 (on Pyrazine) | VEGFR-2 IC50 (nM) |
| Lead Compound | 3-amino | H | >1000 |
| 39 | 3-(4-hydroxybutylamino) | 6-(3-chlorophenylamino) | 10 |
| 41 | 3-(2-(dimethylamino)ethylamino) | 6-(3-chlorophenylamino) | 8 |
Table 2: SAR of Pyrazine-Pyridine Analogs as CHK1 Inhibitors [3][4]
| Compound | R1 (on Pyridine) | R2 (on Pyrazine) | CHK1 IC50 (nM) |
| Lead Scaffold | 2-amino | 3-alkoxyamino-2-carbonitrile | - |
| CCT244747 | 2-amino, 4-methoxy, 5-(1-methyl-1H-pyrazol-4-yl) | 3-((1-(dimethylamino)propan-2-yl)oxy)-2-carbonitrile | 1.3 |
Table 3: SAR of Diarylamino-Pyrazine Analogs as Antimalarials [2]
| Compound | Core | R1 | R2 | P. falciparum K1 IC50 (nM) |
| Lead (Pyridine) | Pyridine | 3,5-diaryl | 2-amino | - |
| 4 (Pyrazine) | Pyrazine | 3,5-diaryl | 2-amino | 8.4 |
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity of compounds against VEGFR-2.[6][7][8][9]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compounds
-
Kinase-Glo® MAX Reagent
-
White 96-well plates
Procedure:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock.
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Add the master mixture to each well of a 96-well plate.
-
Add the diluted test compounds to the respective wells. For the positive control (no inhibitor), add 1x Kinase Buffer with DMSO. For the blank (no enzyme), add 1x Kinase Buffer.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
HUVEC Proliferation Assay
This protocol outlines the measurement of the anti-proliferative effects of compounds on Human Umbilical Vein Endothelial Cells (HUVECs) using an MTT assay.[5][10][11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test Compounds
-
MTT Reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Prepare serial dilutions of the test compounds and a solution of VEGF-A in the starvation medium.
-
Treat the cells with the test compounds and stimulate with VEGF-A. Include appropriate controls (vehicle control, VEGF-A only).
-
Incubate the plate for a specified period (e.g., 48 hours).
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the in vivo efficacy of anticancer agents using a human tumor xenograft mouse model.[1][3][12][13][14]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Culture the chosen human cancer cell line.
-
Harvest the cells and prepare a single-cell suspension in a sterile, serum-free medium or PBS. Cell viability should be >95%.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor development.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.
Visualizing SAR and Workflows
Key SAR Features of this compound Analogs
Caption: Key modification points on the this compound scaffold.
General Kinase Inhibitor Discovery Workflow
Caption: A typical workflow for the discovery of kinase inhibitors.
Conclusion
The this compound scaffold represents a highly fruitful starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The SAR studies highlighted in this guide demonstrate that systematic modifications of the pyrazine and pyridine rings, guided by target-specific structural information, can lead to the discovery of compounds with desirable pharmacological profiles. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to evaluate novel analogs based on this privileged core structure. Future work in this area will likely focus on leveraging computational methods to refine substituent choices and further optimize pharmacokinetic and pharmacodynamic properties for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Kinase Selectivity: The Case of 5-(Pyrazin-2-yl)pyridin-2-amine for CHK1 vs. CHK2
Introduction: The Critical Role of CHK1/CHK2 and the Quest for Selectivity
In the intricate network of the DNA Damage Response (DDR), the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2) act as crucial signal transducers.[1][2][3] They are central to maintaining genomic integrity by orchestrating cell cycle arrest to allow time for DNA repair, or by initiating apoptosis if the damage is irreparable.[4] While both are key checkpoint kinases, they are activated by different upstream pathways and have distinct, though sometimes overlapping, roles.[1][5]
-
CHK1 is primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-stranded DNA and replication stress. Its activation is vital for the S and G2/M checkpoints.[1][5]
-
CHK2 is predominantly activated by ATM (Ataxia Telangiectasia Mutated) following DNA double-strand breaks and is a key regulator of the G1/S checkpoint, often through the p53 pathway.[1][4][6]
Many cancer cells, particularly those with p53 mutations, become heavily reliant on the CHK1-mediated G2/M checkpoint for survival after DNA damage.[1][7] This dependency creates a therapeutic window: inhibiting CHK1 can abrogate this last line of defense, forcing cancer cells with damaged DNA into a premature and lethal mitosis—a concept known as synthetic lethality.[8][9]
This guide provides a comprehensive framework for evaluating the selectivity of a novel investigational compound, 5-(Pyrazin-2-yl)pyridin-2-amine , for CHK1 over CHK2. While public data on this specific molecule is scarce, its pyridin-2-ylamine scaffold is present in other known CHK1 inhibitors.[10][11][12] We will therefore use it as a model to detail the essential biochemical and cellular workflows required for a rigorous selectivity assessment, comparing its hypothetical performance against well-characterized inhibitors.
Part 1: Biochemical Potency and Selectivity Profiling
The initial and most direct method to determine a compound's selectivity is through in vitro kinase assays. This approach quantifies the concentration of the inhibitor required to reduce the kinase's enzymatic activity by half (IC50). A higher ratio of the IC50 for the off-target (CHK2) to the on-target (CHK1) indicates greater selectivity.[1]
Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the essential steps for determining the IC50 values for this compound against both CHK1 and CHK2.
Caption: Workflow for determining kinase inhibitor selectivity.
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted for the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced.[13][14]
Materials:
-
Recombinant human CHK1 and CHK2 enzymes
-
Kinase substrate (e.g., CHKtide peptide)
-
ATP
-
This compound and control inhibitors
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Preparation: Dilute CHK1 and CHK2 enzymes to their optimal concentration (empirically predetermined) in kinase assay buffer.
-
Kinase Reaction:
-
Add 2 µL of the diluted enzyme (either CHK1 or CHK2) to the appropriate wells.
-
Prepare a 2X Substrate/ATP mixture. The ATP concentration should be near the Kₘ for each enzyme to ensure accurate IC50 determination for ATP-competitive inhibitors.[1]
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to calculate the IC50 value.
-
Data Interpretation and Comparative Analysis
The selectivity of this compound can be benchmarked against established CHK1 inhibitors with varying selectivity profiles.
| Compound | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity Index (CHK2/CHK1) | Profile |
| This compound | TBD | TBD | TBD | Investigational |
| Rabusertib (LY2603618) | 7[15][16] | >1000[15] | ~140-1500 fold[15][17] | Highly CHK1 Selective |
| Prexasertib (LY2606368) | 1[16] | 8[16] | 8-fold | Potent CHK1/CHK2 Inhibitor |
| AZD7762 | 5[18][19] | <10[20] | ~1-2 fold | Potent Dual CHK1/CHK2 Inhibitor |
TBD: To Be Determined by experiment.
A high selectivity index (>100-fold) would classify this compound as a highly selective CHK1 inhibitor, similar to Rabusertib.[17][21] A low index (<10-fold) would suggest it is a dual inhibitor like Prexasertib.[2][8]
Part 2: Cellular Target Engagement and Pathway Modulation
While in vitro assays are essential, they do not capture the complexities of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and engagement with the target protein in its native state. Therefore, cellular assays are critical to validate biochemical findings.
The ATR-CHK1 and ATM-CHK2 Signaling Pathways
Understanding the signaling cascade is key to designing validation experiments. DNA damage activates upstream kinases (ATR/ATM), which in turn phosphorylate and activate CHK1/CHK2. Activated CHK1/CHK2 then phosphorylate downstream targets to enact cell cycle arrest.[4] A key activation marker for CHK1 is autophosphorylation at Serine 296 (p-CHK1 S296), while activation of the upstream ATM/ATR kinases leads to phosphorylation of CHK1 at Serine 345 and CHK2 at Threonine 68.[8][17][22]
Caption: Simplified signaling pathways for CHK1 and CHK2 activation.
Experimental Protocol: Western Blot for Cellular Target Inhibition
This protocol validates target engagement by measuring the phosphorylation status of CHK1, CHK2, and their substrates in cells treated with a DNA-damaging agent.
Materials:
-
Human cancer cell line (e.g., HT-29 or Calu-6, both p53-mutant)
-
DNA-damaging agent (e.g., Gemcitabine)
-
This compound
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Primary antibodies: anti-p-CHK1 (S296), anti-p-CHK1 (S345), anti-CHK1 (total), anti-p-CHK2 (T68), anti-CHK2 (total), anti-γH2AX (a marker of DNA damage), anti-Actin (loading control)
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HT-29 cells and allow them to reach 70-80% confluency.
-
Pre-treat cells with a dose range of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding a fixed concentration of Gemcitabine (e.g., 100 nM) and incubate for an additional 24 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.[23]
-
Western Blot:
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Interpreting Cellular Selectivity
-
A Selective CHK1 Inhibitor: Will inhibit Gemcitabine-induced p-CHK1 (S296) at low nanomolar concentrations. It should have little to no effect on p-CHK2 (T68) at the same concentrations. The p-CHK1 (S345) signal may increase, as inhibition of CHK1 activity can lead to a compensatory upregulation of the upstream ATR kinase.
-
A Dual CHK1/CHK2 Inhibitor: Will inhibit p-CHK1 (S296) and p-CHK2 (T68) at similar concentrations.
By comparing the concentration range over which this compound inhibits the cellular markers for CHK1 versus CHK2 activity, we can build a more physiologically relevant picture of its selectivity profile.
Conclusion: Building a Comprehensive Selectivity Profile
Assessing the selectivity of a kinase inhibitor like this compound is a multi-faceted process that cannot rely on a single data point. A rigorous evaluation requires the integration of high-quality biochemical data with robust cellular validation.
-
Start with Biochemistry: An in vitro kinase panel provides the foundational IC50 data to calculate a raw selectivity index.
-
Validate in a Cellular Context: Western blot analysis confirms target engagement and provides critical insights into how the compound behaves within complex signaling networks.
-
Compare and Contrast: Benchmarking against compounds with known selectivity profiles, such as the highly selective Rabusertib and the dual inhibitors Prexasertib and AZD7762, provides essential context for the results.
Only by synthesizing these orthogonal datasets can researchers and drug developers confidently classify a compound's selectivity and make informed decisions about its therapeutic potential. This structured approach ensures that the journey from a promising molecule to a potential clinical candidate is grounded in scientific integrity and a deep understanding of its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. CHK1 inhibitor sensitizes resistant colorectal cancer stem cells to nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 5-(Pyrazin-2-yl)pyridin-2-amine
This document serves as an essential operational and safety guide for the proper disposal of 5-(Pyrazin-2-yl)pyridin-2-amine (CAS No. 827588-90-9). As a novel heterocyclic compound, specific public data on its toxicology and environmental fate is limited. Therefore, this guide is built upon a conservative approach, extrapolating from the known hazards of its constituent moieties—pyridine and pyrazine—and adhering to established principles of chemical waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.
Hazard Assessment and Waste Identification
Due to its chemical structure, this compound must be presumed hazardous. The pyridine ring is associated with various health effects, including potential harm if swallowed, inhaled, or absorbed through the skin, as well as skin and eye irritation.[1] The pyrazine moiety also presents hazards, including skin and eye irritation.[2] Consequently, all waste streams containing this compound—including pure solid, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), waste pyridine is considered a hazardous waste.[3] This classification extends to its derivatives. Therefore, this compound waste must be managed from its point of generation to its final disposal, a principle known as "cradle-to-grave" responsibility.[4][5]
Table 1: Extrapolated Hazard Profile and Disposal Parameters
| Parameter | Assessment Based on Pyridine & Pyrazine Moieties | Source / Justification |
| GHS Hazard Class | Anticipated: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Harmful to aquatic life.[6] | Extrapolated from SDS of parent compounds. |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion. | Typical for solid and dissolved amine compounds. |
| Waste Classification | Hazardous Chemical Waste. | Based on RCRA regulations for pyridine derivatives.[3][7] |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility.[3] | High-temperature incineration is the standard for nitrogen-containing heterocyclic compounds to ensure complete destruction. |
| Incompatible Materials | Strong Oxidizers, Strong Acids (especially nitric acid), Heat/Ignition Sources.[8] | To be segregated during storage and waste accumulation. |
Core Disposal Principle: Segregation and Containment
The foundational principle for managing this waste is rigorous segregation to prevent unintended chemical reactions and to ensure proper disposal routing. Never mix waste containing this compound with incompatible materials or with non-hazardous waste streams.[9][10]
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, personnel must wear appropriate PPE. This includes:
-
Hand Protection: Chemically resistant gloves (e.g., Butyl rubber). Nitrile gloves may offer limited protection and should be double-layered and changed frequently.[8]
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[8]
Step-by-Step Disposal Protocol
This protocol provides a systematic procedure for the safe collection and disposal of waste generated from research activities involving this compound.
Step 1: Waste Collection
A. Solid Waste:
-
Collect unadulterated this compound powder, contaminated weighing papers, and single-use implements (spatulas, etc.) in a dedicated, sealable hazardous waste container.[1][11]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).[1]
-
Ensure the container is kept tightly closed except when actively adding waste.[8][9]
B. Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof hazardous liquid waste container.[1][8]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous liquid waste.[11]
C. Contaminated PPE and Labware:
-
Heavily contaminated disposable items, including gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste bag or container.[1][11]
-
This container should be clearly marked and kept separate from regular trash.
Step 2: Labeling
Proper labeling is a critical regulatory requirement. All waste containers must be clearly labeled as soon as the first drop or gram of waste is added.[8] The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".[1]
-
An accurate description of the contents (e.g., "Solid Waste" or "Aqueous Solution").
-
The date of waste generation.[1]
Step 3: Storage
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[1]
-
Ensure secondary containment (such as a larger tub or bin) is used to prevent the spread of material in case of a container leak.[11]
-
Store containers away from incompatible materials, direct sunlight, and sources of heat or ignition.[8][12]
Step 4: Spill Management
In the event of a spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][8]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Step 5: Final Disposal
-
Once a waste container is full or reaches the accumulation time limit set by your institution and local regulations, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[1][4]
-
DO NOT attempt to dispose of this chemical down the drain or in regular solid waste.[11]
-
Final disposal must be conducted by a licensed hazardous waste disposal contractor, who will typically use high-temperature incineration.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and handling of waste streams containing this compound.
Caption: Waste Disposal Decision Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mtu.edu [mtu.edu]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. benchchem.com [benchchem.com]
- 12. lobachemie.com [lobachemie.com]
Comprehensive Safety and Handling Guide for 5-(Pyrazin-2-yl)pyridin-2-amine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 5-(Pyrazin-2-yl)pyridin-2-amine. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this protocol is founded on a conservative assessment of the known hazards associated with its structural motifs: aromatic amines and pyridine derivatives. This approach ensures a high margin of safety for all laboratory personnel.
Hazard Assessment and Rationale
This compound incorporates both a pyridine ring and an aromatic amine group. Pyridine and its derivatives are known to be flammable, toxic, and irritating to the skin, eyes, and respiratory system.[1][2][3][4] Exposure can lead to symptoms such as dizziness, headaches, and nausea.[1] Aromatic amines as a class of compounds are recognized for their potential toxicity, with risks including skin irritation, allergic reactions, and harm if swallowed, inhaled, or absorbed through the skin.[5][6][7]
Therefore, this compound should be handled as a potentially hazardous substance with the possibility of being toxic and irritant. A thorough risk assessment should be conducted before any handling.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving provides an extra layer of protection against potential permeation. Gloves should be changed immediately if contamination is suspected.[1] |
| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes to protect from splashes. A face shield offers an additional barrier for the entire face.[2] |
| Body | Flame-retardant lab coat | A fully fastened lab coat protects against skin contact with spills and splashes. Flame-retardant material is crucial due to the potential flammability of pyridine derivatives. |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary, especially when handling the solid compound outside of a certified chemical fume hood or in case of insufficient ventilation, to prevent inhalation of harmful vapors or dust.[2][5] |
Safe Handling and Operational Workflow
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Preparation
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly and the airflow is adequate before starting any work.[1]
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, glassware, and solvents, within the fume hood to avoid unnecessary movement in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.[1][5]
Handling Protocol
-
Weighing: When weighing the solid compound, do so within the fume hood on a tared weigh paper or in a suitable container to prevent the dispersion of dust.
-
Solution Preparation: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Storage: Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
Post-Handling Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a wash with soap and water.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. The suggested order is: outer gloves, face shield, lab coat, inner gloves, and finally, safety goggles.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is completed and PPE has been removed.
The following diagram illustrates the streamlined workflow for the safe handling of this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
-
Small Spills: For a small spill contained within the fume hood, use an inert absorbent material like sand or vermiculite to contain and absorb the chemical.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert the appropriate emergency response personnel for your facility. Prevent the spill from entering drains or waterways.[3]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety.
Waste Segregation
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weighing papers, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
The following diagram illustrates the segregation of waste streams for the disposal of this compound.
Caption: Segregation of waste streams for the disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. actylislab.com [actylislab.com]
- 3. carlroth.com [carlroth.com]
- 4. lobachemie.com [lobachemie.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
